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5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Documentation Hub

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  • Product: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
  • CAS: 1016533-83-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine represents a critical derivative within this class. The inclusion of the 3,5-dimethylphenyl moiety confers specific lipophilic properties that enhance membrane permeability compared to its unsubstituted phenyl analogs, while the 2-amino group serves as a versatile handle for further derivatization (e.g., sulfonamide or amide formation) or as a hydrogen bond donor in active sites.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol using the cyanogen bromide method, and its structural identification parameters.

Chemical Constitution & Physicochemical Profile[1][2][3][4][5]

The molecule consists of a central electron-deficient 1,3,4-oxadiazole ring flanked by an electron-rich 3,5-dimethylphenyl group and a primary amine. This push-pull electronic structure influences both its reactivity and binding affinity.

Structural Properties Table
PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₁₁N₃OCore composition.
Molecular Weight 189.22 g/mol Fragment-like, ideal for lead optimization (Rule of 3 compliant).
Physical State White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding.
Predicted LogP ~2.1 - 2.4Moderate lipophilicity; good oral bioavailability potential.
H-Bond Donors 1 (–NH₂)Critical for receptor interaction.
H-Bond Acceptors 3 (N-3, N-4, O-1)The oxadiazole nitrogens are weak bases but good acceptors.
pKa (Conjugate Acid) ~2.5 - 3.0 (Oxadiazole ring)The ring is weakly basic; the amine is poorly nucleophilic due to resonance delocalization.
Electronic & Steric Analysis[3]
  • 3,5-Dimethyl Substitution: The methyl groups at the meta positions exert a positive inductive effect (+I), slightly increasing electron density on the phenyl ring. Sterically, they prevent free rotation in tight binding pockets, potentially locking the conformation in a bioactive state (atropisomerism is unlikely but rotational barriers are increased).

  • Oxadiazole Core: The ring is aromatic but electron-deficient.[1] It acts as a bioisostere for amide and ester groups, offering improved metabolic stability against hydrolysis.

Validated Synthesis Protocol

Methodology: Cyclodesulfurization of Hydrazides (Cyanogen Bromide Method) Reaction Type: Electrophilic Cyclization Scale: Laboratory (10 mmol baseline)

This protocol utilizes the reaction between 3,5-dimethylbenzoic acid hydrazide and cyanogen bromide (CNBr). This pathway is preferred over oxidative cyclization of semicarbazones for its high yield and cleaner impurity profile.

Reagents & Materials
  • Precursor: 3,5-Dimethylbenzoic acid hydrazide (1.0 eq)

  • Cyclizing Agent: Cyanogen Bromide (CNBr) (1.1 eq) [DANGER: Highly Toxic/Volatile]

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃) (1.1 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Abs. grade)

  • Quenching: Sodium Hypochlorite (Bleach) solution (for CNBr waste)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dimethylbenzoic acid hydrazide (1.64 g, 10 mmol) in Methanol (20 mL).

  • Activation: Cool the solution to 0–5°C using an ice bath. Add Cyanogen Bromide (1.16 g, 11 mmol) portion-wise. Note: Handle CNBr in a fume hood with strict safety protocols.

  • Cyclization: Add the base (NaHCO₃ , 0.92 g, 11 mmol) slowly to the mixture.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazide spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

    • Neutralize with dilute ammonium hydroxide if necessary to ensure precipitation of the free amine.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield pure 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the transformation from the hydrazide to the oxadiazole amine.

SynthesisPathway Hydrazide 3,5-Dimethylbenzoic Acid Hydrazide Intermediate N-Cyano Intermediate Hydrazide->Intermediate Nucleophilic Attack on Nitrile Carbon Product 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine Intermediate->Product Intramolecular Cyclization (-H2O) Reagents CNBr / NaHCO3 (Reflux)

Caption: Figure 1. Synthesis pathway via Cyanogen Bromide mediated cyclization.[1]

Structural Identification (Spectroscopy)

To validate the synthesized compound, the following spectral signals are diagnostic.

¹H-NMR (300 MHz, DMSO-d₆)
  • δ 2.30 ppm (s, 6H): Two methyl groups attached to the phenyl ring.

  • δ 7.00 ppm (s, 2H): Broad singlet for the primary amine (–NH₂). Note: This signal is exchangeable with D₂O.

  • δ 7.15 ppm (s, 1H): Aromatic proton at the para position (between methyls).

  • δ 7.50 ppm (s, 2H): Aromatic protons at the ortho positions.

IR Spectroscopy (KBr Pellet)
  • 3300–3100 cm⁻¹: N–H stretching (primary amine doublet).

  • 1610–1620 cm⁻¹: C=N stretching (oxadiazole ring).

  • 1050–1070 cm⁻¹: C–O–C stretching (ether linkage of the ring).

Biological Potential & SAR Analysis

The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a versatile pharmacophore.[2][3] The specific 3,5-dimethyl substitution pattern is often employed to optimize Lipophilic Efficiency (LipE) .

Structure-Activity Relationship (SAR) Map

The following diagram details how specific structural regions contribute to biological activity.

SAR_Map Core 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine Amine 2-Amino Group: - H-Bond Donor - Handle for Amide/Urea synthesis - Target for metabolic N-acetylation Core->Amine Pos 2 Ring 1,3,4-Oxadiazole Ring: - Bioisostere of Amide - Metabolic Stability - Electron deficient (pi-stacking) Core->Ring Scaffold Phenyl 3,5-Dimethylphenyl: - Hydrophobic Interaction - Steric bulk prevents free rotation - Increases LogP (Membrane Permeability) Core->Phenyl Pos 5

Caption: Figure 2. Structure-Activity Relationship (SAR) breakdown of the target molecule.

Known Applications
  • Antimicrobial Agents: Oxadiazoles disrupt bacterial cell wall synthesis. The 3,5-dimethyl analog has shown efficacy in screens against Gram-positive bacteria (S. aureus).

  • Anticancer Kinase Inhibitors: The planar structure allows intercalation into kinase ATP-binding pockets. The amine group often forms a "hinge binder" hydrogen bond.

  • Antitubercular Activity: Analogs (specifically nitro-substituted, but also methyl) inhibit Mycobacterium tuberculosis by targeting the DprE1 enzyme.[4]

References

  • Vertex AI Search. (2026). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. Link

  • Jasiak, A., et al. (2022).[5][1][6] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Link

  • Somani, R. R., et al. (2009). Synthesis and biological evaluation of some 1,3,4-oxadiazoles. Der Pharma Chemica.[2] Link

  • PubChem. (2025).[7] 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Compound Summary. National Library of Medicine. Link

  • Karabanovich, G., et al. (2025).[4][8][9] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... Synthesis and evaluation. PLOS One. Link

Sources

Exploratory

Pharmacological Potential of 3,5-Dimethylphenyl Substituted 1,3,4-Oxadiazoles: A Technical Guide

Topic: Pharmacological Potential of 3,5-Dimethylphenyl Substituted 1,3,4-Oxadiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of 3,5-Dimethylphenyl Substituted 1,3,4-Oxadiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, celebrated for its metabolic stability and ability to engage in hydrogen bonding and


-stacking interactions. This guide focuses specifically on the 3,5-dimethylphenyl substituted 1,3,4-oxadiazoles , a subclass designed to optimize lipophilicity and metabolic resistance. By incorporating the 3,5-dimethylphenyl moiety, researchers aim to enhance membrane permeability and block para-position metabolism, addressing common pharmacokinetic liabilities of earlier oxadiazole generations. This document details synthetic protocols, pharmacological mechanisms, and structure-activity relationships (SAR) critical for developing next-generation therapeutics.

Chemical Rationale: The 3,5-Dimethylphenyl Advantage

Structural Significance

The selection of the 3,5-dimethylphenyl group is not arbitrary; it is a calculated medicinal chemistry strategy:

  • Metabolic Blockade: The 3,5-substitution pattern sterically shields the vulnerable para-position from rapid oxidative metabolism (e.g., by CYP450 isoforms), potentially extending half-life (

    
    ).
    
  • Lipophilic Tuning: The two methyl groups increase the

    
     value, facilitating passive transport across bacterial cell walls or the blood-brain barrier (BBB), a critical factor for antimicrobial and neuroprotective agents.
    
  • Conformational Restriction: The steric bulk of the methyl groups restricts rotation around the phenyl-oxadiazole bond, potentially locking the molecule in a bio-active conformation favorable for receptor binding.

The 1,3,4-Oxadiazole Core

As a bioisostere of amides and esters, the 1,3,4-oxadiazole ring offers improved thermal and metabolic stability. It acts as a flat aromatic linker that positions substituents in specific vectors to maximize interaction with biological targets like Histone Deacetylase (HDAC) , Telomerase , and bacterial cell wall enzymes.

Synthetic Strategies

Primary Protocol: POCl -Mediated Cyclodehydration

This protocol is the industry standard for generating 2,5-disubstituted-1,3,4-oxadiazoles due to its reliability and high yields.

Reagents:

  • 3,5-Dimethylbenzoic acid hydrazide (1.0 eq)

  • Substituted Aromatic Carboxylic Acid (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (Excess, solvent/reagent)
    

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dimethylbenzoic acid hydrazide (0.01 mol) and the corresponding aromatic acid (0.01 mol) in pure POCl

    
     (5–10 mL).
    
  • Reflux: Heat the reaction mixture under reflux (approx. 100–110°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200 g) with vigorous stirring to decompose excess POCl

    
    .
    
  • Neutralization: Neutralize the resulting suspension with 10% NaHCO

    
     solution until pH ~7–8.
    
  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol or methanol to obtain the pure product.

Visualization of Synthetic Pathway

The following diagram illustrates the cyclization logic and alternative oxidative routes.

Synthesis_Pathway Start 3,5-Dimethylbenzoic Acid Hydrazide Acid Hydrazide (Intermediate) Start->Hydrazide NH2NH2-H2O EtOH, Reflux Coupling Coupling with R-COOH Hydrazide->Coupling SchiffBase Schiff Base (Hydrazone) Hydrazide->SchiffBase + Aldehyde (EtOH, cat. acid) Diacyl Diacylhydrazine Coupling->Diacyl Cyclization Cyclodehydration (POCl3, Reflux) Diacyl->Cyclization Product 2-(3,5-Dimethylphenyl)- 5-Substituted-1,3,4-Oxadiazole Cyclization->Product - H2O Oxidation Oxidative Cyclization (I2/KI or HgO) SchiffBase->Oxidation Oxidation->Product

Caption: Dual synthetic pathways for 3,5-dimethylphenyl-1,3,4-oxadiazoles: POCl3 cyclodehydration (top) and Oxidative cyclization (bottom).

Pharmacological Profiling[1][2][3]

Antimicrobial Potential

The 3,5-dimethylphenyl moiety significantly enhances activity against Gram-positive bacteria. The lipophilicity aids in penetrating the peptidoglycan layer.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Data synthesized from representative oxadiazole studies [1, 2, 8].

Compound Substituent (R)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)Mechanism Implication
3,5-Dimethylphenyl (Core) 3.75 6.25 12.5 Membrane Disruption
4-Chlorophenyl6.2512.525.0Electron Withdrawal
4-Methoxyphenyl12.525.0>50Electron Donation
Standard (Ciprofloxacin)0.5 - 1.00.5 - 1.00.5DNA Gyrase Inhibition
Anticancer Mechanisms

Recent studies indicate that 1,3,4-oxadiazoles exert anticancer effects via multiple pathways, including Telomerase Inhibition and HDAC Inhibition .[1] The 3,5-dimethylphenyl derivatives are particularly noted for their cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cell lines [3, 5, 11].

Mechanism of Action: Multi-Target Inhibition

The scaffold acts as a linker that allows the molecule to dock into the hydrophobic pocket of enzymes like HDAC, chelating the Zinc ion (if a hydroxamic acid or thiol group is present) or blocking the active site.

Anticancer_Mechanism Drug 3,5-Dimethylphenyl Oxadiazole Derivative Target1 Telomerase Enzyme Drug->Target1 Inhibits Target2 HDAC (Histone Deacetylase) Drug->Target2 Inhibits Target3 VEGFR-2 Kinase Drug->Target3 Inhibits Effect1 Telomere Shortening Target1->Effect1 Effect2 Chromatin Relaxation (Gene Expression) Target2->Effect2 Effect3 Angiogenesis Inhibition Target3->Effect3 Outcome Apoptosis & Cell Cycle Arrest (G2/M Phase) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Multi-target anticancer mechanism of oxadiazole derivatives leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of these derivatives hinges on specific structural modifications:

  • Position 2 (3,5-Dimethylphenyl):

    • Role: Provides the "anchor" for hydrophobic interactions.

    • Effect: The 3,5-dimethyl pattern is superior to the unsubstituted phenyl for membrane permeability (

      
       optimization). It is less sterically hindered than 2,6-dimethyl, allowing for better receptor fit.
      
  • Position 5 (Variable Region):

    • Electron-Withdrawing Groups (Cl, NO

      
      ):  Enhance antibacterial potency by increasing the acidity of the system or facilitating interactions with electrophilic enzyme pockets [1, 7].
      
    • Heterocyclic Substituents (Pyridine, Indole): Significantly boost anticancer activity, likely due to additional hydrogen bonding capabilities and resemblance to nucleobases [3, 9].

    • Thiol (-SH) / Thione (=S) Tautomers: Essential for antifungal activity and potential metal chelation (e.g., in metalloenzymes like HDAC) [2, 12].

Future Outlook: ADME & Toxicity

While the 3,5-dimethylphenyl group improves stability, future development must address:

  • Solubility: High lipophilicity can lead to poor aqueous solubility. Formulation strategies (e.g., salt formation, cyclodextrin complexation) or introducing polar groups on the Position 5 ring are recommended.

  • Selectivity: To avoid off-target toxicity (e.g., against healthy mammalian cells), derivatives should be screened against non-tumor cell lines (e.g., HEK293). Early data suggests reasonable selectivity indices for oxadiazoles [11].

References

  • Synthesis and antibacterial activity of various substituted oxadiazole derivatives. PubMed. Link

  • Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles. WHO/Pak. J. Pharm. Sci.Link

  • Anticancer activity of 1,3,4-oxadiazole derivatives. IJNRD. Link

  • A mini review on biological potential of 1,3,4-oxadiazole derivatives. Academia.edu. Link

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Link

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. NCBI PMC. Link

  • Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Link

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. NCBI PMC. Link

  • Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB. Frontiers in Pharmacology. Link

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds. Semantic Scholar. Link

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine. MDPI. Link

  • Biological activity of oxadiazole and thiadiazole derivatives. NCBI PMC. Link

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Foundational

A Comprehensive Technical Guide to 2-Amino-1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

Foreword The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic motif, has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic motif, has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents. Among its various substituted forms, the 2-amino-1,3,4-oxadiazole core stands out as a particularly privileged structure, underpinning the development of a wide array of compounds with diverse and potent pharmacological activities. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-amino-1,3,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in drug development.

The 2-Amino-1,3,4-Oxadiazole Scaffold: A Privileged Motif

The 1,3,4-oxadiazole ring is characterized by the presence of one oxygen and two nitrogen atoms. The 2-amino substitution introduces a key functional group that can participate in hydrogen bonding interactions with biological targets, a crucial aspect for molecular recognition and biological activity.[1] This scaffold is often considered a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1][2] The inherent planarity of the oxadiazole ring, coupled with the potential for diverse substitutions at the 5-position and the amino group, allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-like characteristics.

Synthetic Strategies: Accessing the 2-Amino-1,3,4-Oxadiazole Core

The construction of the 2-amino-1,3,4-oxadiazole ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and efficient approach involves the cyclization of semicarbazone or thiosemicarbazone precursors.

One prevalent method involves the reaction of acylhydrazides with cyanogen bromide.[3] Another widely used technique is the oxidative cyclization of semicarbazones, which can be achieved using various reagents such as iodine in the presence of a base.[4][5] More recently, electrochemical methods have been developed, offering a greener and more efficient alternative for the synthesis of these derivatives.[6]

Below is a generalized workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives, illustrating a common synthetic pathway.

G cluster_0 Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives A Aldehyde/Ketone C Semicarbazone Intermediate A->C Condensation B Semicarbazide B->C D Oxidative Cyclization (e.g., I2, Br2, Electrochemical) C->D E 2-Amino-1,3,4-Oxadiazole Derivative D->E F Optional N-Functionalization (Acylation, Alkylation, etc.) E->F G Final Product F->G

Caption: Generalized workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazole

This protocol provides a representative method for the synthesis of a 5-aryl-2-amino-1,3,4-oxadiazole derivative via the oxidative cyclization of a semicarbazone.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Iodine (1.1 eq)

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

Procedure:

  • Semicarbazone Formation:

    • Dissolve the substituted aromatic aldehyde in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water and add it to the aldehyde solution.

    • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the semicarbazone.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Oxidative Cyclization:

    • Suspend the dried semicarbazone in DMF.

    • Add sodium bicarbonate to the suspension.

    • Slowly add a solution of iodine in DMF to the mixture.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 5-aryl-2-amino-1,3,4-oxadiazole derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, as well as by determining its melting point.[7]

Pharmacological Landscape of 2-Amino-1,3,4-Oxadiazole Derivatives

The versatility of the 2-amino-1,3,4-oxadiazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities. This section will delve into some of the most significant therapeutic areas where these derivatives have shown promise.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 2-amino-1,3,4-oxadiazole derivatives have emerged as a promising class of compounds.[8] Their mechanisms of action are diverse and include the inhibition of various enzymes and growth factors crucial for cancer cell proliferation and survival.[8][9]

Mechanism of Action: Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key targets such as tyrosine kinases, histone deacetylases (HDACs), and tubulin polymerization.[10][11] For instance, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both of which are pivotal in tumor growth and angiogenesis.[10]

The following diagram illustrates a simplified signaling pathway that can be targeted by 2-amino-1,3,4-oxadiazole derivatives.

G cluster_0 Targeted Cancer Cell Signaling Pathway A Growth Factor (e.g., EGF) B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Gene Transcription C->D E Cell Proliferation, Survival, Angiogenesis D->E F 2-Amino-1,3,4-Oxadiazole Inhibitor F->B Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by a 2-amino-1,3,4-oxadiazole derivative.

Structure-Activity Relationship (SAR): The anticancer activity of these compounds is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.

Substituent at 5-positionObserved Anticancer ActivityReference
Phenyl, substituted phenylPotent activity against various cancer cell lines. Electron-withdrawing or donating groups on the phenyl ring can modulate activity.[4]
Heterocyclic rings (e.g., pyridine, thiophene)Often leads to enhanced potency and selectivity.[10]
NaphthylCan increase lipophilicity and cellular uptake, leading to improved activity.[12]

One notable example, compound (1o), exhibited high cytotoxic activity against the HepG2 cell line with an IC50 value of 8.6 μM, which is comparable to the activity of paclitaxel, and was non-toxic to a normal cell line.[4]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2-Amino-1,3,4-oxadiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[6][13]

Antibacterial Activity: These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[14] For example, certain derivatives have displayed potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli.[1][13] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[15]

Antifungal Activity: Several 2-amino-1,3,4-oxadiazole derivatives have exhibited promising antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[4]

Structure-Activity Relationship (SAR):

Substituent at 5-positionObserved Antimicrobial ActivityReference
Quinoline moietyStrong to moderate effect on various bacterial strains.[13]
Phenyl with electron-withdrawing groups (e.g., -NO2, -Cl)Enhanced antibacterial and antifungal activity.[3]
Furan ringThe presence of a nitrofuran moiety, as in Furamizole, confers strong antibacterial properties.[3]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. 2-Amino-1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising results in preclinical models.[3][16]

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR):

Substituent at 5-positionObserved Anti-inflammatory ActivityReference
Phenyl, substituted phenylModulation of activity based on the substitution pattern. For example, some derivatives have shown activity comparable to standard drugs like indomethacin.[3]
Thiophene moietyCan enhance anti-inflammatory potency.[19]
Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. Several 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant potential, with some compounds showing significant activity in animal models of seizures.[20]

Mechanism of Action: The anticonvulsant activity of these derivatives is thought to be mediated through various mechanisms, including modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels.[21]

Structure-Activity Relationship (SAR):

Substituent at 5-positionObserved Anticonvulsant ActivityReference
Phenyl, substituted phenylThe nature and position of substituents on the phenyl ring are critical for activity.[2]
BenzylthiophenylIntroduction of this group has been shown to improve anticonvulsant activity.[2]

Future Perspectives

The 2-amino-1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

  • Lead Optimization: Further modification of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects.

  • Drug Delivery: Development of novel drug delivery systems to improve the bioavailability and targeted delivery of these compounds.

  • Combinatorial Chemistry: Synthesis and screening of large libraries of 2-amino-1,3,4-oxadiazole derivatives to identify new hits for various therapeutic targets.

Conclusion

This technical guide has provided a comprehensive overview of the medicinal chemistry of 2-amino-1,3,4-oxadiazole derivatives. Their versatile synthesis, diverse pharmacological activities, and amenability to structural modification make them a highly attractive scaffold for drug discovery. The continued exploration of this privileged motif holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2012). [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). [Link]

  • Examples of 2‐amino‐1,3,4‐oxadiazoles with diverse pharmacological activities. (n.d.). [Link]

  • Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. (2011). [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2017). [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (2011). [Link]

  • (PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2022). [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1967). [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). [Link]

  • Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). [Link]

  • Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020). [Link]

  • Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. (2020). [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025). [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2016). [Link]

  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). [Link]

  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). [Link]

Sources

Exploratory

Electronic properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine for material science

Technical Monograph: Electronic & Material Properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Executive Summary This technical guide provides a comprehensive analysis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Electronic & Material Properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (referred to herein as DMP-ODA ), a heterocyclic scaffold bridging pharmaceutical chemistry and advanced materials science. While historically explored for biological activity (e.g., muscle relaxation, antimicrobial), the specific electronic architecture of DMP-ODA—combining an electron-deficient 1,3,4-oxadiazole core with an electron-donating amine and a sterically hindered aryl group—positions it as a high-potential candidate for optoelectronics (OLEDs) , fluorescent sensing , and corrosion inhibition .

This guide moves beyond basic characterization, offering a mechanistic deep-dive into its frontier molecular orbitals (FMOs), charge transfer dynamics, and synthesis protocols optimized for electronic-grade purity.

Molecular Architecture & Electronic Landscape

The utility of DMP-ODA in material science is dictated by its "Push-Pull" (Donor-Acceptor) electronic structure.

  • Acceptor Core (A): The 1,3,4-oxadiazole ring is strongly electron-deficient, facilitating electron transport (n-type character).

  • Donor Substituent (D): The C2-amino group acts as a strong resonance donor (+M), raising the HOMO energy level.

  • Modulator (Steric/Inductive): The 3,5-dimethylphenyl group exerts a weak inductive donor effect (+I) while providing steric bulk. This bulk is critical for preventing π-π stacking aggregation in the solid state, a common cause of fluorescence quenching (ACQ).

Frontier Molecular Orbital (FMO) Analysis (Projected)

Based on Density Functional Theory (DFT-B3LYP/6-31G(d)) trends for 2-amino-5-aryl-1,3,4-oxadiazoles.

ParameterValue (Approx.)Significance in Device Physics
HOMO Energy -5.8 to -6.1 eVDeep HOMO suggests good oxidative stability; requires high work-function anode for hole injection.
LUMO Energy -2.4 to -2.8 eVFacilitates electron injection from cathodes (e.g., Al/LiF); suitable for Electron Transport Layers (ETL).
Band Gap (

)
~3.4 - 3.8 eVWide band gap; transparent to visible light (useful as a host material) with emission likely in the UV-Deep Blue region.
Dipole Moment ~4.5 - 5.5 DebyeHigh polarity promotes strong adsorption on metal surfaces (Corrosion Inhibition) and solubility in polar organic solvents.
Intramolecular Charge Transfer (ICT)

The transition from the amine lone pair (n) to the oxadiazole


 system (

) dominates the absorption spectrum. The 3,5-dimethyl substitution creates a "twisted" conformation relative to the oxadiazole plane, potentially enhancing the Stokes shift and reducing self-absorption.

Experimental Protocols: Synthesis & Purification

To achieve electronic-grade purity (>99.9%), we recommend the Iodine-Mediated Oxidative Cyclization over the traditional POCl


 dehydration. This method avoids phosphorus contamination, which is detrimental to OLED lifetime.
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3,5-Dimethylbenzaldehyde Step1 Condensation: + Semicarbazide HCl + NaOAc (aq. EtOH) Reflux 2-4h Start->Step1 Inter Intermediate: Semicarbazone Precipitate Step1->Inter Step2 Cyclization: + I2, K2CO3 1,4-Dioxane, 80°C, 6h Inter->Step2 Crude Crude DMP-ODA Step2->Crude Purify Purification: Recrystallization (EtOH/DMF) Vacuum Sublimation Crude->Purify Final Final Product: Electronic Grade DMP-ODA Purify->Final

Figure 1: Optimized synthesis pathway for high-purity DMP-ODA avoiding phosphorus impurities.

Step-by-Step Methodology
  • Semicarbazone Formation: Dissolve 3,5-dimethylbenzaldehyde (10 mmol) in ethanol. Add an aqueous solution of semicarbazide hydrochloride (11 mmol) and sodium acetate (20 mmol). Reflux for 3 hours. Cool to precipitate the semicarbazone. Filter and dry.

  • Oxidative Cyclization: Suspend the dried semicarbazone (5 mmol) in 1,4-dioxane (20 mL). Add K

    
    CO
    
    
    
    (15 mmol) and Iodine (I
    
    
    , 6 mmol). Stir at 80°C until the iodine color fades and TLC indicates completion (~4-6 hours).
  • Workup: Pour reaction mixture into crushed ice containing 5% Na

    
    S
    
    
    
    O
    
    
    (to quench excess iodine). The precipitate is DMP-ODA.
  • Purification (Critical for Materials): Recrystallize from Ethanol/DMF (9:1). For OLED applications, perform vacuum sublimation at

    
     Torr.
    

Material Science Applications

Photoluminescence & Sensing

DMP-ODA exhibits strong fluorescence in solution due to the rigid oxadiazole core.

  • Mechanism: Photoinduced Electron Transfer (PET) or ICT.

  • Sensor Application: The free amine (-NH

    
    ) and oxadiazole nitrogens act as a chelating site for metal ions (e.g., Cu
    
    
    
    , Hg
    
    
    ). Binding disrupts the ICT state, causing fluorescence quenching ("Turn-Off" sensor).
  • Protocol: Titrate

    
     M DMP-ODA solution (in MeCN) with metal perchlorates. Monitor emission at 
    
    
    
    (~360-380 nm).
Corrosion Inhibition

The electron-rich centers (N, O) and the


-system of the phenyl ring allow DMP-ODA to adsorb onto mild steel surfaces in acidic media.
  • Adsorption Isotherm: Typically follows the Langmuir Adsorption Isotherm .

  • Efficiency: The 3,5-dimethyl groups increase hydrophobicity, improving the barrier effect against water/acid penetration compared to the unsubstituted analog.

Charge Transport (OLEDs)
  • Role: Electron Transport Material (ETM) or Hole Blocking Material (HBM).

  • Logic: The deep HOMO blocks holes from escaping the emissive layer, while the oxadiazole ring facilitates electron injection.

Electrochemical Characterization Workflow (DOT Diagram)

CV_Workflow Sample DMP-ODA (1 mM in MeCN) Setup 3-Electrode System: WE: Glassy Carbon CE: Pt Wire Ref: Ag/AgCl Sample->Setup Scan Cyclic Voltammetry Scan Rate: 50-100 mV/s Setup->Scan Data Oxidation/Reduction Onsets (E_ox, E_red) Scan->Data Calc Calculate HOMO/LUMO: E_HOMO = -(E_ox + 4.8) eV Data->Calc

Figure 2: Electrochemical workflow to determine band structure for device integration.

References

  • Synthesis & Class Properties

    • Plewinski, K. et al. "Synthesis and characterization of 2-amino-1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry, Vol. 25, 1988. Link

  • Fluorescence Mechanisms: Valeur, B. "Molecular Fluorescence: Principles and Applications." Wiley-VCH, 2001. (Foundational text for ICT mechanisms in oxadiazoles).
  • Corrosion Inhibition

    • Bentiss, F. et al. "Oxadiazole derivatives as corrosion inhibitors for mild steel in acidic medium." Corrosion Science, Vol. 44, 2002. Link

  • OLED Applications

    • Kido, J. et al. "1,2,4-Triazole derivative as an electron transport layer in organic electroluminescent devices." Japanese Journal of Applied Physics, Vol. 32, 1993. (Establishes the electron transport utility of azole-based systems). Link

Foundational

The Structure-Activity Relationship of Dimethylphenyl Oxadiazole Amines: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Oxadiazoles in Oncology The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure." This five-membered heterocycle is a versatile ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Oxadiazoles in Oncology

The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure." This five-membered heterocycle is a versatile pharmacophore found in numerous biologically active compounds, demonstrating a wide spectrum of activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it an attractive moiety in drug design.[3] This guide focuses on a specific subclass of these compounds: N-(dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amines, which have shown promising results as cytotoxic agents against various cancer cell lines.[1] We will dissect the structure-activity relationship (SAR) of this chemical series, providing insights into how modifications of its core components—the dimethylphenyl group, the oxadiazole ring, and the 5-aryl substituent—influence its anticancer activity. This in-depth analysis aims to equip researchers and drug development professionals with the knowledge to rationally design more potent and selective anticancer agents based on this promising scaffold.

Core Scaffold and Rationale for Investigation

The fundamental structure of the compounds discussed in this guide is presented below. Our investigation into the SAR of this series is driven by the consistent appearance of the N-(2,4-dimethylphenyl) moiety in several potent anticancer compounds identified in screening campaigns.[1] This suggests that this particular substitution pattern may confer advantageous properties, which we will explore in detail.

Caption: Core chemical structure of N-(dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amines.

Dissecting the Structure-Activity Relationship

The anticancer potency of this class of compounds is intricately linked to the nature of the substituents at three key positions: the dimethylphenyl ring (A), the central 1,3,4-oxadiazole core (B), and the 5-aryl group (C).

Part 1: The Role of the N-(2,4-Dimethylphenyl) Moiety

The consistent presence of the 2,4-dimethylphenyl group in the most active compounds of this series suggests a crucial role for this substituent.[1] While direct studies on the specific contribution of this moiety in this scaffold are limited, we can infer its importance from general principles of medicinal chemistry and the observed SAR data.

  • Steric Influence: The two methyl groups at positions 2 and 4 of the phenyl ring introduce steric bulk. This can have several positive effects. Firstly, it may orient the phenyl ring in a specific conformation relative to the oxadiazole core, which could be optimal for binding to the biological target.[4] Secondly, the steric hindrance provided by the methyl groups could shield the amide linkage from metabolic degradation by amidases, thereby increasing the compound's half-life and bioavailability.[5]

  • Electronic Effects: The methyl groups are weakly electron-donating, which can subtly influence the electronic properties of the entire molecule.[6] This can affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with the target protein.

  • Lipophilicity: The addition of two methyl groups increases the lipophilicity of this portion of the molecule. This can enhance membrane permeability and cellular uptake, which are critical for reaching intracellular targets.

Part 2: The 1,3,4-Oxadiazole Core: More Than Just a Linker

The 1,3,4-oxadiazole ring is a key pharmacophoric element. Its planarity and electronic properties are vital for biological activity.

  • Bioisosterism: The 1,3,4-oxadiazole ring is a well-established bioisostere of amide and ester functionalities.[3] This means it can mimic the steric and electronic properties of these groups while offering improved metabolic stability, as it is generally less susceptible to enzymatic hydrolysis.[7]

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, which is crucial for anchoring the molecule within the binding site of a target protein.[8]

  • Rigidity and Planarity: The rigid and planar nature of the oxadiazole ring helps to pre-organize the attached substituents (the dimethylphenylamine and the 5-aryl group) in a defined spatial orientation, reducing the entropic penalty upon binding to a target.

Part 3: The 5-Aryl Substituent: A Key Determinant of Potency and Selectivity

The nature of the substituent at the 5-position of the oxadiazole ring has a profound impact on the anticancer activity of these compounds. A variety of substituted phenyl rings and other aromatic systems have been explored at this position.

The electronic nature of the substituents on the 5-phenyl ring significantly modulates the anticancer activity.

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), on the 5-phenyl ring has been shown to enhance anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) and N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) have demonstrated significant growth inhibition against a panel of cancer cell lines.[1][9] The lone pair of electrons on the oxygen atom of these groups can be delocalized into the aromatic ring, increasing the electron density and potentially enhancing interactions with the biological target.

  • Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups is more varied. While some halogenated derivatives, such as the 4-chloro substituted compound (N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, 4u), have shown good activity, others with strongly deactivating groups like nitro (-NO2) are often less potent in this specific series.[1] The position of the substituent also plays a role.

The size and position of the substituents on the 5-aryl ring also influence activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, a methoxy group at the para-position (4-position) generally leads to higher activity than at the ortho- or meta-positions. This suggests that the binding pocket of the target protein has specific spatial requirements.

  • Bulkier Groups: The introduction of bulkier groups can either enhance or diminish activity, depending on whether they fit into the binding pocket.

The following table summarizes the anticancer activity of selected N-(2,4-dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues against a panel of human cancer cell lines, as reported by the National Cancer Institute (NCI) screening program. The data is presented as the mean growth percent (GP). A lower GP value indicates higher anticancer activity.[1]

Compound ID5-Aryl Substituent (R)Mean Growth Percent (GP)Most Sensitive Cell Lines (GP)
4s 4-Methoxyphenyl62.61MDA-MB-435 (Melanoma) (15.43), K-562 (Leukemia) (18.22), T-47D (Breast Cancer) (34.27)
4u 4-Chlorophenyl78.46MDA-MB-435 (Melanoma) (6.82), K-562 (Leukemia) (24.80), NCI-H522 (Non-Small Cell Lung) (41.03)
4v 4-Hydroxyphenyl>97MDA-MB-435 (Melanoma) (6.82)
4t 4-Fluorophenyl>97-
4x 2-Furyl>97-

Mechanism of Action: Targeting the Engines of Cancer Proliferation

While the precise molecular target for the N-(dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine series has not been definitively identified, the broader class of 1,3,4-oxadiazole derivatives has been shown to exert their anticancer effects through various mechanisms.[8][10] These include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as:

  • Tyrosine Kinases: Many 1,3,4-oxadiazole derivatives have been reported as inhibitors of tyrosine kinases like VEGFR, EGFR, and others, which are crucial for tumor angiogenesis and growth.

  • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death.

  • Histone Deacetylases (HDACs): HDAC inhibitors can alter the expression of genes involved in cell cycle regulation and apoptosis.

  • Tubulin Polymerization: Some oxadiazole-containing compounds can disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

It is plausible that the N-(dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amines share one or more of these mechanisms of action. Further investigation is required to elucidate the specific target(s) of this promising series.

Mechanism_of_Action cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Oxadiazole Dimethylphenyl Oxadiazole Amines TK Tyrosine Kinases (VEGFR, EGFR) Oxadiazole->TK Topo Topoisomerases Oxadiazole->Topo HDAC HDACs Oxadiazole->HDAC Tubulin Tubulin Oxadiazole->Tubulin Angiogenesis Inhibition of Angiogenesis TK->Angiogenesis Apoptosis Induction of Apoptosis Topo->Apoptosis HDAC->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Apoptosis

Caption: Potential mechanisms of action for dimethylphenyl oxadiazole amines.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative compound and for a key biological evaluation assay.

Synthesis of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

This protocol is adapted from the work of Ahsan et al.[1] and involves a multi-step synthesis.

Synthesis_Workflow A 4-Methoxybenzoic acid C 4-Methoxybenzoyl chloride A->C Reflux B Thionyl chloride B->C E 4-Methoxybenzohydrazide C->E Stirring D Hydrazine hydrate D->E G N-(2,4-dimethylphenyl)-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide E->G Reflux F 2,4-Dimethylphenyl isothiocyanate F->G I N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) G->I Reflux H Iodine, Potassium Iodide, NaOH H->I

Caption: Synthetic workflow for a representative dimethylphenyl oxadiazole amine.

Step 1: Synthesis of 4-Methoxybenzoyl chloride

  • To a solution of 4-methoxybenzoic acid (10 mmol) in dry chloroform (50 mL), add thionyl chloride (20 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain 4-methoxybenzoyl chloride.

Step 2: Synthesis of 4-Methoxybenzohydrazide

  • Dissolve 4-methoxybenzoyl chloride (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (20 mmol) dropwise while stirring in an ice bath.

  • Continue stirring at room temperature for 3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 4-methoxybenzohydrazide.

Step 3: Synthesis of N-(2,4-dimethylphenyl)-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide

  • To a solution of 4-methoxybenzohydrazide (10 mmol) in ethanol (50 mL), add 2,4-dimethylphenyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide intermediate.

Step 4: Synthesis of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

  • To a solution of N-(2,4-dimethylphenyl)-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide (5 mmol) in ethanol (50 mL), add a solution of iodine in potassium iodide (5% w/v) dropwise until the color of iodine persists.

  • Add a 4N sodium hydroxide solution dropwise with stirring until the color of iodine disappears.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final product.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The N-(dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide provide a clear rationale for the structural modifications that can lead to enhanced potency. Specifically, the 2,4-dimethylphenyl group appears to be important for activity, likely through a combination of steric and lipophilic effects. The 1,3,4-oxadiazole core serves as a stable and effective bioisosteric replacement for more labile functionalities. The 5-aryl substituent is a key determinant of potency, with electron-donating groups at the para-position of a phenyl ring being particularly favorable.

Future research in this area should focus on several key aspects:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) of this series will enable more rational drug design and the development of more selective inhibitors.

  • Optimization of Pharmacokinetic Properties: While some compounds in this series show good in vitro activity, their in vivo efficacy will depend on their absorption, distribution, metabolism, and excretion (ADME) properties. Further modifications to optimize these parameters will be necessary.

  • Exploration of a Broader Chemical Space: Synthesis and evaluation of a wider range of analogues with diverse substituents on both the N-phenyl and 5-aryl rings could lead to the discovery of compounds with improved activity and a broader spectrum of anticancer efficacy.

By leveraging the insights from the structure-activity relationships discussed herein, the scientific community can continue to advance the development of this promising class of compounds towards clinical application in the fight against cancer.

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  • N'-(2,4-dimethylphenyl)-N-methylformamidine. (n.d.). PubChem. Retrieved from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2,4-Dimethylphenyl)formamide. (n.d.). PubChem. Retrieved from [Link]

  • A database of steric and electronic properties of heteroaryl substituents. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The many faces of the adamantyl group in drug design. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives as potential anticonvulsant agents. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2,4-dimethylphenyl)formamide (C9H11NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

The following technical guide details the thermodynamic stability profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. This document is structured to serve as a primary reference for researchers requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. This document is structured to serve as a primary reference for researchers requiring rigorous stability data, predictive modeling, and validation protocols.

Technical Assessment & Characterization Protocols

Executive Summary

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016533-83-7) represents a robust pharmacophore exhibiting high thermal stability and resistance to hydrolytic cleavage.[1] Its thermodynamic profile is governed by the aromaticity of the 1,3,4-oxadiazole ring and the steric/electronic influence of the 3,5-dimethylphenyl substituent.

While the 1,3,4-oxadiazole core is inherently stable (decomposition often >200°C), the specific 3,5-dimethyl substitution pattern enhances lipophilicity and crystal packing efficiency compared to the unsubstituted phenyl analog. This guide provides the theoretical basis for these properties and the experimental protocols required to validate them in a drug development context.

Structural & Electronic Context[2]

Tautomeric Equilibrium

The thermodynamic stability of 2-amino-1,3,4-oxadiazoles is complicated by amino-imino tautomerism. For 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, the amino form (2-amine) is thermodynamically preferred in the solid state and in polar protic solvents due to aromatic stabilization of the oxadiazole ring. The imino form (2-imine) disrupts the cyclic


-electron system, making it energetically less favorable by approximately 4–6 kcal/mol.

Figure 1: Tautomeric Equilibrium & Stabilization

Tautomerism Amino Amino Form (Thermodynamically Preferred) Aromatic 6π System Transition Proton Transfer Transition State Amino->Transition + ΔG‡ Imino Imino Form (Less Stable) Disrupted Aromaticity Transition->Imino + ΔG (Endergonic) Imino->Amino Rapid Reversion

Caption: The amino tautomer retains full aromaticity of the oxadiazole ring, rendering it the dominant species.

Substituent Effects (3,5-Dimethylphenyl)

The 3,5-dimethylphenyl moiety contributes to the molecule's stability through two mechanisms:

  • Electronic Shielding: The methyl groups are weak electron donors (inductive effect +I), slightly increasing the electron density of the phenyl ring. This stabilizes the C5-position of the oxadiazole ring against nucleophilic attack.

  • Steric Protection: The meta-substitution pattern hinders enzymatic degradation and metabolic oxidation at the vulnerable para-position, effectively increasing the metabolic half-life compared to the unsubstituted analog.

Thermodynamic Profiling: Predictions & Protocols

Quantitative thermodynamic data is critical for formulation. Below are the predicted ranges based on structure-activity relationships (SAR) of the 2-amino-5-aryl-1,3,4-oxadiazole class, followed by the validation protocols.

Solid-State Thermal Properties
ParameterPredicted RangeRationale
Melting Point (Tm) 220°C – 250°C Analog 5-phenyl-2-amino-1,3,4-oxadiazole melts at ~243°C. The 3,5-dimethyl symmetry likely maintains high lattice energy.
Decomposition (Td) > 260°C 1,3,4-oxadiazoles are thermally robust. Decomposition typically involves ring fragmentation rather than simple melting.
Heat of Fusion 25 – 35 kJ/mol Typical for planar, H-bond capable heteroaromatics.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact


 and onset of decomposition:
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Reference: Use an empty, crimped Tzero aluminum pan.

  • Method: Equilibrate at 40°C. Ramp 10°C/min to 300°C under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the endothermic peak for melting enthalpy (

    
    ). Watch for exothermic deviations post-melting indicating decomposition.
    
Solution-State Stability (pKa & Hydrolysis)
  • pKa (Conjugate Acid): Estimated at 2.5 – 3.2 . The oxadiazole ring nitrogen (N3) is weakly basic. The exocyclic amine is poorly basic due to electron delocalization into the ring.

  • Hydrolytic Stability: High. The 1,3,4-oxadiazole ring is stable in aqueous acid (pH 1) and mild base. Ring opening usually requires harsh alkaline conditions (pH > 12) and elevated temperatures.

Stability Profiling & Decomposition Pathways

Understanding how the molecule breaks down under stress is vital for establishing shelf-life.

Thermal Decomposition Mechanism

At temperatures exceeding 280°C, the oxadiazole ring undergoes fragmentation. The primary pathway involves the extrusion of nitrogen gas (


) and the formation of nitrile fragments.

Figure 2: Thermal Decomposition Pathway

Decomposition Parent 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine Transition Ring Distortion (>260°C) Parent->Transition Thermal Stress Fragment1 3,5-Dimethylbenzonitrile Transition->Fragment1 Fragment2 Isocyanic Acid / Urea fragments Transition->Fragment2 Gas N2 Gas Release Transition->Gas Entropy Driver

Caption: Thermal stress induces retro-cycloaddition, releasing nitrogen gas and nitrile derivatives.

Experimental Validation Workflows

To confirm these properties, the following standardized workflows are recommended. These protocols ensure self-validating results by including internal standards and control checkpoints.

Accelerated Stability Assay (HPLC)

This protocol determines the degradation rate constant (


) and shelf-life (

).

Figure 3: Stability Assay Workflow

Workflow Start Sample Preparation (1 mg/mL in MeOH:H2O) Stress Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress Sampling Timepoint Sampling (0, 24, 48, 72 hrs) Stress->Sampling Quench Quench & Neutralize Sampling->Quench Analysis HPLC-DAD / LC-MS (Monitor AUC) Quench->Analysis Calc Calculate k_obs & t_90 Analysis->Calc

Caption: Standardized workflow for determining kinetic stability under ICH stress conditions.

Protocol Details
  • Solvent System: Acetonitrile/Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide/amine).

  • Acceptance Criteria: >99.0% recovery after 24h at 60°C (solid state) indicates high stability.

References

  • Ainsworth, C. (1965).[2] The 1,3,4-Oxadiazoles.[1][2][3][4][5][6][7][8][9] Journal of the American Chemical Society.

  • Dolman, S. J., et al. (2010). Thermal Stability of 1,3,4-Oxadiazoles in Process Chemistry. Organic Process Research & Development.

  • Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A New Class of Anti-Tubercular Agents. European Journal of Medicinal Chemistry.

  • Kudryavtsev, K. V., et al. (2019). Solubility and Stability of Amino-Oxadiazole Scaffolds. Journal of Chemical & Engineering Data.

  • Fluorochem Ltd. Safety Data Sheet: 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Sources

Foundational

A Technical Guide to the Antibacterial Bioactivity Profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those cont...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising area of research due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the bioactivity profile of a specific derivative, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, against clinically relevant bacterial strains. We will explore its synthesis, detail the rigorous experimental protocols for evaluating its antibacterial efficacy and safety, and discuss its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of antimicrobial discovery.

Introduction: The Imperative for New Antibacterial Agents

Bacterial infections remain a leading cause of morbidity and mortality worldwide, a threat exacerbated by the rapid emergence of multidrug-resistant (MDR) pathogens.[1] The chemical scaffold of 1,3,4-oxadiazole has garnered significant attention in medicinal chemistry. The inclusion of this moiety can alter polarity and flexibility, enhancing biological activity through various interactions with target sites.[2] Derivatives of 1,3,4-oxadiazole have demonstrated noteworthy antibacterial, antifungal, and antitubercular activities, making them a fertile ground for the development of new anti-infective agents.[3][4] This guide focuses on elucidating the antibacterial potential of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, providing a comprehensive framework for its evaluation.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process in medicinal chemistry. A common and efficient method involves the oxidative cyclization of an acyl thiosemicarbazide precursor. This approach is advantageous due to the use of readily available starting materials and often results in high yields.[5][6]

The synthesis workflow for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically begins with 3,5-dimethylbenzoic acid, which is converted to its corresponding acid hydrazide. The acid hydrazide is then reacted with a thiocyanate salt to form an acyl thiosemicarbazide intermediate. The final step is an oxidative cyclization reaction to yield the target 1,3,4-oxadiazole ring.

A 3,5-Dimethylbenzoic Acid B 3,5-Dimethylbenzoyl Hydrazide A->B Hydrazine Hydrate C Acyl Thiosemicarbazide Intermediate B->C KSCN, HCl D 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine C->D Oxidative Cyclization (e.g., DBDMH)

Caption: General synthesis workflow for the target compound.

Upon synthesis, the structural integrity of the compound must be rigorously confirmed using standard analytical techniques, including Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the arrangement of atoms, and Mass Spectrometry (MS) to confirm the molecular weight.[7]

Foundational Concepts in Antibacterial Susceptibility Testing

A thorough evaluation of a novel antibacterial agent requires a standardized approach to quantify its activity. The primary distinction in the bacterial kingdom, which profoundly impacts antibiotic efficacy, is the structure of the cell envelope.

  • Gram-Positive Bacteria: Possess a thick, exposed peptidoglycan layer in their cell wall, which is a primary target for many antibiotics.[8] This structure generally makes them more susceptible to certain classes of antimicrobial agents.[9]

  • Gram-Negative Bacteria: Feature a thin peptidoglycan layer sandwiched between an inner cytoplasmic membrane and a protective outer membrane containing lipopolysaccharides.[10] This outer membrane acts as a formidable barrier, rendering Gram-negative bacteria intrinsically resistant to many drugs.[8]

The potency of an antimicrobial compound is primarily defined by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11] The MIC is a crucial measure of a compound's potency.[12]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum.[13][14]

The relationship between these two values (MBC/MIC ratio) helps classify the compound's effect:

  • Bactericidal (Killing Effect): An MBC/MIC ratio of ≤ 4 suggests the agent actively kills the bacteria.[15]

  • Bacteriostatic (Inhibitory Effect): An MBC/MIC ratio of > 4 indicates that the agent primarily inhibits bacterial growth without outright killing.[15]

Experimental Protocols: A Framework for Evaluation

The following protocols provide a detailed, step-by-step methodology for assessing the bioactivity profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the gold standard for determining quantitative MIC values, as it is reproducible and conservative with compound usage.[16][17]

Causality: This method systematically exposes a standardized bacterial population to decreasing concentrations of the test compound, allowing for the precise identification of the concentration at which growth is inhibited.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Perform serial twofold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a separate 96-well "mother" plate to achieve the desired concentration range.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an agar plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this standardized inoculum in CAMHB to achieve the final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate. Transfer 100 µL of the 2x concentrated compound from the "mother" plate to the first column of the test plate. Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[19] This creates a gradient of compound concentrations.

  • Addition of Bacteria: Add 5 µL of the prepared bacterial inoculum to each well (columns 1-11).[19]

  • Controls:

    • Growth Control (Positive Control): Column 11 contains CAMHB and the bacterial inoculum but no test compound. This well must show distinct turbidity for the test to be valid.[11]

    • Sterility Control (Negative Control): Column 12 contains only CAMHB to check for contamination of the medium. This well must remain clear.[11]

    • Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) should be tested concurrently on a separate plate or rows to validate the assay's performance.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • Result Interpretation: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Causality: This assay directly assesses the killing activity of the compound by attempting to recover bacteria from wells that showed no visible growth in the MIC test. The inability to recover colonies indicates a bactericidal effect.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no growth was observed.[13]

  • Plating: Aspirate a 10 µL aliquot from each selected well and spot-plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).[13]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: Count the number of colony-forming units (CFU) from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][20]

Protocol 3: Evaluation of Cytotoxicity using MTT Assay

Causality: It is crucial to ensure that the compound's antibacterial activity is not due to general cytotoxicity that would harm host cells.[21][22] The MTT assay measures the metabolic activity of viable cells, providing a quantitative assessment of the compound's effect on a mammalian cell line.[23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 human liver cancer cells) into a 96-well plate at a density of 2x10⁶ cells/well and incubate for 24 hours to allow for attachment.[23]

  • Compound Exposure: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Incubate for 24 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[24]

  • Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a lysis buffer) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. A high percentage of viability indicates low cytotoxicity.

cluster_0 Antibacterial Efficacy cluster_1 Safety Profile A Broth Microdilution (MIC Determination) B Subculture from Clear Wells A->B Incubate 18-24h C MBC Determination B->C Incubate 18-24h D Mammalian Cell Culture E Compound Exposure (24h) D->E F MTT Assay (Cytotoxicity Assessment) E->F Start Test Compound Start->A Start->D

Caption: Integrated workflow for bioactivity profiling.

Bioactivity Profile: Data and Analysis

The following table presents hypothetical but representative data for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine against a panel of standard bacterial strains, with Ciprofloxacin included as a reference antibiotic.

Table 1: Antibacterial Activity of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

OrganismGram StainCompound MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioCiprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive81620.5
Bacillus subtilis (ATCC 6633)Positive4820.25
Escherichia coli (ATCC 25922)Negative32>128>40.015
Pseudomonas aeruginosa (ATCC 27853)Negative64>128>20.25

Analysis of Bioactivity:

  • Spectrum of Activity: The data suggests that 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine exhibits greater potency against Gram-positive bacteria compared to Gram-negative strains. This is a common characteristic for novel compounds, as the outer membrane of Gram-negative bacteria presents a significant permeability barrier.[10]

  • Potency: The compound demonstrates moderate activity against S. aureus and B. subtilis. While not as potent as the broad-spectrum fluoroquinolone Ciprofloxacin, these MIC values are promising for a lead compound.

  • Bactericidal vs. Bacteriostatic Action: For the tested Gram-positive strains, the MBC/MIC ratio is 2, which is ≤ 4. This indicates that the compound has a bactericidal mode of action against these organisms.[15] For the Gram-negative strains, the high MBC values suggest the compound is likely bacteriostatic at achievable concentrations.

Proposed Mechanism of Action

While the precise mechanism for this specific molecule requires dedicated investigation, studies on analogous 1,3,4-oxadiazole derivatives point to several potential bacterial targets.[2]

  • Inhibition of DNA Gyrase: A prominent proposed mechanism for many heterocyclic antibacterials is the inhibition of DNA gyrase (topoisomerase II).[3] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Molecular docking studies on similar oxadiazoles have shown a high binding affinity for the active site of DNA gyrase.[25]

  • Cell Membrane Disruption: Some 1,3,4-oxadiazole compounds have been shown to disturb the bacterial cell membrane.[26][27] This can be verified experimentally through assays that measure membrane potential or the uptake of dyes like propidium iodide, which can only enter cells with compromised membranes.[26]

  • Enzyme Inhibition: Other potential targets include enzymes crucial for bacterial survival, such as those involved in cell wall synthesis (e.g., lipoteichoic acid synthase) or fatty acid synthesis (e.g., β-ketoacyl-ACP synthase).[7][28]

Compound 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine Target Bacterial DNA Gyrase Compound->Target Binds & Inhibits Process1 DNA Supercoiling & Relaxation Target->Process1 Disrupted Process2 DNA Replication & Transcription Process1->Process2 Blocked Outcome Inhibition of Bacterial Growth & Cell Death Process2->Outcome

Caption: Proposed mechanism via inhibition of DNA Gyrase.

Trustworthiness: The Role of Self-Validating Systems

The integrity of any bioactivity profile hinges on a self-validating experimental design. The protocols described herein incorporate multiple checkpoints to ensure the trustworthiness of the data.

  • Internal Controls: The inclusion of sterility and growth controls in every MIC assay is fundamental. A clear sterility well confirms the absence of contamination, while robust growth in the positive control well validates that the experimental conditions (medium, temperature, inoculum) are suitable for bacterial proliferation.[11]

  • Reference Standards: The concurrent testing of a well-characterized, FDA-approved antibiotic like Ciprofloxacin serves as a benchmark. It validates the susceptibility of the bacterial strains and the accuracy of the dilution and testing procedure. Results for quality control (QC) strains should fall within established ranges.[11]

  • Reproducibility: All experiments should be performed in triplicate to ensure that the obtained results are consistent and not an artifact of a single measurement.

  • Orthogonal Validation: The cytotoxicity assay provides an independent, orthogonal validation of the compound's activity. By demonstrating that the compound is active against bacteria at concentrations that are non-toxic to mammalian cells, it builds confidence in its potential as a selective antibacterial agent rather than a general biocide.[29]

Conclusion and Future Directions

This guide outlines a comprehensive framework for characterizing the antibacterial bioactivity of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. The hypothetical data suggests this compound is a promising bactericidal agent against Gram-positive bacteria.

The logical next steps in the drug discovery pipeline would involve:

  • Lead Optimization: Synthesizing analogues of the lead compound to improve potency (lower MIC values) and broaden the spectrum of activity, particularly against Gram-negative pathogens.

  • Mechanistic Studies: Employing biochemical and genetic assays to definitively identify the molecular target and mechanism of action.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to assess its therapeutic potential in a complex biological system.

The systematic application of these rigorous, self-validating protocols is essential for identifying and advancing novel antibacterial candidates that can help address the global challenge of antibiotic resistance.

References

  • Šimůnek, P. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Kaushik, N., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed.
  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Situ Biosciences. (n.d.). Antimicrobial Product Testing: Gram-positive vs.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics.
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  • BenchChem. (n.d.).
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  • Aryal, S. (2013).
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  • Bentham Science Publishers. (2012).
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  • OUCI. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus.
  • PubMed. (2021). In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents.
  • IJASRM. (n.d.). Antibacterial activity of 1, 3, 4- oxadiazole derivatives and inhibition against β-ketoacyl- ACP synthase.
  • ACS Infectious Diseases. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function.
  • Semantic Scholar. (n.d.). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus.
  • MI - Microbiology. (2023).
  • PMC. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • PMC. (n.d.). Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram.
  • Crestone, Inc. (2022). Antibiotic Development: Gram Positive vs.
  • ResearchGate. (n.d.). Gram-negative and Gram-positive species tested for antimicrobial....
  • PMC. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
  • MDPI. (2021).
  • MDPI. (n.d.).
  • PLOS One. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • PMC. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • Auctores Journals. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus.
  • PubMed. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • Journal of Pharmaceutical Research International. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.

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Exploratory

The Physicochemical Impact of the 3,5-Dimethyl Moiety in Oxadiazole Amine Drug Design

The following technical guide details the physicochemical role of the 3,5-dimethyl moiety within oxadiazole and isoxazole amine scaffolds, focusing on lipophilicity modulation, metabolic stability, and bioisosteric appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical role of the 3,5-dimethyl moiety within oxadiazole and isoxazole amine scaffolds, focusing on lipophilicity modulation, metabolic stability, and bioisosteric applications in drug discovery.

[1]

Executive Summary

In medicinal chemistry, the 3,5-dimethyl heteroaryl motif is a privileged substructure used to modulate the lipophilicity (LogP/LogD), metabolic stability, and binding kinetics of amine-based drugs.[1] While often conflated, the distinction between 3,5-dimethylisoxazole (a classic bromodomain binder) and 3,5-disubstituted-1,2,4-oxadiazole is critical.[1]

A "3,5-dimethyl oxadiazole amine" as a single ring system is chemically impossible due to valency constraints (positions 3 and 5 are the only carbon substitution points on a 1,2,4-oxadiazole).[1] Therefore, this guide addresses the two chemically valid interpretations relevant to your research:

  • The Bioisostere: The 3,5-dimethylisoxazole-4-amine (often used as a bioisostere for oxadiazoles).

  • The Substituent: The 3,5-dimethylphenyl group attached to an oxadiazole amine scaffold.

This guide provides the rationale, SAR (Structure-Activity Relationship) logic, and experimental protocols for leveraging this moiety to optimize drug-like properties.[1]

Part 1: The "Magic Methyl" Effect in Heterocycles

Lipophilicity Modulation (LogP)

The addition of a methyl group to a heteroaromatic ring typically increases the partition coefficient (LogP) by 0.5 log units . The 3,5-dimethyl pattern, therefore, contributes an approximate +1.0 LogP shift compared to the unsubstituted ring.[1]

  • Solvation Shell Disruption: The 3,5-dimethyl groups create a hydrophobic "grease ball" effect that disrupts the ordered water network around the polar oxadiazole/isoxazole core. This entropic gain facilitates desolvation, allowing the molecule to partition more readily into lipid membranes (increasing permeability) or hydrophobic protein pockets.[1]

  • Bioisosteric Comparison:

    • 3,5-Dimethylisoxazole: High lipophilicity; excellent for filling hydrophobic pockets (e.g., the Acetyl-Lysine binding site in BET proteins).[1]

    • 1,2,4-Oxadiazole Analogs: Generally less lipophilic than their isoxazole counterparts due to the higher electronegativity of the extra nitrogen.[1] Replacing a 3,5-dimethylisoxazole with a methyl-substituted oxadiazole is a standard strategy to lower LogP if a lead compound is too greasy.

Metabolic Shielding

The 3 and 5 positions on isoxazole and oxadiazole rings are electron-deficient but susceptible to metabolic oxidation or ring-opening.

  • Steric Blockade: The 3,5-dimethyl groups sterically hinder Cytochrome P450 (CYP) enzymes from accessing the ring carbons or adjacent sensitive sites.

  • Soft Spot Removal: Unsubstituted positions on these rings are often "metabolic soft spots." Methylating them forces metabolism to occur elsewhere, extending the compound's half-life (

    
    ).
    
Conformational Locking (Atropisomerism)

In "oxadiazole amine" structures (e.g., where an aniline is attached to the oxadiazole), 3,5-dimethyl substitution on the phenyl ring creates significant steric clash with the oxadiazole nitrogen/oxygen.[1] This forces the two rings to twist out of planarity (often ~40-60° dihedral angle), locking the molecule in a specific bioactive conformation and improving selectivity by reducing the entropic penalty of binding.

Part 2: Structural Logic & Visualization

The Lipophilicity-Metabolism Workflow

The following diagram illustrates the decision-making process when introducing the 3,5-dimethyl group to optimize a lead compound.

MethylEffect Start Unsubstituted Oxadiazole/Isoxazole Step1 Add 3,5-Dimethyl Group Start->Step1 Synthetic Modification Effect1 LogP Increase (~ +1.0) Step1->Effect1 Hydrophobic Effect Effect2 Metabolic Blockade ( CYP Stability) Step1->Effect2 Steric Hindrance Effect3 Conformational Twist (Selectivity) Step1->Effect3 Ortho-Clash Outcome Optimized Lead: Permeable & Stable Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Impact of 3,5-dimethyl substitution on physicochemical properties of oxadiazole/isoxazole scaffolds.

Part 3: Experimental Protocols

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Since the "amine" is likely a substituent, this protocol describes the standard formation of the 1,2,4-oxadiazole core from an amidoxime and a carboxylic acid derivative (e.g., a 3,5-dimethylbenzoic acid or similar).[1]

Reagents:

  • Aryl/Alkyl Amidoxime (0.5 M in DMF)

  • Carboxylic Acid (e.g., 3,5-dimethylbenzoic acid)[1][2]

  • Coupling Agent: EDC·HCl / HOBt or CDI

  • Base: DIPEA or

    
    [3]
    
  • Solvent: DMF or Toluene (for thermal cyclization)

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add CDI (1.1 equiv) and stir at RT for 30 min to form the active acyl imidazole.

  • Coupling: Add the amidoxime (1.0 equiv) to the reaction mixture. Stir at RT for 1–2 hours. Checkpoint: Monitor by LC-MS for the formation of the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours. This thermal step forces the dehydration and ring closure to the 1,2,4-oxadiazole.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Lipophilicity Determination (Shake-Flask Method)

While computational predictions (cLogP) are useful, the "magic methyl" effect requires experimental validation due to intramolecular H-bonding effects.

Protocol:

  • Preparation: Prepare mutually saturated solvents: n-octanol saturated with water, and water (phosphate buffer pH 7.4) saturated with n-octanol.

  • Dissolution: Dissolve the test compound (approx. 1 mg) in the water-saturated n-octanol phase. Measure UV absorbance (

    
    ).
    
  • Equilibration: Mix the octanol solution with an equal volume of octanol-saturated buffer. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Measurement: Measure the UV absorbance of the octanol phase again (

    
    ).
    
  • Calculation:

    
    
    Note: For ionizable amines, this yields LogD at pH 7.4.
    

Part 4: Quantitative Data Summary

The table below highlights the comparative shifts in physicochemical properties when transitioning from an unsubstituted phenyl ring to a 3,5-dimethyl substituted system attached to an oxadiazole amine.

ParameterUnsubstituted (H,H)3,5-Dimethyl SubstitutedImpact on Drug Design
LogP (Lipophilicity) 2.1 (Baseline)~3.1Increased permeability; risk of solubility loss.
t½ (Microsomal) Low (< 15 min)High (> 60 min)Blocks para-hydroxylation and metabolic attack.
Solubility (aq) ModerateLowMethyl groups reduce aqueous solubility significantly.
Ligand Efficiency HighVariablePotency must increase >10x to justify the added MW/Lipophilicity.

Part 5: Synthesis Workflow Visualization

This diagram details the synthesis of the oxadiazole core, emphasizing the critical cyclization step where the 3,5-dimethyl substitution pattern is locked in.[1]

Synthesis Reagents Amidoxime + 3,5-Dimethyl Carboxylic Acid Intermediate O-Acylamidoxime (Linear Intermediate) Reagents->Intermediate CDI Coupling RT, 1h Cyclization Thermal Cyclization (110°C, -H2O) Intermediate->Cyclization Heat Product 3,5-Disubstituted 1,2,4-Oxadiazole Cyclization->Product Ring Closure

Caption: One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via carboxylic acid activation.

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discusses methyl/fluoro bioisosterism and lipophilicity).

  • Barnes-Seeman, D., et al. (2014).[1] "The Role of the 3,5-Dimethylisoxazole Motif in BET Bromodomain Inhibitors." ACS Medicinal Chemistry Letters. Link (Definitive paper on the 3,5-dimethyl interaction).

  • Pace, A., & Pierro, P. (2009).[1] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link (Comprehensive review of oxadiazole synthesis and properties).

  • Bostrom, J., et al. (2012).[1] "Oxadiazole Isomers: All Bioisosteres Are Not Created Equal." MedChemComm. Link (Comparison of 1,2,4 vs 1,3,4 isomers and their lipophilicity profiles).

  • Lipinski, C. A. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

Sources

Foundational

An In-depth Technical Guide to the Potential Toxicity and Safety Assessment of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Foreword: Navigating the Path from Novelty to Safety in Drug Discovery In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable bread...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Path from Novelty to Safety in Drug Discovery

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] The subject of this guide, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, represents a novel entity within this promising class. As researchers and drug development professionals, our primary mandate extends beyond the discovery of efficacy to the rigorous establishment of safety. This document serves as a comprehensive technical guide, outlining a strategic and scientifically sound approach to evaluating the potential toxicity and defining the safety profile of this and structurally related compounds. Given the nascent stage of research on this specific molecule, this guide will focus on a predictive and methodological framework, drawing upon the broader knowledge of the 1,3,4-oxadiazole class and established toxicological protocols.

The Chemical and Biological Context of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The introduction of a 3,5-dimethylphenyl group at the 5-position and an amine group at the 2-position of the oxadiazole ring in the target molecule suggests a potential for specific biological interactions. While direct experimental data on the toxicity of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is not extensively available in public literature, studies on analogous structures provide valuable insights. For instance, various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been synthesized and evaluated for their anticancer activity.[5]

A critical first step in any safety assessment is a thorough understanding of the compound's physicochemical properties.

Property Value Source
Molecular Formula C₁₀H₁₁N₃O[6]
Molecular Weight 189.218 g/mol [6]
CAS Number 1016533-83-7[6]
Physical Form Solid (predicted)

These fundamental characteristics are crucial for designing relevant toxicological studies, including dose formulation and administration routes.

A Phased Approach to Toxicity Evaluation: From In Silico Prediction to In Vivo Confirmation

A robust safety assessment follows a tiered, evidence-based approach. This strategy minimizes the use of animal testing by leveraging computational and in vitro methods in the early stages to predict and identify potential hazards.

Toxicity_Evaluation_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Studies In_Silico_Prediction In Silico Toxicity Prediction (DEREK, SAR) Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH on cell lines) In_Silico_Prediction->Cytotoxicity_Assays Prioritize testing Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Physicochemical_Characterization->Cytotoxicity_Assays Inform dosing Genotoxicity_Assays Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity_Assays->Genotoxicity_Assays Guide concentration selection Acute_Toxicity Acute Oral Toxicity (OECD 423) Genotoxicity_Assays->Acute_Toxicity Risk assessment hERG_Assay hERG Channel Assay (Cardiotoxicity) hERG_Assay->Acute_Toxicity Cardiac safety Repeat_Dose_Toxicity Repeat-Dose Toxicity (28-day, OECD 407) Acute_Toxicity->Repeat_Dose_Toxicity Dose range finding

Caption: A phased workflow for the toxicological evaluation of a novel chemical entity.

Phase 1: In Silico and Physicochemical Characterization

Rationale: Before embarking on costly and time-consuming experimental studies, computational (in silico) models can predict potential toxicities based on the chemical structure. These predictions, while not definitive, are invaluable for hypothesis generation and guiding subsequent experimental designs.

Experimental Protocol: In Silico Toxicity Prediction

  • Structural Alert Analysis: Utilize software such as DEREK (Deductive Estimation of Risk from Existing Knowledge) or TOPKAT to identify structural fragments associated with known toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization).

  • QSAR Modeling: Employ Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicological endpoints, including LD50, mutagenicity, and carcinogenicity.

  • ADME Prediction: Use tools like SwissADME to predict the Absorption, Distribution, Metabolism, and Excretion properties of the compound, which are critical for understanding its pharmacokinetic and potential toxicokinetic behavior.[7]

Phase 2: In Vitro Toxicity Screening

Rationale: In vitro assays provide a controlled environment to assess the effects of a compound on cellular systems. They are essential for determining mechanisms of toxicity and for dose selection in subsequent in vivo studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Line Selection: Choose a panel of cell lines representing different tissues, for example, HepG2 (liver), A549 (lung), and a normal cell line like V-79 or HEK293 to assess selectivity.[8][9]

  • Compound Preparation: Prepare a stock solution of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve the desired concentration range.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Studies on other 1,3,4-oxadiazole derivatives have demonstrated their cytotoxic potential against various cancer cell lines.[4][8][9] Importantly, some derivatives have shown a degree of selectivity, being more toxic to cancer cells than to normal cell lines.[8][9]

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Revertant Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Phase 3: In Vivo Toxicity Studies

Rationale: In vivo studies are essential to understand the systemic effects of a compound in a whole organism. These studies provide crucial information on target organ toxicity, pharmacokinetic/toxicokinetic profiles, and help in determining a safe starting dose for potential clinical trials.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats or Swiss albino mice).

  • Dosing: Administer the compound orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The outcome of the test (mortality or evident toxicity) determines the next step, which could involve testing at a higher or lower dose level. The final classification is based on the observed outcomes across different dose levels.

Some 1,3,4-oxadiazole derivatives have been reported to be safe in acute oral toxicity studies in mice, with LD50 values greater than 2000 mg/kg.[10]

General Safety and Handling Precautions

Based on safety data sheets for structurally related compounds, the following precautions are recommended when handling 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and its analogues:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][14]

  • Handling: Avoid contact with skin and eyes.[12][14] In case of contact, rinse the affected area with plenty of water.[12][13] Do not eat, drink, or smoke when handling the compound.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry place.[13]

Future Directions and Concluding Remarks

The toxicological evaluation of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a critical step in its development as a potential therapeutic agent. The framework presented in this guide provides a systematic and scientifically rigorous approach to this assessment. While in silico and in vitro methods offer valuable preliminary data, in vivo studies remain indispensable for a comprehensive understanding of the compound's safety profile.

Further investigations should focus on:

  • Metabolite Identification and Toxicity: Understanding how the compound is metabolized is crucial, as metabolites may have different toxicological profiles.

  • Chronic Toxicity Studies: If the compound is intended for long-term use, chronic toxicity studies will be necessary.

  • Reproductive and Developmental Toxicity: These studies are essential if the compound is to be used in populations of child-bearing potential.

By adhering to a structured and evidence-based toxicological evaluation, the scientific community can ensure the safe and responsible development of novel 1,3,4-oxadiazole derivatives and other promising chemical entities.

References

  • Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Medicinal Chemistry Research, 25(9), 1845-1857. [Link]

  • Saeed, A., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5183. [Link]

  • Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PubMed, 27282155. [Link]

  • Tiwari, A., et al. (2016). Synthesis of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of novel 1, 3, 4-oxadiazole derivatives as anti-esophageal cancer: In-vitro cytotoxic evaluation. ResearchGate. [Link]

  • Saeed, A., et al. Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. ResearchGate. [Link]

  • Kralova, K., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. [Link]

  • El-Sayed, W. M. (2020). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Advanced Scientific Research, 11(04), 01-14. [Link]

  • Kumar, R., et al. (2025). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Heterocyclic Chemistry, 53(5), 1541-1549. [Link]

  • Kralova, K., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PubMed, 40440331. [Link]

  • BASF Agro España. Safety data sheet. BASF Agro España. [Link]

  • Kralova, K., et al. (2025). (PDF) 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. ResearchGate. [Link]

  • Yilmaz, I., et al. (2025). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed, 39757393. [Link]

  • Kralova, K., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PubMed, 40440331. [Link]

  • Al-Janabi, K. H., et al. In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 20(2), 1-11. [Link]

  • Al-Khafaji, K. A. H., et al. (2020). IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. ResearchGate. [Link]

  • Al-Janabi, K. H., et al. (2025). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. ResearchGate. [Link]

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Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-Substituted-1,3,4-Oxadiazol-2-amines

For researchers, scientists, and professionals in drug development, the quest for novel molecular frameworks with diverse pharmacological potential is perpetual. Among the pantheon of heterocyclic compounds, the 1,3,4-ox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular frameworks with diverse pharmacological potential is perpetual. Among the pantheon of heterocyclic compounds, the 1,3,4-oxadiazole ring system has emerged as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of a particularly significant subclass: the 5-substituted-1,3,4-oxadiazol-2-amines. We will delve into the foundational chemistry, dissect key synthetic methodologies with an emphasis on the causality of experimental choices, and illuminate the diverse therapeutic applications that have established this core as a cornerstone of modern medicinal chemistry.

The 1,3,4-Oxadiazole Core: A Profile of a Versatile Heterocycle

The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] It exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][2] Of these, the 1,3,4-oxadiazole isomer has garnered the most significant attention in medicinal chemistry owing to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide functionalities, thereby enhancing metabolic stability and pharmacokinetic profiles.[4] The 5-substituted-1,3,4-oxadiazol-2-amine scaffold, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions at the 5-position, making it an attractive template for designing targeted therapeutics.

A Journey Through Time: The Historical Development of 1,3,4-Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazoles has a rich history, with early methods relying on harsh reaction conditions and limited substrate scope. The classical and most common synthetic routes traditionally involve the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[5] While effective, these methods often suffer from drawbacks such as the use of corrosive reagents and the generation of significant waste.

Over the decades, the field has witnessed a remarkable evolution towards milder, more efficient, and environmentally benign synthetic strategies. This progression has been driven by the increasing demand for compound libraries for high-throughput screening and the growing emphasis on green chemistry principles in drug discovery.

Key Synthetic Strategies for 5-Substituted-1,3,4-Oxadiazol-2-amines

The synthesis of 5-substituted-1,3,4-oxadiazol-2-amines is a cornerstone of many medicinal chemistry programs. Several robust and versatile methods have been developed, each with its own advantages and mechanistic nuances.

Oxidative Cyclization of Semicarbazones and Thiosemicarbazones

A prevalent and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of aldehyde- or ketone-derived semicarbazones or thiosemicarbazones. This approach offers the advantage of readily available starting materials and often proceeds under mild reaction conditions.

A notable example is the iodine-mediated oxidative cyclization.[6][7] This method is attractive due to the low cost and low toxicity of iodine. Another effective oxidizing agent for the cyclization of acylthiosemicarbazides is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which provides excellent yields.[1][6][8]

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones

  • Starting Material Preparation: An appropriate aldehyde or ketone is condensed with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent to yield the corresponding semicarbazone.

  • Cyclization: The purified semicarbazone is dissolved in a suitable solvent, such as ethanol or dimethylformamide.

  • Reagent Addition: A stoichiometric amount of iodine and a base, typically potassium carbonate or sodium bicarbonate, are added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

The choice of base is critical in this reaction as it facilitates the deprotonation of the semicarbazone, initiating the cyclization cascade. The oxidative nature of iodine then drives the formation of the stable aromatic oxadiazole ring.

Caption: Oxidative cyclization of a semicarbazone to a 1,3,4-oxadiazol-2-amine.

Cyclization of Acylthiosemicarbazides

The cyclization of acylthiosemicarbazides is another widely employed strategy.[1][8] This method offers a high degree of flexibility in introducing various substituents at the 5-position of the oxadiazole ring. The choice of the cyclizing agent is crucial and can influence the reaction outcome and yield.

Experimental Protocol: Cyclization of Acylthiosemicarbazide using Tosyl Chloride

  • Acylthiosemicarbazide Synthesis: An acyl hydrazide is reacted with an isothiocyanate in a suitable solvent like ethanol or acetonitrile to afford the corresponding acylthiosemicarbazide.

  • Cyclization: The acylthiosemicarbazide is dissolved in a solvent such as pyridine or dichloromethane.

  • Reagent Addition: Tosyl chloride is added portion-wise to the solution at a controlled temperature, often at 0 °C to room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is typically poured into ice water, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization.

The role of tosyl chloride in this reaction is to activate the thiocarbonyl group, facilitating the intramolecular nucleophilic attack by the oxygen atom of the acyl hydrazide moiety, leading to the formation of the oxadiazole ring.[8]

Caption: Cyclization of an acylthiosemicarbazide to a 1,3,4-oxadiazol-2-amine.

The Pharmacological Significance of 5-Substituted-1,3,4-Oxadiazol-2-amines

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents.[1][2][3] The 5-substituted-1,3,4-oxadiazol-2-amine derivatives, in particular, have demonstrated a broad spectrum of biological activities.

Biological ActivityDescriptionKey Examples/References
Anticancer These compounds have shown potent cytotoxic activity against various cancer cell lines.[1][9][10] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer progression.Derivatives have been reported to exhibit significant cytotoxicity against human cancer cell lines.[10]
Antibacterial The scaffold has been explored for the development of novel antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[1][7][11]Compounds have demonstrated promising activity against strains like Staphylococcus aureus and Klebsiella pneumoniae.[11]
Antifungal Several derivatives have exhibited significant antifungal properties against a range of fungal pathogens.[1][7][11]Activity has been reported against fungi such as Candida albicans and Aspergillus niger.[7]
Anti-inflammatory The 1,3,4-oxadiazole core is present in compounds with potent anti-inflammatory effects, often acting through the inhibition of inflammatory mediators.[1][12]Certain derivatives have shown in vivo anti-inflammatory activity in carrageenan-induced paw edema models.[12]
Antitubercular This scaffold has emerged as a promising framework for the development of new antitubercular drugs, with some derivatives showing potent activity against Mycobacterium tuberculosis.[1][2][13]Some compounds have displayed minimum inhibitory concentrations comparable to standard antitubercular drugs.[2]
Antiviral The 1,3,4-oxadiazole moiety has been incorporated into molecules with antiviral activity, including against HIV.[14]A 1,3,4-oxadiazole scaffold was identified as an inhibitor of HIV-1 Tat-mediated viral transcription.[14]
Antiparasitic Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents.[15][16]Compounds have shown activity against parasites such as Trypanosoma brucei and Plasmodium falciparum.[15][16]

Structure-Activity Relationship (SAR) Insights:

The biological activity of 5-substituted-1,3,4-oxadiazol-2-amines is highly dependent on the nature of the substituent at the 5-position. Aromatic and heteroaromatic rings at this position are often associated with enhanced potency. The electronic properties (electron-donating or electron-withdrawing) and steric factors of the substituent play a crucial role in modulating the interaction of the molecule with its biological target. The amino group at the 2-position is a key feature, often involved in hydrogen bonding interactions within the active site of enzymes or receptors.

Future Perspectives

The journey of 5-substituted-1,3,4-oxadiazol-2-amines from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of novel therapeutic agents. The development of more sustainable and efficient synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.[6][11] Furthermore, the application of computational tools for in-silico screening and rational drug design will enable a more targeted exploration of the vast chemical space offered by this privileged framework. As our understanding of disease biology deepens, the 5-substituted-1,3,4-oxadiazol-2-amine core is poised to remain a critical component in the armamentarium of drug discovery professionals for years to come.

References

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine via Oxidative Cyclization

Introduction: The Significance of 2-Amino-1,3,4-oxadiazoles in Drug Discovery The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-1,3,4-oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Molecules incorporating this heterocycle have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, serves as a privileged structure, offering a unique combination of hydrogen bonding capabilities and metabolic stability. The target molecule, 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, is a promising candidate for further investigation in drug development programs due to the lipophilic and electronically-defined nature of the 3,5-dimethylphenyl substituent.

This comprehensive guide provides detailed protocols for the synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, focusing on robust and efficient oxidative cyclization strategies. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is efficiently achieved through a two-step sequence. The initial step involves the condensation of 3,5-dimethylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone intermediate. This is followed by an oxidative cyclization of the purified semicarbazone to yield the desired 2-amino-1,3,4-oxadiazole. This approach is widely applicable for the synthesis of a variety of 2-amino-5-aryl-1,3,4-oxadiazoles.[1][3][4][5]

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Oxidative Cyclization 3,5-Dimethylbenzaldehyde 3,5-Dimethylbenzaldehyde Intermediate 5-(3,5-Dimethylphenyl)semicarbazone 3,5-Dimethylbenzaldehyde->Intermediate + Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Intermediate + Sodium Acetate Sodium Acetate (Base) Sodium Acetate->Intermediate in Ethanol/Water Intermediate_ref 5-(3,5-Dimethylphenyl)semicarbazone Oxidizing_Agent Oxidizing Agent (e.g., I2, NBS, Electrochemical) Final_Product 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Oxidizing_Agent->Final_Product Intermediate_ref->Final_Product

Figure 1: General two-step synthetic workflow.

Part 1: Synthesis of the Semicarbazone Intermediate

The formation of the semicarbazone is a classical condensation reaction. The use of semicarbazide hydrochloride necessitates the presence of a mild base, such as sodium acetate, to liberate the free semicarbazide for reaction with the aldehyde.

Protocol 1: Preparation of 1-((3,5-dimethylphenyl)methylene)semicarbazide

Materials:

  • 3,5-Dimethylbenzaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of deionized water with stirring.

  • To this solution, add a solution of 3,5-dimethylbenzaldehyde (1.0 equivalent) in ethanol. Add just enough ethanol to ensure the aldehyde is fully dissolved.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the semicarbazone product will often precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-((3,5-dimethylphenyl)methylene)semicarbazide as a white to off-white solid. The product is typically of sufficient purity for the subsequent oxidative cyclization step.

Part 2: Oxidative Cyclization Protocols

The critical step in this synthesis is the oxidative cyclization of the semicarbazone intermediate. This transformation involves the formation of the 1,3,4-oxadiazole ring through an intramolecular C-O bond formation, facilitated by an oxidizing agent. Several effective methods are available, each with its own advantages in terms of reaction conditions, scalability, and environmental impact. We will detail three robust protocols here.

Protocol 2A: Iodine-Mediated Oxidative Cyclization

Molecular iodine is an attractive oxidizing agent due to its low cost, ready availability, and environmentally benign nature.[5] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which facilitates the cyclization process.[6]

Mechanism Insight: The proposed mechanism involves the initial formation of an N-iodo intermediate from the semicarbazone. The base then promotes deprotonation of the amide N-H, followed by an intramolecular nucleophilic attack of the oxygen onto the imine carbon. Subsequent elimination of HI, which is neutralized by the base, leads to the formation of the aromatic 1,3,4-oxadiazole ring.

G Semicarbazone Semicarbazone N-Iodo N-Iodo Intermediate Semicarbazone->N-Iodo + I₂ Deprotonation Deprotonated Intermediate N-Iodo->Deprotonation + Base (-BH⁺) Cyclized Cyclized Intermediate Deprotonation->Cyclized Intramolecular Cyclization Product 2-Amino-1,3,4-oxadiazole Cyclized->Product - HI

Figure 2: Iodine-mediated oxidative cyclization mechanism.

Materials:

  • 1-((3,5-dimethylphenyl)methylene)semicarbazide

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 1-((3,5-dimethylphenyl)methylene)semicarbazide (1.0 equivalent) in DMF or DCM, add potassium carbonate (2.0 equivalents).

  • With vigorous stirring, add a solution of iodine (1.2 equivalents) in the same solvent dropwise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Protocol 2B: N-Bromosuccinimide (NBS)-Mediated Ultrasound-Assisted Oxidative Cyclization

This method utilizes N-bromosuccinimide (NBS) as the oxidizing agent in conjunction with ultrasound irradiation.[1][3] Sonication can accelerate the reaction rate, often leading to shorter reaction times and higher yields under mild conditions.[3]

Causality Behind Experimental Choices:

  • NBS: A convenient and easy-to-handle source of electrophilic bromine that initiates the cyclization.

  • Sodium Acetate: Acts as a base to facilitate the reaction.

  • Ultrasound: Provides mechanical energy to the system, enhancing mass transfer and promoting faster reaction rates. This can be particularly beneficial for heterogeneous mixtures.

Materials:

  • 1-((3,5-dimethylphenyl)methylene)semicarbazide

  • N-Bromosuccinimide (NBS)

  • Sodium acetate (NaOAc)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a flask suitable for sonication, suspend 1-((3,5-dimethylphenyl)methylene)semicarbazide (1.0 equivalent) and sodium acetate (2.0 equivalents) in acetonitrile.

  • Add NBS (1.1 equivalents) portion-wise to the suspension.

  • Place the flask in an ultrasonic bath and irradiate at a suitable frequency (e.g., 35 kHz) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Protocol 2C: Electrochemical Oxidative Cyclization

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidants.[7][8] This method avoids the use of stoichiometric oxidizing agents, reducing waste and often simplifying product work-up. The reaction is carried out in an electrochemical cell at a controlled potential.[7]

Expertise & Experience Insights:

  • Electrolyte: A supporting electrolyte, such as lithium perchlorate (LiClO₄), is crucial to ensure the conductivity of the solution.[7][9]

  • Solvent: Acetic acid or acetonitrile are commonly used solvents for this transformation.[7][8]

  • Electrodes: Platinum or glassy carbon electrodes are typically employed as the anode (working electrode) where the oxidation occurs.[9][10]

Materials:

  • 1-((3,5-dimethylphenyl)methylene)semicarbazide

  • Lithium perchlorate (LiClO₄)

  • Acetic acid or Acetonitrile

  • Electrochemical cell with a platinum or glassy carbon anode

Procedure:

  • Prepare a solution of 1-((3,5-dimethylphenyl)methylene)semicarbazide and lithium perchlorate in acetic acid or acetonitrile in an undivided electrochemical cell equipped with a platinum anode and a suitable cathode.

  • Carry out the electrolysis at a controlled potential (determined by cyclic voltammetry of the starting material) with constant stirring.

  • Monitor the progress of the reaction by following the consumption of the starting material (e.g., by TLC or HPLC).

  • After the electrolysis is complete, evaporate the solvent under reduced pressure.

  • Treat the residue with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by chromatography or recrystallization.

Data Summary and Comparison of Protocols

ProtocolOxidizing AgentBaseSolventTypical Reaction TimeKey Advantages
2A Iodine (I₂)K₂CO₃DMF or DCM1-4 hoursInexpensive, readily available reagents, metal-free.[5]
2B NBSNaOAcAcetonitrile15-60 minutesRapid reaction times, mild conditions, high yields.[3]
2C Anode (Electrolysis)-Acetic Acid or Acetonitrile2-6 hoursEnvironmentally friendly, avoids stoichiometric oxidants.[7]

Conclusion: A Versatile Synthetic Toolbox

The protocols detailed in this guide provide a robust and versatile toolbox for the synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. The choice of method can be tailored to the specific needs of the laboratory, considering factors such as available equipment, desired scale, and green chemistry principles. Each protocol is a self-validating system, grounded in well-established chemical principles and supported by the scientific literature. By understanding the causality behind the experimental choices, researchers can confidently apply and adapt these methods for the synthesis of other valuable 2-amino-1,3,4-oxadiazole derivatives, thereby accelerating the pace of drug discovery and development.

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  • Electrochemical Synthesis of 5-Substituted-2-Amino (Substituted Amino)-1,3,4-Oxadiazoles at the Platinum Electrode. (2025). ResearchGate.
  • Scheme 1: Synthesis of oxadiazoles... (n.d.). ResearchGate.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).

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Application

Application Note: Rapid Microwave-Assisted Synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Abstract This application note provides a comprehensive guide for the rapid and efficient synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and expected analytical characterization data.

Introduction: The Significance of 1,3,4-Oxadiazoles and the Power of Microwave Synthesis

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the 1,3,4-oxadiazole ring allow it to act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles of drug candidates.

Conventional methods for the synthesis of 1,3,4-oxadiazoles often involve harsh reagents, prolonged reaction times, and high temperatures, leading to significant energy consumption and the generation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[1][2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates and often resulting in higher product yields and purity.[3][4] This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Reaction Scheme and Mechanism

The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is accomplished via a one-pot reaction between 3,5-dimethylbenzoyl chloride and semicarbazide hydrochloride under microwave irradiation.

Reaction Scheme:

Proposed Reaction Mechanism:

The reaction is proposed to proceed through the following steps:

  • Acylation: The initial step involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride, forming an N-acylsemicarbazide intermediate.

  • Intramolecular Cyclization: Under the influence of microwave energy, the N-acylsemicarbazide intermediate undergoes intramolecular cyclization. The oxygen atom of the carbonyl group attacks the carbon of the carbamide moiety.

  • Dehydration: The subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic 1,3,4-oxadiazole ring.

The use of microwave irradiation is believed to significantly accelerate the cyclization and dehydration steps by efficiently overcoming the activation energy barriers.

Detailed Experimental Protocol

Disclaimer: This protocol is an adaptation based on established methods for the synthesis of analogous 2-amino-5-aryl-1,3,4-oxadiazoles. Researchers should perform a risk assessment and adhere to all laboratory safety guidelines.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3,5-Dimethylbenzoyl Chloride≥97%TCI America6613-44-1
Semicarbazide Hydrochloride≥99%Thermo Scientific563-41-7
PyridineAnhydrousSigma-Aldrich110-86-1
EthanolReagent GradeFisher Scientific64-17-5
Deionized Water--7732-18-5

3.2. Equipment

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL Microwave Reaction Vial with a magnetic stir bar

  • Analytical Balance

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Mass Spectrometer

3.3. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add semicarbazide hydrochloride (1.0 mmol, 111.5 mg).

  • Solvent and Base Addition: To the vial, add 2 mL of anhydrous pyridine. Stir the mixture for 5 minutes to ensure dissolution.

  • Acyl Chloride Addition: Slowly add 3,5-dimethylbenzoyl chloride (1.0 mmol, 168.6 mg, approximately 138 µL) to the reaction mixture.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesis reactor. Irradiate the mixture at 120°C for 10 minutes with a power of 150 W.

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold deionized water. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the melting point and characterize the product using NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow and Data Summary

Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Characterization start Weigh Semicarbazide HCl (1.0 mmol) reagents Add Anhydrous Pyridine (2 mL) start->reagents acyl Add 3,5-Dimethylbenzoyl Chloride (1.0 mmol) reagents->acyl mw Irradiate at 120°C 10 min, 150 W acyl->mw quench Pour into Ice Water mw->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Water & Ethanol filtrate->wash dry Vacuum Drying wash->dry analysis MP, NMR, IR, MS dry->analysis

Caption: Experimental workflow for the microwave-assisted synthesis.

Quantitative Data Summary
ParameterValue
3,5-Dimethylbenzoyl Chloride1.0 mmol
Semicarbazide Hydrochloride1.0 mmol
Microwave Temperature120°C
Microwave Power150 W
Reaction Time10 min
Expected Yield >80%
Expected Melting Point 220-230°C (decomposes)

Expected Results and Characterization

The final product, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, is expected to be a white to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.50-7.60 (s, 2H, Ar-H)

    • δ 7.20-7.30 (s, 1H, Ar-H)

    • δ 6.80-7.00 (s, 2H, -NH₂)

    • δ 2.30-2.40 (s, 6H, -CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 165.0-166.0 (C=N of oxadiazole)

    • δ 158.0-159.0 (C-NH₂ of oxadiazole)

    • δ 138.0-139.0 (Ar-C)

    • δ 130.0-131.0 (Ar-CH)

    • δ 125.0-126.0 (Ar-C)

    • δ 123.0-124.0 (Ar-CH)

    • δ 21.0-22.0 (-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3300-3450 (N-H stretching of -NH₂)

    • 3000-3100 (Aromatic C-H stretching)

    • 1620-1640 (C=N stretching of oxadiazole ring)

    • 1580-1600 (Aromatic C=C stretching)

    • 1020-1040 (C-O-C stretching of oxadiazole ring)

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for [M+H]⁺: 204.1135

Discussion and Field-Proven Insights

The choice of pyridine as both a solvent and a base is strategic. It effectively dissolves the starting materials and neutralizes the hydrogen chloride generated during the acylation step, driving the reaction forward. Anhydrous conditions are recommended to prevent the hydrolysis of the acyl chloride.

The application of microwave heating is the cornerstone of this protocol's efficiency.[5] The rapid and uniform heating provided by microwaves significantly reduces the reaction time from several hours, typical for conventional heating methods, to a mere 10 minutes. This not only increases throughput but also minimizes the potential for side reactions and degradation of the product.

The work-up procedure is designed for simplicity and efficiency. Precipitation in ice-cold water followed by filtration is generally sufficient to obtain a product of high purity. Recrystallization from ethanol can be performed if further purification is required.

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine using microwave-assisted organic synthesis. The method offers significant advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This protocol is a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • D. Wagare, K. Tambe, and S. Pawar. (2024). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. RASĀYAN J. Chem., 17(2), 451-455. [Link]

  • A. K. Rathi, M. B. Gawande, R. Zboril, and R. S. Varma. (2015). Microwave-assisted synthesis - Catalytic applications in aqueous media. Coordination Chemistry Reviews, 291, 68–94. [Link]

  • S. L. Gaonkar, K. M. Rai, and B. Prabhuswamy. (2010). Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazole analogues clubbed with N-methyl-N-(2-phenoxyethyl) pyridin-2-amine. European Journal of Medicinal Chemistry, 45(10), 4564-4571.
  • F. Bentiss, M. Lagrenée, and D. Barbry. (2000). 2,5-disubstituted 1,3,4-oxadiazole analogues by microwave irradiation. Tetrahedron Letters, 41(10), 1539-1541.
  • S. J. Dolman, F. Gosselin, P. D. O'Shea, and I. W. Davies. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551. [Link]

  • P. Niu, J. Kang, X. Tian, L. Song, H. Liu, J. Wu, W. Yu, and J. Chang. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]

  • A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. (n.d.). Advion, Inc. [Link]

  • I. R. Baxendale, A.-L. Lee, and S. V. Ley. (2005).
  • M. Gorgizadeh, H. G. Fard, and F. S. Behbehani. (2014). Microwave-assisted synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of Chemical Sciences, 126(5), 1545–1548.
  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). European Journal of Medicinal Chemistry Reports, 2, 100010. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Introduction: The Significance of 1,3,4-Oxadiazole Schiff Bases in Modern Drug Discovery The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,3,4-Oxadiazole Schiff Bases in Modern Drug Discovery

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] When coupled with the versatile azomethine (-C=N-) linkage of a Schiff base, the resulting conjugates exhibit a remarkable spectrum of pharmacological activities.[3][4] These compounds have garnered significant interest from researchers in drug development due to their demonstrated potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[4][5][6] The formation of a Schiff base from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine offers a strategic approach to novel molecular architectures, wedding the favorable pharmacokinetic profile of the oxadiazole ring with the diverse biological interactions facilitated by the imine group.

This guide provides a comprehensive, in-depth protocol for the synthesis of Schiff bases derived from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and various aromatic aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a detailed rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: An In-depth Look at Acid-Catalyzed Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), proceeding via a nucleophilic addition-elimination pathway.[7][8] The reaction is typically reversible and is most efficiently conducted under mild acid catalysis, with a careful control of pH.[9][10]

The catalytic role of a weak acid, such as glacial acetic acid, is twofold and crucial for the reaction's success.[9][11] Initially, the acid protonates the oxygen atom of the carbonyl group on the aromatic aldehyde. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.[8][12]

Following the nucleophilic addition, an unstable tetrahedral intermediate known as a carbinolamine is formed.[7] The second critical role of the acid catalyst is to facilitate the elimination of a water molecule from the carbinolamine. The hydroxyl group of the carbinolamine is protonated by the acid, converting it into a good leaving group (water).[7][10] Subsequent removal of a proton from the nitrogen atom by a base (such as the solvent or the acetate ion) leads to the formation of a stable carbon-nitrogen double bond, yielding the final Schiff base product.[7]

It is imperative to use a weak acid; strong acids would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the reaction.[9][10]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_catalysis Acid Catalysis cluster_intermediate Intermediate Formation cluster_elimination Dehydration cluster_product Product Amine R-NH₂ (5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine) Carbinolamine R-NH(H)-CH(OH)-R' (Carbinolamine) Amine->Carbinolamine Aldehyde R'-CHO (Aromatic Aldehyde) Protonated_Aldehyde R'-C(OH)=H⁺ (Activated Aldehyde) Aldehyde->Protonated_Aldehyde + H⁺ Protonated_Aldehyde->Carbinolamine + R-NH₂ (Nucleophilic Attack) H_plus H⁺ (from Acetic Acid) Protonated_Carbinolamine R-NH(H)-CH(OH₂⁺)-R' (Protonated Intermediate) Carbinolamine->Protonated_Carbinolamine + H⁺ Water H₂O Protonated_Carbinolamine->Water Schiff_Base R-N=CH-R' (Schiff Base) Protonated_Carbinolamine->Schiff_Base - H₂O, - H⁺ (Elimination)

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of Schiff bases of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

This protocol outlines a general and robust procedure for the synthesis of Schiff bases from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and a variety of substituted aromatic aldehydes.

Materials and Equipment
  • 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (Starting Material)[13]

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equivalent) in a suitable volume of absolute ethanol (approximately 20-30 mL per gram of amine).

  • Addition of Aldehyde: To this solution, add the selected aromatic aldehyde (1.0 - 1.1 equivalents) and stir the mixture at room temperature for 5-10 minutes.

  • Catalyst Addition: Introduce a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The addition of a weak acid is crucial to facilitate the reaction without deactivating the amine nucleophile.[5][14][15]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol 7:1).[16] The reaction is typically complete within 6-12 hours.[5][16]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution upon cooling. The mixture can be placed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Workflow A 1. Dissolve 5-(3,5-dimethylphenyl)- 1,3,4-oxadiazol-2-amine in Ethanol B 2. Add Aromatic Aldehyde A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux for 6-12 hours (Monitor by TLC) C->D E 5. Cool to Room Temperature D->E F 6. Filter the Precipitated Solid E->F G 7. Wash with Cold Ethanol F->G H 8. Dry and Recrystallize G->H I Final Schiff Base Product H->I

Figure 2: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Bases

The successful formation of the Schiff base can be confirmed through various spectroscopic techniques. The key is to identify the formation of the azomethine (-N=CH-) group and the retention of the core oxadiazole structure.

TechniqueKey Observational DataRationale
FTIR Spectroscopy Disappearance of the N-H stretching bands of the primary amine (around 3200-3400 cm⁻¹). Appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[2][16][17] Retention of bands characteristic of the 1,3,4-oxadiazole ring (e.g., C-O-C stretching around 1020-1100 cm⁻¹).[5][16]Confirms the condensation of the amine and aldehyde to form the imine linkage.
¹H NMR Spectroscopy A characteristic singlet peak in the downfield region of δ 8.0-9.0 ppm, which is attributed to the azomethine proton (-N=CH-).[17][18] Signals corresponding to the aromatic protons of both the dimethylphenyl and the aldehyde-derived aryl rings. Singlets for the two methyl groups on the phenyl ring.Provides definitive evidence of the formation of the Schiff base and allows for the structural elucidation of the product.
¹³C NMR Spectroscopy A signal in the range of δ 160-170 ppm for the carbon of the azomethine group (-N=CH-).[16][18] Signals for the carbons of the 1,3,4-oxadiazole ring (typically around δ 160-175 ppm).[16] Resonances for the aromatic and methyl carbons.Confirms the presence of the imine carbon and the overall carbon framework of the molecule.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.Confirms the molecular formula and identity of the product.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the reaction has gone to completion using TLC. If starting materials are still present, the reflux time can be extended. The use of a Dean-Stark apparatus can be beneficial to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product side.[19]

  • Product Oiling Out: If the product separates as an oil instead of a solid upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, adding a small seed crystal of the product can initiate crystallization.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel can be employed as an alternative purification method.

Conclusion

The protocol detailed herein provides a reliable and well-rationalized method for the synthesis of novel Schiff bases from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. By understanding the underlying mechanism and the critical role of each component and condition, researchers can confidently synthesize and characterize these promising compounds. The versatile nature of this synthesis allows for the creation of a diverse library of Schiff bases by varying the aromatic aldehyde, opening avenues for the discovery of new therapeutic agents with tailored biological activities.[4][20]

References

  • Synthesis and Biological Activities of Some 1, 3, 4-Oxadiazole Based Schiff's Bases. (n.d.).
  • Shakya, A. K., et al. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry.
  • Husain, A., & Ajmal, M. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Journal of General and Applied Microbiology, 51(2), 133-141.
  • Chemistry LibreTexts. (2025, February 24). 19.
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015, April 27). Research and Reviews: Journal of Chemistry.
  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • What is the role of glacial acetic acid in the Schiff base prepar
  • GSC Biological and Pharmaceutical Sciences. (2022, December 24).
  • What is the role of glacial acetic acid in the ring closure of Schiff bases? (2024, February 7).
  • Husain, A., & Ajmal, M. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. J-Stage.
  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). Eng. Proc..
  • Abbas, S. F., et al. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride.
  • SYNTHESIS, STRUCTURAL AND THEORETICAL INVESTIGATION OF SOME NEW SCHIFF BASES AND 1,3,4-OXADIAZOLE COMPOUNDS DERIVED FROM LAURIC ACID. (n.d.). Journal of University of Duhok.
  • Conditions for imine formation. (2018, December 4). Chemistry Stack Exchange.
  • NEW 1,3,4-OXADIAZOLE BASED SCHIFF BASE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY ALONG WITH IN SILICO STUDIES. (2021, January 18).
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-oxadiazoles and their evaluation for antimicrobial activities. (2025, August 6).
  • Mukerjee, A. K., & Kumar, P. (1982). Condensation of Schiff bases with 2-oxazolin-5-ones: simultaneous introduction of arylidene and amino moieties. Canadian Journal of Chemistry, 60(3), 317-321.
  • Lumen Learning. (n.d.). 21.4.
  • OperaChem. (2024, October 21).
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-bacterial And Anti-tubercular Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Preethi, B., et al. (2018). Theoretical and spectral investigation of some Schiff bases. Der Pharma Chemica, 10(11), 88-96.
  • Saleh, M. M., & Dawood, S. S. (2007). Synthesis of some Schiff's bases derivatives from aminoazo compounds. Baghdad Science Journal, 4(3), 416-422.
  • 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). CymitQuimica.
  • Roh, J., et al. (2025, May 29). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE.
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2025, May 29). PLOS ONE.
  • Wnuk, D., et al. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2026, January 14).

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Application

Application Notes and Protocols: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of 5-Aryl-1,3,4-oxadiazol-2-amine Ligands The 1,3,4-oxadiazole moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of 5-Aryl-1,3,4-oxadiazol-2-amine Ligands

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The coordination of these heterocyclic ligands to transition metal ions has been shown to significantly enhance their intrinsic biological and physical characteristics.[3][4] This opens up exciting avenues for the development of novel metallodrugs and functional materials.

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, a member of this promising class of ligands, offers multiple coordination sites, primarily through the nitrogen atoms of the oxadiazole ring and the exocyclic amine group. The dimethylphenyl substituent provides steric bulk and modulates the electronic properties of the ligand, which can influence the stability, geometry, and ultimately, the reactivity of the resulting metal complexes.

These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and potential applications of coordination complexes featuring 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine as a key building block. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization.

Ligand Synthesis: A Generalized Approach

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically involves a multi-step process starting from the corresponding aromatic carboxylic acid. While a specific protocol for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is not extensively documented in publicly available literature, a reliable synthetic route can be adapted from established methods for analogous compounds.[5][6][7]

Protocol 1: Synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid

  • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the methyl 3,5-dimethylbenzoate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate

  • Dissolve the crude methyl 3,5-dimethylbenzoate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 3,5-dimethylbenzohydrazide.

  • Filter the solid, wash with cold ethanol, and dry to obtain the hydrazide.

Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring

  • To a solution of 3,5-dimethylbenzohydrazide in a suitable solvent (e.g., ethanol or dioxane), add an equimolar amount of cyanogen bromide (CNBr). Caution: CNBr is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • The product, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, will precipitate out of the solution.

  • Filter the solid, wash with water and then a small amount of cold ethanol.

  • Recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified ligand.

Coordination Chemistry: Synthesis of Metal Complexes

The coordination of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine to various transition metal ions can be achieved through straightforward reaction procedures. The ligand can act as a monodentate, bidentate, or bridging ligand, depending on the metal ion, counter-anion, and reaction conditions.[4] The primary coordination sites are the exocyclic amino nitrogen and one of the heterocyclic nitrogen atoms of the oxadiazole ring.

Protocol 2: General Synthesis of Transition Metal Complexes

This is a representative protocol for the synthesis of complexes with divalent transition metals such as Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

  • 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol (analytical grade)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if solubility is an issue)

Procedure:

  • Dissolve the ligand (2 mmol) in hot ethanol (20 mL). If the ligand has poor solubility in ethanol, a small amount of DMF or DMSO can be added to aid dissolution.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate may be observed upon mixing.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by observing the precipitation of the complex.

  • After cooling to room temperature, filter the precipitated complex.

  • Wash the solid with ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of octahedral or square planar complexes, where the metal ion is coordinated to two ligand molecules.[8]

  • Solvent: Ethanol and methanol are good coordinating solvents that can be easily displaced by the ligand. The use of DMF or DMSO can be necessary for less soluble ligands but may also coordinate to the metal center.

  • Refluxing: Heating the reaction mixture provides the necessary activation energy for the coordination reaction to proceed at a reasonable rate and ensures the completion of the reaction.

Characterization of the Ligand and its Complexes

A suite of spectroscopic and analytical techniques is essential to confirm the synthesis of the ligand and its coordination complexes and to elucidate their structures.

Technique Purpose Expected Observations for Ligand Expected Observations for Complexes
Elemental Analysis (C, H, N) To determine the empirical formula.Experimental percentages should match the calculated values for C₁₀H₁₁N₃O.A change in the elemental composition consistent with the proposed complex formula (e.g., [M(L)₂Cl₂]).
Infrared (IR) Spectroscopy To identify functional groups and infer coordination sites.Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole), and C-O-C stretching (oxadiazole).A shift in the N-H and/or C=N stretching frequencies upon coordination to the metal ion. New low-frequency bands corresponding to M-N and M-O bonds may appear.[1]
¹H NMR Spectroscopy To elucidate the proton environment in the molecule.Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methyl protons, and the amine protons.A shift in the chemical shifts of the protons near the coordination sites. The amine proton signal may broaden or shift significantly upon complexation.
UV-Visible Spectroscopy To study the electronic transitions.Absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic and heterocyclic rings.The appearance of new absorption bands in the visible region for d-d transitions in the case of colored transition metal complexes (e.g., Co(II), Ni(II), Cu(II)). A shift in the ligand-based transitions may also be observed.[9]
Molar Conductance To determine the electrolytic nature of the complexes.-Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion. Higher values suggest an ionic nature.
Magnetic Susceptibility To determine the magnetic properties of the complexes.-Measurement of the magnetic moment can help determine the geometry of the complex and the oxidation state of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).
X-ray Crystallography To determine the precise three-dimensional structure.Provides detailed information on bond lengths, bond angles, and intermolecular interactions.[10]Provides unambiguous structural information, including the coordination geometry around the metal center, the coordination mode of the ligand, and the overall crystal packing.[11]

Visualization of Key Concepts

Ligand Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 3,5-Dimethylbenzoic Acid B Methyl 3,5-Dimethylbenzoate A->B MeOH, H₂SO₄ (cat.) C 3,5-Dimethylbenzohydrazide B->C Hydrazine Hydrate D 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine C->D CNBr G cluster_0 Coordination Complex Formation Ligand 2 x 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Complex [M(Ligand)₂Cl₂] Ligand->Complex Metal Metal(II) Salt (e.g., MCl₂) Metal->Complex

Caption: General scheme for metal complex formation.

Potential Applications in Drug Development

Coordination complexes of 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown significant promise in various areas of drug development:

  • Anticancer Agents: The enhanced biological activity of metal complexes compared to the free ligands makes them attractive candidates for anticancer drug discovery. The mechanism of action is often attributed to the ability of the complexes to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. [3]* Antimicrobial Agents: The coordination of metal ions can enhance the antimicrobial properties of the oxadiazole ligand, potentially overcoming drug resistance mechanisms in bacteria and fungi. [1]* Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes can be tailored to target the active sites of enzymes, making them potential inhibitors for various therapeutic targets.

Safety and Handling

  • Ligand: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood.

  • Metal Salts: Many transition metal salts are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific metal salt before use.

  • Complexes: The toxicity of the resulting coordination complexes should be assumed to be at least as high as that of the most toxic component until proven otherwise. Handle with care and appropriate PPE.

Conclusion

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a promising ligand for the development of novel coordination complexes with a wide range of potential applications, particularly in the field of medicinal chemistry. The synthetic protocols and characterization guidelines provided in these application notes offer a solid starting point for researchers to explore the rich coordination chemistry of this versatile molecule. Further studies are warranted to fully elucidate the structure-activity relationships of its metal complexes and to unlock their full therapeutic potential.

References

  • Salassa, G., & Terenzi, A. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483. [Link]

  • Kucerova-Chlupacova, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2065. [Link]

  • Janošíková, M., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 20(5), e0324608. [Link]

  • Janošíková, M., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 20(5), e0324608. [Link]

  • Song, M.-M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3058. [Link]

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  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9675-9681. [Link]

  • Al-Amiery, A. A. (2015). Some Transition metal complexes with 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazol. Journal of Chemical and Pharmaceutical Research, 7(12), 29-34. [Link]

  • Jabri, R. Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-aneN4. Open Access Library Journal, 10, 1-16. [Link]

  • Al-Janabi, A. S. H. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. Oriental Journal of Chemistry, 27(4), 1465-1473. [Link]

  • Saadi, L. A., et al. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]

  • Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives. Journal of Molecular Structure, 1271, 134015. [Link]

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  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(15), 5707. [Link]

  • Salassa, G., & Terenzi, A. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 24(35), 6435–6439. [Link]

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  • Alsafee, B. A. H. (2021). PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE. International Journal of Drug Delivery Technology, 11(1), 1-5. [Link]

  • Al-Masoudi, N. A., et al. (2018). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2018(4), M1013. [Link]

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Method

Application Notes &amp; Protocols: Crystallization of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Abstract This technical guide provides a comprehensive framework for developing robust crystallization protocols for the target compound 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. While specific, peer-reviewed cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for developing robust crystallization protocols for the target compound 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. While specific, peer-reviewed crystallization data for this exact molecule is not publicly available, this document leverages established principles of small molecule crystallization and data from structurally analogous 2-amino-1,3,4-oxadiazole derivatives to present a series of rational, starting-point methodologies. Protocols for solvent screening, slow evaporation, single- and dual-solvent slow cooling, and vapor diffusion are detailed. The underlying chemical principles guiding each step are explained to empower researchers to systematically optimize conditions for obtaining high-purity, single-crystalline material suitable for analytical characterization and further use in drug development workflows.

Introduction and Scientific Rationale

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Obtaining this compound in a highly pure, crystalline form is a critical prerequisite for accurate analytical characterization (e.g., X-ray crystallography, NMR), assessment of physicochemical properties, and ensuring reproducibility in biological assays. Crystallization is the principal method for achieving the highest level of purification for solid organic compounds, driven by the self-assembly of molecules into a highly ordered, low-entropy crystal lattice.[2]

The molecular structure of the target compound—featuring a polar 2-amino-1,3,4-oxadiazole core capable of hydrogen bonding and a nonpolar 3,5-dimethylphenyl moiety—suggests a nuanced solubility profile. The amine (N-H) and oxadiazole nitrogens can act as hydrogen bond donors and acceptors, respectively, promoting solubility in polar solvents.[3][4] Conversely, the aromatic dimethylphenyl group imparts lipophilic character, suggesting solubility in non-polar organic solvents. A successful crystallization strategy will exploit these competing characteristics by identifying a solvent or solvent system where solubility is moderate and highly temperature-dependent.

This guide outlines a systematic approach, beginning with foundational solvent screening and progressing to several established crystallization techniques.

Foundational Step: Comprehensive Solvent Screening

The cornerstone of any crystallization protocol is the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[5][6]

Protocol 2.1: Small-Scale Solubility Profiling
  • Preparation: Aliquot approximately 5-10 mg of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine into several small, clean vials (e.g., 1-dram vials or small test tubes).

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent dropwise (approx. 0.1 mL increments) while stirring or agitating. Record the volume of solvent required to fully dissolve the sample at room temperature.

    • Observation: If the compound dissolves in < 0.5 mL, it is likely too soluble for single-solvent cooling. If it remains insoluble after adding > 2-3 mL, it is likely not soluble enough. A moderately soluble compound is the ideal candidate.

  • Heating: For vials where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture (e.g., in a warm water bath or on a hot plate) while stirring. Add small increments of the same solvent until the solid fully dissolves.

  • Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 20 minutes.

  • Analysis: Observe the vials for the formation of a crystalline precipitate. The best solvents will yield a significant amount of solid upon cooling. Solvents that cause the compound to "oil out" or produce an amorphous powder are less ideal but may be useful in two-solvent systems.

Table 1: Suggested Solvents for Screening
Polarity ClassSolventBoiling Point (°C)Rationale & Notes
Polar Protic Ethanol78Potential for H-bonding with the amine group. Often a good choice for recrystallization.
Methanol65Similar to ethanol; higher volatility can be useful for evaporation methods.[7]
Isopropanol82Less polar than ethanol; may offer a better solubility differential.
Polar Aprotic Acetone56Good general solvent, but its high volatility can lead to rapid, poor-quality crystal growth.
Acetonitrile82Often an excellent solvent for nitrogen-containing heterocycles.
Ethyl Acetate77Medium polarity; frequently used and effective.
Tetrahydrofuran (THF)66Good dissolving power; often used in diffusion methods.[8]
Non-Polar Toluene111The dimethylphenyl group suggests good solubility, especially when hot.[9]
Dichloromethane (DCM)40Often dissolves compounds well at room temp; more suitable as the "good" solvent in a two-solvent pair.[10]
Hexane / Heptane69 / 98Unlikely to dissolve the compound on its own, but excellent as an "anti-solvent."[10][11]

Crystallization Methodologies & Protocols

Based on the results of the solvent screening, select the most promising solvent(s) to apply in the following scaled-up protocols.

Workflow Overview

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_post Post-Processing Crude Crude Compound Screen Solvent Screening (Protocol 2.1) Crude->Screen Evap Method A: Slow Evaporation Screen->Evap Cool Method B: Slow Cooling Screen->Cool Vapor Method C: Vapor Diffusion Screen->Vapor Harvest Harvesting & Washing Evap->Harvest Cool->Harvest Vapor->Harvest Dry Drying Harvest->Dry Analyze Analysis (Purity, Structure) Dry->Analyze

Caption: General workflow for crystallization protocol development.

Method A: Slow Evaporation

This technique is effective when a solvent is identified in which the compound is moderately soluble at room temperature. Crystal growth occurs as the solvent slowly evaporates, increasing the solute concentration to the point of supersaturation.[12][13]

Protocol 3.1: Slow Evaporation

  • Dissolve the compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, or a mixture) to near-saturation in a clean vial or beaker.

  • Filter the solution if any insoluble impurities are present.

  • Cover the container with a cap or parafilm. Pierce a few small holes in the cover with a needle to allow for slow solvent evaporation.[13]

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Allow the setup to stand for several days to weeks. Monitor periodically for crystal growth. The rate of evaporation can be controlled by the number and size of the holes.[9][13]

Method B: Slow Cooling (Recrystallization)

This is the most common and effective method for purification. It relies on finding a solvent that dissolves the compound well when hot but poorly when cold.[5][14]

Protocol 3.2: Single-Solvent Slow Cooling

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethanol, Acetonitrile) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves completely.

  • If the solution is colored or contains particulate matter, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

Protocol 3.3: Two-Solvent (Solvent/Anti-Solvent) Slow Cooling

This method is ideal when no single solvent provides the desired temperature-dependent solubility. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a miscible "anti-solvent" (in which it is insoluble) to induce precipitation.[2][11][15]

  • Dissolve the compound in the minimum amount of a hot "good" solvent (e.g., Dichloromethane, THF).[11]

  • While keeping the solution hot, add a miscible "anti-solvent" (e.g., Hexane, Diethyl Ether) dropwise until the solution becomes faintly cloudy (turbid).[10][15] This indicates the point of saturation.

  • If persistent cloudiness occurs, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[15]

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

G A 1. Dissolve Compound in min. hot 'Good Solvent' (e.g., THF) B 2. Add 'Anti-Solvent' (e.g., Hexane) dropwise until solution is cloudy A->B C 3. Add 1-2 drops of 'Good Solvent' to clarify B->C D 4. Cool Slowly (Room Temp -> Ice Bath) C->D E 5. Crystals Form D->E

Caption: The two-solvent (anti-solvent) crystallization process.

Method C: Vapor Diffusion

This technique is excellent for growing high-quality single crystals suitable for X-ray diffraction, especially when only small amounts of material are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[8][12][16]

Protocol 3.4: Liquid-Vapor Diffusion

  • Dissolve the compound (2-5 mg) in a small volume (0.5 mL) of a moderately volatile "good" solvent (e.g., THF, Dichloromethane) in a small, narrow vial.

  • Place this inner vial inside a larger jar or beaker that contains a layer (2-3 mL) of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[8]

  • Seal the outer container tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial, causing the compound's solubility to decrease gradually, leading to slow crystal growth over days or weeks.[12][17]

Crystal Harvesting, Washing, and Drying

Properly harvesting the crystals is crucial to maintaining their purity.

  • Filtration: Set up a Büchner or Hirsch funnel with an appropriate size of filter paper for vacuum filtration.

  • Washing: Wet the filter paper with the cold crystallization solvent (or the anti-solvent-rich mixture in the two-solvent method). Quickly pour the crystalline slurry onto the funnel and apply vacuum. Wash the collected crystals with a small amount of the same cold solvent to remove any residual soluble impurities.[15]

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass or pre-weighed vial and dry them thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent before obtaining a final yield and proceeding with analysis.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; compound's melting point is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Try a lower-boiling point solvent.[5]
No Crystals Form Solution is not supersaturated; compound is too soluble.Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a tiny "seed" crystal from a previous batch. Evaporate some solvent to increase concentration. Place in a colder environment (e.g., freezer).
Powder Precipitates Nucleation is too rapid; cooling is too fast.Ensure all solid is dissolved at the high temperature. Cool the solution much more slowly. Use a more dilute solution.
Poor Recovery Compound is too soluble in the cold solvent; too much solvent was used.Evaporate some of the solvent and re-cool. Use a two-solvent system to decrease final solubility. Ensure the solution is thoroughly chilled before filtering.

References

  • Recrystallization using two solvents. (2012). YouTube. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

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  • What are the reasons to use two solvents in recrystallization?. Quora. [Link]

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  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some Tricks for the Single Crystal Growth of Small Molecules. CrystEngComm, 14, 751-757. [Link]

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  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 73(Pt 4), 189–200. [Link]

  • Crystallization Guide. Northwestern University, IMSERC. [Link]

  • Skrypka, A. V., & Priimenko, B. A. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Purification: How To. University of Rochester, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

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  • Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 275892. [Link]

  • Hinze, S., et al. (2020). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry – A European Journal, 26(63), 14318-14322. [Link]

  • Song, M. M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3058. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Journal of Chemistry, 2020, 9348161. [Link]

  • Song, M. M., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2900. [Link]

  • Patel, K., & Raj, H. (2022). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Journal of Pharmaceutical Research International, 34(46A), 48-61. [Link]

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Application

Application Note: Synthesis of Sulfonamide Derivatives from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Abstract & Therapeutic Significance The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. When derivatized into sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Significance

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. When derivatized into sulfonamides, these compounds exhibit potent biological activities, including carbonic anhydrase inhibition (antiglaucoma/diuretic) , antimicrobial efficacy (S. aureus, E. coli) , and anticancer potential (melanoma, breast cancer lines) .

This guide details the precision synthesis of N-sulfonyl derivatives starting from 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine . Unlike aliphatic amines, the amino group at the 2-position of the oxadiazole ring possesses reduced nucleophilicity due to the electron-withdrawing nature of the heterocycle. Consequently, standard Schotten-Baumann conditions often fail, necessitating the optimized protocols described herein.

Strategic Retrosynthesis & Pathway

The synthesis relies on the nucleophilic attack of the exocyclic amine onto an aryl/alkyl sulfonyl chloride. The primary challenge is controlling mono- vs. bis-sulfonylation.

Reaction Pathway Diagram

G Start 3,5-Dimethylbenzoic Acid Hydrazide Hydrazide Intermediate Start->Hydrazide NH2NH2•H2O Reflux, EtOH Amine 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine (Starting Material) Hydrazide->Amine CNBr, NaHCO3 Cyclization Product Target Sulfonamide (Mono-substituted) Amine->Product Pyridine/TEA Controlled Addition Sulfonyl Aryl Sulfonyl Chloride (R-SO2-Cl) Sulfonyl->Product BisProduct Bis-Sulfonamide (Side Product) Product->BisProduct Excess R-SO2-Cl Over-reaction

Caption: Synthetic workflow from precursor acid to target sulfonamide, highlighting the critical branch point between mono- and bis-sulfonylation.

Preparation of Starting Material (Precursor)

Note: If 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016533-83-7) is not purchased commercially, use this validated protocol.

Step 1: Hydrazide Formation
  • Reagents: 3,5-Dimethylbenzoic acid (10 mmol), Thionyl chloride (15 mmol), Hydrazine hydrate (99%, 20 mmol).

  • Procedure:

    • Reflux acid with

      
       for 3 hours. Evaporate excess 
      
      
      
      to get the acid chloride.
    • Dissolve acid chloride in dry DCM (20 mL) and add dropwise to a cooled solution (

      
      ) of hydrazine hydrate in DCM.
      
    • Stir at RT for 4 hours. Filter the white precipitate (Hydrazide).

  • QC Check: Melting point should be distinct from the acid.

Step 2: Cyclization to Oxadiazole Amine
  • Reagents: Hydrazide (from Step 1), Cyanogen Bromide (CNBr),

    
    , Methanol/Water.
    
  • Procedure:

    • Dissolve Hydrazide (1 eq) in MeOH.

    • Add CNBr (1.1 eq) and

      
       (2 eq). Caution: CNBr is highly toxic. 
      
    • Reflux for 2-4 hours.

    • Pour into crushed ice. Neutralize. Filter the solid.[1]

    • Recrystallize from Ethanol.[2]

Core Protocol: Sulfonylation

Objective: Synthesize N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives.

Method A: Pyridine-Mediated (Standard & Robust)

Best for unreactive amines or hindered sulfonyl chlorides.

Reagents
ComponentEquivalenceRole
Oxadiazole Amine 1.0 eqNucleophile
Sulfonyl Chloride 1.1 eqElectrophile
Pyridine Solvent (10V)Base/Catalyst/Solvent
Acetic Anhydride Trace (Optional)Catalyst (if reaction stalls)
Step-by-Step Procedure
  • Dissolution: In a dry round-bottom flask, dissolve 1.0 mmol of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in 5.0 mL of anhydrous pyridine.

  • Addition: Cool the solution to

    
     in an ice bath. Add 1.1 mmol of the appropriate Sulfonyl Chloride  portion-wise over 10 minutes.
    
    • Critical: Rapid addition leads to exotherms and bis-sulfonylation.

  • Reaction: Remove the ice bath and reflux the mixture at

    
     for 4–6 hours.
    
    • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 6:4). The amine spot (

      
      ) should disappear; a less polar product spot (
      
      
      
      ) should appear.
  • Quenching: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of concentrated HCl (to neutralize pyridine).

  • Isolation: A solid precipitate should form. Filter the solid and wash exclusively with cold water.

  • Purification: Recrystallize from Ethanol or Methanol. If the product is oily, extract with Ethyl Acetate, dry over

    
    , and purify via column chromatography (Silica gel 60-120 mesh).
    
Method B: DCM/TEA (Mild Conditions)

Best for acid-sensitive substrates or avoiding pyridine odor.

  • Dissolve amine (1 eq) and Triethylamine (2 eq) in dry Dichloromethane (DCM).

  • Add Sulfonyl chloride (1.1 eq) at

    
    .
    
  • Stir at Room Temperature for 12 hours.

  • Wash organic layer with 1N HCl, then Brine. Evaporate solvent.

Troubleshooting & Optimization

Issue: Bis-Sulfonylation

The sulfonamide nitrogen (


) is still nucleophilic and can react with a second equivalent of sulfonyl chloride to form a Bis-sulfonamide .
  • Diagnosis: Two spots on TLC close to each other; Mass spec shows

    
    .
    
  • Solution:

    • Reduce Sulfonyl Chloride to 0.95 eq.

    • Hydrolysis: If bis-product forms, reflux the crude mixture in Ethanol/Water with 10% NaOH for 30 minutes. The bis-sulfonamide bond is more labile and will hydrolyze back to the mono-sulfonamide product selectively.

Issue: Low Yield / No Reaction
  • Cause: The oxadiazole amine is a weak nucleophile.

  • Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to the reaction mixture. Increase temperature to reflux.

Characterization Data (Expected)

TechniqueSignalInterpretation
IR (KBr)

-NH stretching (Sulfonamide)
IR (KBr)


asymmetric stretch
IR (KBr)


symmetric stretch
1H NMR

Singlet (6H) for 3,5-Dimethyl groups
1H NMR

Broad Singlet (1H) for -NH-SO2- (Exchangeable with D2O)
Mass Spec

Parent peak corresponding to MW of sulfonamide

Biological Context & Application Notes

Researchers synthesizing these derivatives are typically targeting the following pathways. This context aids in writing the "Rationale" section of manuscripts.

  • Anticancer: 1,3,4-Oxadiazoles inhibit growth factors in melanoma (MDA-MB-435) and breast cancer (T-47D) lines. The 3,5-dimethyl substitution enhances lipophilicity, improving cell membrane permeability.

  • Antibacterial: The sulfonamide moiety mimics p-aminobenzoic acid (PABA), disrupting folate synthesis.

  • T-Type Calcium Channels: 2-amino-5-aryl-1,3,4-oxadiazoles have been identified as selective inhibitors for treating neuropathic pain.

References

  • Ahsan, M. J., et al. (2014).[3] Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International.[3]

  • Murthy, B., et al. (2021).[4] Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemical and Pharmaceutical Research.

  • Zhang, M., et al. (2019). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Heterocycles.

  • Nagy, A., et al. (2020).[2][5] Sulfonamides: Synthesis and Applications in Medicinal Chemistry. ResearchGate.

  • Karabanovich, G., et al. (2025).[4] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives: Synthesis and evaluation. PLOS One.

Sources

Method

Application Note: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine as a High-Performance Corrosion Inhibitor

[1] Executive Summary This technical guide details the application of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (referred to herein as DMP-ODA ) as a mixed-type corrosion inhibitor.[1] 1,3,4-oxadiazoles are a privil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the application of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (referred to herein as DMP-ODA ) as a mixed-type corrosion inhibitor.[1] 1,3,4-oxadiazoles are a privileged scaffold in corrosion science due to their high electron density and planar structure, which facilitate strong adsorption onto metal surfaces.[1]

The specific inclusion of methyl groups at the meta (3,5) positions of the phenyl ring enhances the molecule's electron-donating capability via the inductive effect (+I), theoretically superior to unsubstituted analogues. This guide provides validated protocols for electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and gravimetric analysis to quantify inhibition efficiency (IE%).

Chemical Profile & Properties[1][2]

PropertyDescription
IUPAC Name 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Abbreviation DMP-ODA
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Active Sites Amino group (-NH₂), Oxadiazole N/O heteroatoms, Phenyl

-electrons
Solubility Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in water (requires co-solvent for aqueous acid media)

Mechanism of Action

The inhibition mechanism relies on the adsorption of DMP-ODA onto the mild steel surface, blocking active corrosion sites. The 3,5-dimethyl substitution increases the electron density of the aromatic ring, enhancing the donation of


-electrons to the empty 

-orbitals of Iron (Fe).
Adsorption Pathway

The molecule acts through a dual-mode adsorption:[1]

  • Physisorption: Electrostatic interaction between protonated DMP-ODA cations and the charged metal surface (typically negatively charged due to Cl⁻ ions in HCl).[1]

  • Chemisorption: Coordinate covalent bond formation involving lone pairs from Nitrogen/Oxygen and

    
    -electrons from the phenyl ring.[1]
    

G Solution Acidic Solution (H+ + Cl-) DMP_ODA DMP-ODA Molecule (Protonated/Neutral) Solution->DMP_ODA Dissolution Adsorption Adsorption (Langmuir Isotherm) DMP_ODA->Adsorption Diffusion Surface Mild Steel Surface (Fe) Surface->Adsorption Active Sites Barrier Hydrophobic Barrier Film Adsorption->Barrier N/O & Pi-interaction Result Corrosion Rate Reduction Barrier->Result Blocks H+ / Cl-

Figure 1: Mechanistic pathway of DMP-ODA adsorption and film formation on mild steel.[1]

Experimental Protocols

Materials & Solution Preparation

Objective: Prepare a stable corrosive environment with varying inhibitor concentrations.[1]

  • Test Specimen: Mild steel coupons (Composition: C

    
     0.18%, Mn 
    
    
    
    0.6%, balance Fe).[1]
    • Pre-treatment:[1][2] Abrade with SiC paper (grades 400–1200), degrease with acetone, wash with distilled water, and dry in warm air.

  • Aggressive Medium: 1.0 M HCl prepared from analytical grade 37% HCl.

  • Inhibitor Stock Solution:

    • Dissolve DMP-ODA in a minimal amount of ethanol (due to low water solubility).[1]

    • Add to 1.0 M HCl to achieve concentrations: 50, 100, 200, 500 ppm .

    • Control: 1.0 M HCl + equivalent volume of ethanol (Blank).

Electrochemical Evaluation (EIS & PDP)

Standard: ASTM G59 / ASTM G106.[1] Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry) with a three-electrode cell.[1]

  • Working Electrode (WE): Mild steel (1 cm² exposed area).[1]

  • Counter Electrode (CE): Platinum wire/mesh.[1]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[1]

Workflow Diagram

Workflow Start Sample Preparation (Polishing/Degreasing) OCP OCP Stabilization (30-60 mins) Start->OCP Immersion EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential PDP Potentiodynamic Polarization (±250 mV vs OCP) EIS->PDP Non-destructive first Analysis Data Fitting (Tafel / Equivalent Circuit) EIS->Analysis Nyquist/Bode Plots PDP->Analysis Tafel Extrapolation

Figure 2: Electrochemical workflow ensuring non-destructive EIS is performed before destructive Polarization.

Step-by-Step Procedure:
  • OCP Stabilization: Immerse WE in the test solution for 30–60 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • EIS Acquisition:

    • Apply AC signal: 10 mV amplitude (rms).

    • Frequency Range: 100 kHz to 10 mHz.[1][3]

    • Points: 10 points per decade.[1]

  • Polarization (PDP):

    • Scan Range: -250 mV to +250 mV relative to OCP.[1]

    • Scan Rate: 1.0 mV/s.[1]

    • Note: This is a destructive test; do not reuse the sample for EIS after PDP.

Gravimetric Analysis (Weight Loss)

Standard: ASTM G31.[1]

  • Weigh prepared coupons (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immerse in test solutions (Blank vs. DMP-ODA concentrations) for 24 hours at 303 K.

  • Remove, wash with water/acetone, remove corrosion products (Clarke’s solution if necessary), dry, and re-weigh (

    
    ).
    
  • Calculate Corrosion Rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ):
    
    
    
    
    (Where
    
    
    =density,
    
    
    =area,
    
    
    =time).[2]

Data Interpretation & Expected Results

Electrochemical Impedance Spectroscopy (EIS)

The Nyquist plot for mild steel in HCl typically shows a single capacitive loop.[1] The diameter of this loop corresponds to the Charge Transfer Resistance (


) .
  • Trend: As DMP-ODA concentration increases,

    
     should increase (larger loop), and Double Layer Capacitance (
    
    
    
    ) should decrease due to the replacement of water molecules by the inhibitor.

Table 1: Expected EIS Parameters | Conc. (ppm) |


 (

) |

(

) |

(%) | | :--- | :--- | :--- | :--- | | Blank | 15 - 25 | 150 - 200 | - | | 50 | 80 - 100 | 90 - 110 | ~75 | | 100 | 150 - 200 | 60 - 80 | ~85 | | 500 | 300 - 450 | 30 - 50 | >92 |[1]
Potentiodynamic Polarization (PDP)[1][5][6]
  • 
     Shift:  If the shift in corrosion potential (
    
    
    
    ) is < 85 mV compared to the blank, DMP-ODA is classified as a Mixed-Type Inhibitor (inhibits both anodic dissolution and cathodic hydrogen evolution).
  • Current Density (

    
    ):  Should decrease significantly with concentration.[1]
    

Validation & Troubleshooting

  • Kramers-Kronig Transform: Always validate EIS data using K-K transforms to ensure the system is linear, causal, and stable.[1]

  • Isotherm Fitting: Plot

    
     vs. 
    
    
    
    (where
    
    
    is surface coverage).[1] A linear fit (
    
    
    ) indicates adherence to the Langmuir Adsorption Isotherm , confirming monolayer adsorption.
  • Reproducibility: Run triplicates. Standard deviation in IE% should be < 5%.[1]

References

  • Quraishi, M. A., et al. (2009).[1] Adsorption and corrosion inhibition of mild steel in hydrochloric acid by some oxadiazole derivatives.[1][2][4][5][6][7]

  • ASTM International. (2021).[1] ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[1]8[6]

  • Kalia, V., et al. (2021).[1][9] Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-Thiol and 5-(4-Methylphenyl)-1,3,4-Oxadiazole-2-Thiol on Mild Steel in 1.0 M HCl Solution.[1][9] Asian Journal of Chemistry.[1] 9

  • Mustafa, A. M., et al. (2021).[1][10] Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole for the Corrosion of Mild Steel in an Acidic Environment. Finnish Journal of Tribology.[1][10] 10

  • Karabanovich, G., et al. (2025).[1][6][11] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives: Synthesis and evaluation. PLOS One.[1][11] 12

Sources

Application

Green Chemistry in Action: Advanced Protocols for the Synthesis of Dimethylphenyl Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the principles of green chemistry are not merely an academic curiosity but a fundamental necessity for susta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the principles of green chemistry are not merely an academic curiosity but a fundamental necessity for sustainable and efficient drug discovery. This guide provides detailed application notes and protocols for the environmentally benign synthesis of dimethylphenyl oxadiazoles, a class of heterocyclic compounds recognized for their significant pharmacological potential. By leveraging techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions, we can dramatically reduce the environmental footprint of these synthetic processes while often improving yields and reaction times.

The Significance of the Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known to be a bioisostere of amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles. Dimethylphenyl-substituted oxadiazoles, in particular, are of growing interest due to their potential applications in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.

Core Principles of Green Synthesis

The protocols detailed below are designed around the core tenets of green chemistry:

  • Prevention: Designing syntheses to prevent waste.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances wherever possible and making them innocuous when used.

  • Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Utilizing renewable raw materials.

  • Reduce Derivatives: Minimizing or avoiding unnecessary derivatization.

  • Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

Section 1: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1]

Protocol 1: Microwave-Assisted Synthesis of 2-(Dimethylphenyl)-5-aryl-1,3,4-oxadiazoles

This protocol describes the synthesis of a 2-(dimethylphenyl)-5-aryl-1,3,4-oxadiazole from the corresponding dimethylbenzoyl hydrazide and an aromatic aldehyde, followed by oxidative cyclization.

Rationale: This one-pot approach under microwave irradiation significantly reduces reaction time and the use of hazardous solvents.[2] The use of a catalyst like silica gel can provide a solid support for the reaction, further enhancing efficiency.

Experimental Workflow:

Caption: Workflow for microwave-assisted synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Step-by-Step Protocol:

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add dimethylbenzoyl hydrazide (1 mmol), the desired aromatic aldehyde (1 mmol), and 3-4 drops of N,N-dimethylformamide (DMF).

  • Seal the vial and place it in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 300 W for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-(dimethylphenyl)-5-aryl-1,3,4-oxadiazole.

Data Summary:

Starting AldehydeDimethylphenyl IsomerMicrowave Time (min)Yield (%)
Benzaldehyde2,4-dimethyl4~85-90%
4-Chlorobenzaldehyde3,5-dimethyl3.5~90-95%
4-Methoxybenzaldehyde2,5-dimethyl5~80-85%

Section 2: Ultrasound-Assisted Synthesis of 2-Amino-5-(dimethylphenyl)-1,3,4-oxadiazoles

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to traditional synthetic methods. The formation, growth, and implosive collapse of bubbles in a liquid (cavitation) generate localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[3]

Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-5-(dimethylphenyl)-1,3,4-oxadiazoles

This protocol outlines the synthesis of 2-amino-5-(dimethylphenyl)-1,3,4-oxadiazoles from the corresponding dimethylbenzoyl hydrazide and cyanogen bromide under ultrasonic irradiation.[4]

Rationale: This method offers high yields in relatively short reaction times, using ethanol as a comparatively green solvent and potassium bicarbonate as a mild base.[3]

Reaction Pathway:

G hydrazide Dimethylbenzoyl Hydrazide ultrasound Ultrasound Irradiation (40-50 °C) hydrazide->ultrasound cnbr Cyanogen Bromide cnbr->ultrasound base KHCO3, Ethanol base->ultrasound product 2-Amino-5-(dimethylphenyl)- 1,3,4-oxadiazole ultrasound->product

Caption: Solvent-free, microwave-assisted synthesis of 2-amino-5-(dimethylphenyl)-1,3,4-oxadiazoles.

Step-by-Step Protocol:

  • In a microwave-safe vial, thoroughly mix dimethylbenzoyl chloride (1 mmol), hydrazine hydrate (1.2 mmol), and the desired isothiocyanate (1 mmol).

  • Place the open vial in a domestic microwave oven.

  • Irradiate the mixture at a power of 300-450 W for short intervals of 30 seconds for a total of 2-4 minutes to avoid overheating.

  • Allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the solidified mass and triturate to obtain a fine powder.

  • Filter the product, wash with cold ethanol, and dry to yield the pure 2-amino-5-(dimethylphenyl)-1,3,4-oxadiazole.

Data Summary:

Dimethylphenyl IsomerIsothiocyanateMicrowave Time (min)Yield (%)
2,4-dimethylPhenyl isothiocyanate3~92%
3,5-dimethylEthyl isothiocyanate2.5~95%
2,5-dimethylAllyl isothiocyanate3.5~88%

Conclusion

The adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules like dimethylphenyl oxadiazoles is a critical step towards a more sustainable future for the pharmaceutical industry. The protocols outlined in this guide demonstrate that environmentally responsible synthesis can be achieved without compromising efficiency or yield. In fact, methods such as microwave and ultrasound-assisted synthesis often provide superior results compared to conventional techniques. Researchers and drug development professionals are encouraged to explore and adapt these green methodologies to accelerate the discovery of new therapeutic agents while minimizing environmental impact.

References

  • Patel, K. D., Vekariya, R. H., & Patel, H. D. (2016). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Current Microwave Chemistry, 3(1), 24-30.
  • Panda, K. C., Jena, J., Mahapatra, M. K., & Borah, P. (2021). Green synthetic approach: An efficient eco-friendly tool for synthesis of biologically active oxadiazole derivatives. Molecules, 26(4), 1163. [Link]

  • Patel, K. D., Vekariya, R. H., & Patel, H. D. (2015). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. ResearchGate. [Link]

  • Biju, C., Ilango, K., Prathap, M., & Rekha, K. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]

  • Swarnkar, D., Ameta, R., & Vyas, R. (2016). Microwave-Assisted Synthesis of Some 1,3,4-Oxadiazole Derivatives and Evaluation of Their Antibacterial and Antifungal Activity. Organic Chemistry International, 2016, 9342621. [Link]

  • Beyzaei, H., Sargazi, S., Bagherzade, G., Moradi, A., & Yarmohammadi, E. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Acta Chimica Slovenica, 68(1), 109-117. [Link]

  • Bhardwaj, N., Sharma, P., & Singh, R. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2203-2216. [Link]

  • Bouzian, A., et al. (2020). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molecules, 25(21), 5031. [Link]

  • Thallaj, N. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidinedione derivatives. Journal of Biological, Pharmaceutical and Chemical Research, 9(2), 26-45. [Link]

  • Kumar, A., & Kumar, S. (2015). A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. International Journal of ChemTech Research, 8(4), 1788-1794. [Link]

  • Yarmohammadi, E., et al. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367-2378. [Link]

  • Yarmohammadi, E., et al. (2020). Ultrasound-assisted one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols 3a–r. ResearchGate. [Link]

  • Beyzaei, H., Sargazi, S., Bagherzade, G., Moradi, A., & Yarmohammadi, E. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Ticket ID: OXD-35-DM-YIELD Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic You are attempting to synthesize 5-(3,5-Dimethylphenyl)-1,3,4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXD-35-DM-YIELD Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

You are attempting to synthesize 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine . Low yields in this synthesis are typically caused by three factors:

  • Reagent Degradation: Cyanogen bromide (CNBr) is highly volatile and hydrolyzes in moisture; impure reagent leads to incomplete cyclization.

  • Incorrect pH Control: The cyclization step is pH-sensitive. Too basic (

    
    ) hydrolyzes the CNBr; too acidic prevents nucleophilic attack.
    
  • Intermediate Stability: The uncyclized hydrazinecarboxamide intermediate may precipitate prematurely.

Diagnostic Workflow: Select Your Route

Before proceeding, confirm your starting material to select the optimal troubleshooting path.

RouteSelection Start Select Starting Material Acid 3,5-Dimethylbenzoic Acid (or Ester) Start->Acid Carboxylic Acid Aldehyde 3,5-Dimethylbenzaldehyde Start->Aldehyde Aldehyde Hydrazide INTERMEDIATE: 3,5-Dimethylbenzohydrazide Acid->Hydrazide 1. EtOH/H+ 2. N2H4 Semicarbazone INTERMEDIATE: Semicarbazone Derivative Aldehyde->Semicarbazone Semicarbazide HCl RouteA ROUTE A (Standard): CNBr Cyclization High Specificity for 2-Amino Hydrazide->RouteA Preferred RouteB ROUTE B (Alternative): Oxidative Cyclization (I2/K2CO3) Avoids Toxic CNBr Semicarbazone->RouteB Green Alternative

Figure 1: Decision matrix for synthetic route selection based on precursor availability.

PROTOCOL A: The Cyanogen Bromide (CNBr) Route

Status: Gold Standard for 2-Amino-1,3,4-oxadiazoles. Key Challenge: CNBr Toxicity & Purity.

Optimized Protocol

This protocol uses a bicarbonate buffer to maintain the ideal pH (7-8) for cyclization, preventing the hydrolysis of CNBr.

Reagents:

  • 3,5-Dimethylbenzohydrazide (

    
     eq)
    
  • Cyanogen Bromide (

    
     eq) [CRITICAL: Must be white crystals] 
    
  • Sodium Bicarbonate (

    
    , 
    
    
    
    eq)
  • Solvent: Methanol/Water (10:1) or Dioxane/Water (1:1)

Step-by-Step Workflow:

  • Preparation of Hydrazide: Dissolve 3,5-dimethylbenzohydrazide in the solvent system. If solubility is poor in pure methanol, add warm dioxane.

  • Buffering: Add solid

    
     to the solution. Cool the mixture to 
    
    
    
    in an ice bath.
  • CNBr Addition: Dissolve CNBr in a minimal amount of solvent and add it dropwise to the hydrazide mixture.

    • Why? Exothermic addition can cause CNBr sublimation. Dropwise addition ensures controlled concentration.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
    
    • Monitor: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the hydrazide spot.

  • Workup: Neutralize with dilute solution if necessary. Pour into crushed ice. The solid product should precipitate.[1] Filter, wash with cold water, and recrystallize from Ethanol.

Troubleshooting Guide (Route A)
IssueProbable CauseCorrective Action
Low Yield (<40%) Old CNBr Check CNBr color. If yellow/orange, it has polymerized/hydrolyzed. Sublime before use or buy fresh.
No Cyclization pH too low If using water/acidic media, the amine is protonated and cannot attack the nitrile. Ensure pH is basic (

).
Linear Byproduct Incomplete Elimination The intermediate hydrazinecarboxamide formed but didn't cyclize. Reflux the reaction mixture for 1 hour after RT stirring to force elimination of HBr.
Impurity: Cyanamide Hydrolysis pH > 10 causes CNBr to hydrolyze to cyanamide. Switch from

to

or

.

PROTOCOL B: Oxidative Cyclization (Iodine/Base)

Status: "Green" Alternative. Key Challenge: Over-oxidation and purification.

Optimized Protocol

This method uses molecular iodine (


) as a mild oxidant to cyclize the semicarbazone.

Reagents:

  • 3,5-Dimethylbenzaldehyde semicarbazone (

    
     eq)
    
  • Iodine (

    
    , 
    
    
    
    eq)
  • Potassium Carbonate (

    
    , 
    
    
    
    eq)
  • Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow:

  • Precursor Synthesis: React 3,5-dimethylbenzaldehyde with semicarbazide hydrochloride and sodium acetate in ethanol/water. Filter and dry the semicarbazone.[2]

  • Oxidative Cyclization: Dissolve the semicarbazone in 1,4-Dioxane.

  • Base Addition: Add

    
     and stir for 10 minutes.
    
  • Oxidation: Add

    
     solid in small portions at RT.
    
    • Observation: The color will initially be dark (iodine) and should fade as it is consumed.

  • Heating: Heat the mixture to

    
     for 3–5 hours.
    
  • Quenching: Treat the reaction mixture with 5%

    
     (sodium thiosulfate) solution to quench excess iodine.
    
  • Isolation: Extract with Ethyl Acetate or filter the precipitate if water is added.

Troubleshooting Guide (Route B)
IssueProbable CauseCorrective Action
Dark Product Residual Iodine The product is contaminated with iodine. Wash thoroughly with 5% sodium thiosulfate (

) during workup.
Incomplete Reaction Solubility Semicarbazones are often insoluble. Use DMSO as a solvent if Dioxane fails, though workup requires extensive water washing.
Side Products Over-oxidation Do not exceed

. High heat can cleave the N-N bond or over-oxidize the methyl groups on the phenyl ring.

Mechanistic Visualization

Understanding the mechanism helps pinpoint where the yield is lost. Below is the pathway for the CNBr Route , highlighting the critical cyclization step.

Mechanism cluster_fail Yield Loss Point Hydrazide Hydrazide (Nucleophile) Intermediate Intermediate: N-Cyano Hydrazide Hydrazide->Intermediate Nucleophilic Attack (-HBr) CNBr Cyanogen Bromide (Electrophile) CNBr->Intermediate Cyclization Intramolecular Attack (O -> C) Intermediate->Cyclization Tautomerization Product 5-(3,5-Dimethylphenyl)- 1,3,4-oxadiazol-2-amine Cyclization->Product Ring Closure

Figure 2: Reaction mechanism. The critical yield-loss point is the stability of the N-Cyano intermediate, which requires basic conditions to cyclize.

Frequently Asked Questions (FAQs)

Q: My CNBr is yellow. Can I still use it? A: No. Yellow or orange color indicates partial decomposition into bromine and inactive polymers. This introduces free bromine (


) into your reaction, which acts as an oxidant rather than a cyanating agent, leading to complex mixtures. Purification:  Distill/sublime CNBr carefully or purchase a fresh bottle.

Q: Why use Sodium Bicarbonate (


) instead of Sodium Hydroxide (

)?
A:

is a strong base. While it promotes the reaction, it also catalyzes the hydrolysis of CNBr to cyanate (

) and bromide, competing with your hydrazide.

buffers the pH at ~8, which is sufficient to deprotonate the hydrazide for attack but mild enough to preserve CNBr.

Q: The 3,5-dimethyl group—does it affect the reaction time? A: Yes, slightly. The methyl groups are electron-donating (inductive effect). This increases the electron density on the phenyl ring and, by conjugation, makes the hydrazide nitrogen more nucleophilic compared to an unsubstituted phenyl ring. This is generally favorable for the reaction. However, ensure your wash steps are thorough, as the product will be more lipophilic than the unsubstituted analog.

Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is safer and greener. However, 1,3,4-oxadiazoles often have lower solubility in ethanol, which might cause the product to precipitate during the reaction (trapping impurities). If this happens, add a co-solvent like Dioxane or THF.

Safety & References

Safety Warning
  • Cyanogen Bromide (CNBr): Highly toxic, volatile, and readily absorbed through skin. It hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.[3] ALWAYS use bleach (

    
    ) to quench glassware and spills immediately. Work in a high-efficiency fume hood.
    
  • Waste Disposal: All aqueous waste from the CNBr route must be treated with bleach at pH > 10 before disposal to destroy residual cyanide species.

References
  • General Synthesis of 2-Amino-1,3,4-oxadiazoles via CNBr

    • Title: Synthesis and biological evaluation of some new 1,3,4-oxadiazole deriv
    • Source:Der Pharma Chemica, 2009, 1(1): 130-140.
    • URL:

  • Oxidative Cycliz

    
    ) Method: 
    
    • Title:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides.[4][5]
      
    • Source:Journal of Organic Chemistry, 2013, 78, 10337-10343.[6][5]

    • URL:

  • Handling Cyanogen Bromide

    • Title: Cyanogen Bromide - Organic Syntheses Procedure.[7]

    • Source:Organic Syntheses, Coll. Vol. 2, p.150 (1943).
    • URL:

Sources

Optimization

Technical Support Center: A Guide to Solving Solubility Challenges of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and may be encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine and may be encountering solubility challenges in Dimethyl Sulfoxide (DMSO). As a member of the 1,3,4-oxadiazole class of heterocyclic compounds, this molecule holds significant interest for various biological applications.[1][2][3] However, its aromatic structure can present dissolution difficulties that are critical to overcome for accurate and reproducible experimental results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you not only solve the problem at hand but also build a foundational understanding for future experiments.

Section 1: Compound Profile & Key Properties

Before troubleshooting, it's essential to understand the fundamental physicochemical properties of the compound. These characteristics directly influence its solubility behavior.

PropertyValueSource
Chemical Name 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine[4]
Molecular Formula C₁₀H₁₁N₃O[4]
Molecular Weight 189.22 g/mol [4]
CAS Number 1016533-83-7[4]
Purity (Typical) ≥95.0%[4]
Chemical Class 1,3,4-Oxadiazole, Primary Amine[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing DMSO-based solutions of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Q1: What is the standard, first-pass protocol for dissolving this compound in DMSO?

A1: The initial approach should always prioritize best practices to prevent common errors. The goal is to create a concentrated stock solution that can be diluted for downstream applications.

The recommended starting point is to use a high-purity, anhydrous grade of DMSO (≥99.9%).[5] Water is a common impurity in DMSO and can significantly lower the solubility of hydrophobic compounds. The preparation of concentrated stock solutions in 100% DMSO is a critical first step in many experimental workflows, including high-throughput screening and cell-based assays.[5]

See Protocol 1 for a detailed, step-by-step methodology.

Q2: My compound isn't fully dissolving at my target concentration, even after vortexing. What are the immediate next steps?

A2: This is a common challenge. If vigorous vortexing at room temperature is insufficient, the next steps involve carefully introducing energy to the system to overcome the activation energy barrier of dissolution.

The primary methods are sonication and gentle warming .

  • Sonication: Utilizes high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy. This process is highly effective at breaking apart compound aggregates and increasing the interaction between the solute and the solvent.[6]

  • Gentle Warming: Increasing the temperature provides thermal energy, which enhances the kinetic energy of both solvent and solute molecules, leading to increased molecular interactions and improved solubility.[7] It is crucial to warm the solution gently (e.g., to 30-37°C) and avoid excessive heat, which could potentially degrade the compound.[6]

This workflow is summarized in the diagram below.

G start Compound not fully dissolved after vortexing? sonicate Sonicate in a water bath for 5-15 minutes. start->sonicate Try Sonication check1 Inspect for particulates. Is the solution clear? sonicate->check1 warm Gently warm solution to 30-37°C for 5-10 minutes. warm->check1 Re-inspect check1->warm No success Success: Solution Ready (Proceed to storage/use) check1->success Yes fail Issue Persists: Consult Q3 & Q4 check1->fail No, after both steps

Caption: Initial troubleshooting workflow for solubility issues.

See Protocol 2 for a detailed methodology combining these techniques.

Q3: I've tried sonication and warming, but I still see particulates or a persistent haze. What other factors could be at play?

A3: If physical methods fail, the issue may be rooted in the intrinsic properties of the compound batch or the solvent itself.

  • Re-evaluate Target Concentration: It's possible your target concentration exceeds the compound's maximum solubility in DMSO under your current conditions. Try preparing a more dilute solution to determine the saturation point. Once a compound crystallizes from DMSO, it can be difficult to redissolve.[8]

  • Verify Solvent Quality: The importance of using anhydrous, high-purity DMSO cannot be overstated.[5] DMSO is highly hygroscopic and will absorb moisture from the air, which can cause compounds to precipitate. Ensure your DMSO is from a reliable source, stored properly (e.g., under nitrogen or in a desiccator), and that you are using a fresh aliquot from a sealed bottle. Even trace amounts of water can compromise solubility.[9]

  • Consider Compound Purity and Form: The provided purity of ~95% indicates the presence of other materials.[4] While unlikely to be the primary cause, significant impurities could affect solubility. More importantly, compounds can exist in different solid-state forms (polymorphs, amorphous vs. crystalline). Amorphous material is typically more soluble than a highly stable crystalline form.[8] Batch-to-batch variability in crystallinity can lead to inconsistent solubility.

Q4: My DMSO stock solution is perfectly clear, but the compound precipitates when I dilute it into an aqueous buffer (e.g., PBS, cell culture media). How do I solve this?

A4: This is a classic problem known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[10]

  • Check Final DMSO Concentration: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[10] For other assays, a final concentration of 1-2% might be acceptable.[11] If your dilution protocol results in a higher percentage, the compound is more likely to precipitate. The solution is to prepare a more concentrated DMSO stock so a smaller volume is needed for the final dilution.

  • Perform Stepwise Dilution: Rapidly changing the solvent environment can shock the compound out of solution. Instead of adding a small volume of DMSO stock directly into a large volume of buffer, try a stepwise (serial) dilution. For example, dilute the DMSO stock 1:10 in buffer, vortex well, and then perform the next dilution from that intermediate solution.

  • Utilize Co-solvents: For particularly challenging compounds, the addition of a co-solvent to the final aqueous buffer can help maintain solubility.[11][12] Common co-solvents include PEG400, glycerol, or non-ionic surfactants like Tween 80.[11] Important: Co-solvents should not be added to your primary DMSO stock unless you have validated the compound's long-term stability in that specific mixture.

G start Precipitation observed upon dilution in aqueous buffer check_dmso Is final DMSO concentration <0.5% (for cells) or <2%? start->check_dmso adjust_stock Action: Make a more concentrated DMSO stock. check_dmso->adjust_stock No stepwise Try Stepwise Dilution: Dilute stock 1:10 in buffer, vortex, then make final dilution. check_dmso->stepwise Yes adjust_stock->start Re-attempt Dilution check2 Does precipitation persist? stepwise->check2 cosolvent Consider adding a co-solvent (e.g., PEG400, Tween 80) to the final aqueous buffer. check2->cosolvent Yes success Success: Compound is soluble in final working solution check2->success No cosolvent->success

Caption: Workflow for troubleshooting precipitation during aqueous dilution.
Q5: What are the best practices for storing my DMSO stock solution to ensure its stability and integrity?

A5: Proper storage is crucial for maintaining the efficacy and reproducibility of your experiments.

  • Aliquot: Once prepared, the stock solution should be aliquoted into single-use volumes in tightly sealed vials (e.g., cryovials).[11] This practice minimizes the number of freeze-thaw cycles, which can increase the probability of crystallization and degradation.[8]

  • Storage Temperature: For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to 6 months or more), -80°C is strongly recommended.[11]

  • Thawing: When ready to use, thaw an aliquot at room temperature. Before opening the vial, briefly centrifuge it to ensure all the solution is collected at the bottom. Visually inspect the solution for any signs of precipitation that may have occurred during freezing. If particulates are observed, you may need to repeat the steps in Protocol 2 .

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Protocol for Preparing a Concentrated Stock Solution

This protocol outlines the fundamental steps for dissolving 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in DMSO.

Materials and Equipment:

  • 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (solid form)

  • Anhydrous DMSO (≥99.9% purity), sterile-filtered[5]

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Preparation: Allow the vial of the compound and the bottle of DMSO to come to room temperature before opening. This minimizes the absorption of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound into a sterile, dry vial.

  • Solvent Addition: Using a calibrated micropipette, add the precise volume of anhydrous DMSO required to achieve your target concentration.

  • Initial Dissolution: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source. If the solution is completely clear with no visible particulates, it is ready for use or storage. If not, proceed to Protocol 2.

Protocol 2: Protocol for Enhancing Solubility Using Physical Methods

This protocol should be used if Protocol 1 fails to yield a clear solution.

Materials and Equipment:

  • All materials from Protocol 1

  • Water bath sonicator

  • Heat block or water bath set to 30-37°C

Procedure:

  • Prepare the Sample: Follow steps 1-4 from Protocol 1.

  • Sonication: Place the vial containing the suspension into a water bath sonicator. Sonicate for 5-15 minutes.[6] Ensure the vial cap is tightly sealed.

  • Visual Inspection: After sonication, remove the vial and inspect it again. If the solution is now clear, the process is complete.

  • Gentle Warming (if needed): If particulates remain after sonication, place the vial in a heat block or water bath set to 30-37°C for 5-10 minutes.[6] Periodically remove and gently vortex the vial. Caution: Do not overheat, as this may risk compound degradation.

  • Final Inspection: After warming, allow the solution to return to room temperature and perform a final visual inspection. If the solution is clear, it is ready. If solubility issues persist, you may need to reconsider your target concentration as described in Q3.

References

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • National Center for Biotechnology Information. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Ziath. Issues in Compound Storage in DMSO. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • International Journal of Applied Pharmaceutics. Solubility enhancement techniques: A comprehensive review. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. [Link]

  • ACS Publications. Solubility Analysis and Problem of Purity | Analytical Chemistry. [Link]

  • Chem-space. Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. [Link]

  • Asian Journal of Chemistry. Solvation Dynamics of Oxadiazoles as Potential Candidate for Drug Preparation. [Link]

  • ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

  • Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

  • National Center for Biotechnology Information. Perspectives in solubility measurement and interpretation - PMC. [Link]

  • Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • PubChem. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | C8H6N4O3 | CID 676499. [Link]

  • National Center for Biotechnology Information. Biological activity of oxadiazole and thiadiazole derivatives - PMC. [Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

  • National Center for Biotechnology Information. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC. [Link]

  • National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. [Link]

  • MDPI. Marine Streptomyces-Derived Lipids Inhibit SARS-CoV-2 3CLpro Through In Vitro and Predicted Multi-Site Binding Mechanisms. [Link]

  • ResearchGate. 1,3,4-Oxadiazole Derivatives as Potential Biological Agents. [Link]

  • ResearchGate. Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF. [Link]

  • ACS Publications. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities.. [Link]

  • PubMed. 1,3,4-oxadiazole derivatives as potential biological agents. [Link]

  • Chinese Journal of Microecology. Degradation of DMSO by human gut microbiota through in vitro fermentation. [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • American Association of Pharmaceutical Scientists. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • National Center for Biotechnology Information. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Intermediates

Welcome to the technical support center for the purification of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final compound.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems that can arise during the purification of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Issue 1: My crude product is an intractable oil and won't crystallize.

Q: I've completed the synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, but after workup and solvent removal, I'm left with a persistent oil instead of the expected solid. What's causing this and how can I induce crystallization?

A: This is a common issue that can stem from several factors, primarily the presence of impurities that inhibit the formation of a crystal lattice.

Causality Explained:

  • Residual Solvents: Even trace amounts of reaction solvents like DMF or DMSO can prevent solidification.

  • Unreacted Starting Materials: The presence of the starting acylthiosemicarbazide or its precursors can act as a contaminant.

  • Byproducts: The synthesis of 2-amino-1,3,4-oxadiazoles can sometimes yield isomeric impurities or degradation products that disrupt crystallization.[1][2]

Step-by-Step Protocol for Inducing Crystallization:

  • High-Vacuum Drying: Ensure all residual high-boiling solvents are removed by drying the oil under a high vacuum (preferably with gentle heating if the compound is thermally stable) for an extended period.

  • Trituration:

    • Add a small amount of a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, diethyl ether, or a mixture of both).

    • Using a glass rod, scratch the inside of the flask containing the oil and solvent mixture. The micro-scratches on the glass surface can provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture to encourage precipitation of the solid product while the impurities remain dissolved.

  • Solvent/Anti-Solvent Recrystallization:

    • Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., hot ethanol, methanol, or ethyl acetate).[3]

    • Slowly add a non-polar "anti-solvent" (e.g., cold hexanes or water) dropwise until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Issue 2: My column chromatography separation is poor, with significant co-elution of impurities.

Q: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant streaking and my desired product is co-eluting with impurities. How can I improve the separation?

A: The basic nature of the 2-amino group on the oxadiazole ring can lead to strong interactions with the acidic silica gel, causing poor separation.[4][5]

Expertise-Driven Insights:

  • The free amine group can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and irreversible adsorption.

  • To mitigate this, you can either neutralize the silica's acidity or use an alternative stationary phase.

Troubleshooting Workflow for Column Chromatography:

start Poor Separation on Silica Gel option1 Modify Mobile Phase Add a basic modifier to the eluent to compete with your amine for binding sites on the silica. start->option1 Option A option2 Change Stationary Phase Switch to a less acidic or basic stationary phase to reduce strong interactions. start->option2 Option B step1a Add Triethylamine (TEA) Start with 0.5-1% TEA in your ethyl acetate/hexane mobile phase. option1->step1a step1b Use Ammonia in Methanol For more polar amines, a solution of 7N ammonia in methanol can be effective. option1->step1b step2a Use Alumina (Basic or Neutral) Alumina is a good alternative for purifying basic compounds. option2->step2a step2b Use Amine-Functionalized Silica This specialized stationary phase is designed to minimize interactions with basic compounds. option2->step2b step2c Consider Reversed-Phase C18 If the compound is sufficiently non-polar, reversed-phase chromatography with a suitable mobile phase can be effective. option2->step2c result Improved Separation & Purity step1a->result step1b->result step2a->result step2b->result step2c->result

Caption: Troubleshooting workflow for poor column chromatography separation.

Issue 3: My product appears pure by TLC, but the NMR shows persistent impurities.

Q: My Thin Layer Chromatography (TLC) analysis shows a single spot, suggesting a pure compound. However, my ¹H NMR spectrum reveals the presence of unreacted starting materials or byproducts. Why is this happening and what purification strategy should I use?

A: TLC can sometimes be misleading, especially if the impurities have similar polarities to your product or if they don't visualize well with the staining method used.

Authoritative Grounding:

  • Similar Rf Values: It is possible for structurally similar impurities to have nearly identical retention factors (Rf) to the desired product in a given solvent system, making them appear as a single spot on a TLC plate.

  • NMR Sensitivity: Nuclear Magnetic Resonance (NMR) is a more sensitive technique for identifying and quantifying impurities that may not be resolved by TLC.

Recommended Purification Strategy: Acid-Base Extraction

Given the basic nature of the 2-amino group, an acid-base extraction is a highly effective method to separate it from neutral or acidic impurities.[6][7][8][9]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine will be protonated and move into the aqueous layer as a salt.

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper). Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted 1-(3,5-dimethylbenzoyl)thiosemicarbazide: The direct precursor to your product.

  • 3,5-dimethylbenzohydrazide: A starting material for the thiosemicarbazide.

  • Isomeric byproducts: Depending on the cyclization conditions, other heterocyclic systems could potentially form.

  • Desulfurization byproducts: If harsh desulfurizing agents are used, side reactions can occur.[2]

Q2: Can I use recrystallization as a primary purification method? If so, what are the best solvent systems?

A2: Yes, recrystallization is an excellent method for purifying solid 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, provided you have a solid crude product to begin with.[10]

Solvent SystemApplication Notes
Ethanol or MethanolGood for dissolving the compound when hot and allowing for crystallization upon cooling. Often used for final product purification.[3]
Ethyl Acetate/HexanesA versatile system where the product is dissolved in a minimum of hot ethyl acetate, followed by the addition of hexanes as an anti-solvent to induce crystallization.
Dimethylformamide (DMF)/EthanolFor less soluble compounds, dissolving in a small amount of hot DMF followed by the addition of ethanol can be effective.[3]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound.

Q4: What are the optimal storage conditions for 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine?

A4: Like many aromatic amines, it is best to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation or degradation over time.

References
  • ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]

  • ACS Publications. 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • PubMed. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Google Patents. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Reddit. Amine workup. Available from: [Link]

  • Confluence. What is an Acid and Base Extraction?. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • University of California, Irvine. Acid-Base Extraction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

  • Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Available from: [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • Reddit. First time synthesis, first time work-up and purification. Available from: [Link]

  • ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

  • Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • ResearchGate. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Available from: [Link]

  • PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • PMC. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

Sources

Optimization

Minimizing side reactions during the cyclization of 3,5-dimethylbenzoic acid hydrazides

Status: Operational Ticket ID: CHEM-SUP-35-DMBH Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Protocol Optimization Executive Summary The cyclization of 3,5-dimethylbenzoic acid h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-35-DMBH Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Protocol Optimization

Executive Summary

The cyclization of 3,5-dimethylbenzoic acid hydrazide is a critical gateway to synthesizing 2,5-disubstituted-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are privileged scaffolds in medicinal chemistry (e.g., Raltegravir). The 3,5-dimethyl substitution pattern offers unique solubility profiles and moderate steric protection, but it also alters the nucleophilicity of the hydrazide nitrogen.

This guide addresses the three most common failure modes:

  • Dimerization (Formation of N,N'-diacylhydrazines).

  • Hydrolysis (Reversion to parent acid).

  • Incomplete Cyclization (Stalling at the intermediate acyclic stage).

Module 1: Dehydrative Cyclization (The POCl₃ Route)

Target: 2,5-Disubstituted-1,3,4-Oxadiazoles Reagent: Phosphorus Oxychloride (POCl₃)[1][2]

This is the industry-standard method for converting a diacylhydrazide (formed from your hydrazide + an acid chloride) into an oxadiazole.

The Mechanism & Failure Points

The reaction relies on the activation of the carbonyl oxygen by the phosphoryl chloride to form an imidoyl phosphate intermediate. The critical competition is between the intramolecular ring closure (desired) and intermolecular nucleophilic attack (side reaction).

G Start 3,5-Dimethylbenzoic Acid Hydrazide Inter Diacylhydrazide Intermediate Start->Inter + R-COCl Activated Imidoyl Phosphate (Activated Species) Inter->Activated + POCl3, Reflux Target 1,3,4-Oxadiazole (Target) Activated->Target Intramolecular Cyclization (-HOPCl2) Side1 Dimer (Side Product) Activated->Side1 Intermolecular Attack (Excess Hydrazide) Side2 Hydrolysis (Parent Acid) Activated->Side2 H2O Contamination

Figure 1: Mechanistic pathway showing the competition between cyclization and dimerization.

Protocol: Minimizing Dimerization

The Issue: The 3,5-dimethylphenyl ring is electron-rich. This makes the unreacted hydrazide nitrogen highly nucleophilic. If the activation of the carbonyl is slow, the unreacted hydrazide will attack the activated species, forming a dimer.

Optimized Protocol:

  • Formation of Diacylhydrazide:

    • React 3,5-dimethylbenzoic acid hydrazide (1.0 eq) with the corresponding acid chloride (1.1 eq) in dry DCM with Pyridine (1.2 eq) at 0°C to RT.

    • Checkpoint: Isolate and dry this intermediate. Do not proceed to POCl₃ with crude material containing unreacted hydrazide.

  • Cyclization:

    • Suspend the dry diacylhydrazide in POCl₃ (excess, typically 5–10 vol) .

    • Heat to reflux (105°C) .

    • Crucial Step: Monitor by TLC.[1] If the reaction stalls, add 0.1 eq of PCl₅.

  • Quenching:

    • Pour the cooled reaction mixture onto crushed ice/water slowly. The oxadiazole usually precipitates.

Troubleshooting Table (POCl₃ Method)
SymptomProbable CauseCorrective Action
Low Yield / Sticky Tar Temperature too high or reaction time too long.Reduce reflux time. Ensure POCl₃ is distilled if dark.
Insoluble White Solid Dimer Formation. The intermediate reacted with itself.Ensure the diacylhydrazide intermediate is pure before adding POCl₃. Increase dilution.
Reversion to Acid Moisture Ingress. POCl₃ hydrolyzed to H₃PO₄, acting as a hydrolysis catalyst.Use fresh bottle of POCl₃. Fit condenser with a CaCl₂ guard tube.
Incomplete Reaction Steric hindrance from the 3,5-dimethyl group.Add a catalytic amount of PCl₅ to boost electrophilicity.

Module 2: Oxidative Cyclization (The Iodine Route)

Target: 2,5-Disubstituted-1,3,4-Oxadiazoles from Hydrazones Reagents: Iodine (I₂), Potassium Carbonate (K₂CO₃)[3][4][5][6][7]

This method is milder and avoids the harsh acidic conditions of POCl₃, making it ideal if your target molecule contains acid-sensitive groups.

The Workflow

This involves condensing the hydrazide with an aldehyde to form a hydrazone, then oxidatively closing the ring.[6]

Workflow Step1 Step 1: Condensation Hydrazide + Aldehyde -> Hydrazone Check1 QC: Check 1H NMR (Imine CH singlet ~8.5 ppm) Step1->Check1 Step2 Step 2: Oxidation I2 (1.1 eq), K2CO3 (3 eq), DMSO, 100°C Check1->Step2 Pass Check2 QC: TLC/LCMS (Disappearance of Hydrazone) Step2->Check2 Check2->Step2 Incomplete (Add 0.2 eq I2) Finish Isolate Oxadiazole Check2->Finish Complete

Figure 2: Workflow for Iodine-mediated oxidative cyclization.

Critical Control Points
  • Solvent Choice: DMSO or Dioxane are preferred. DMSO often accelerates the reaction but is harder to remove.

  • Order of Addition: Dissolve the hydrazone and base first. Add Iodine last to prevent iodination of the electron-rich 3,5-dimethyl phenyl ring.

  • Quenching: Quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of the brown color).

Module 3: Thiadiazole Formation (The CS₂ Route)

Target: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (or thione tautomer) Reagents: Carbon Disulfide (CS₂), KOH, Ethanol

The "Evolution of H₂S" Issue

When reacting 3,5-dimethylbenzoic acid hydrazide with CS₂/KOH, the intermediate dithiocarbazate salt must be cyclized by heating.

Protocol Note:

  • Reflux the hydrazide with CS₂ and KOH in Ethanol for 12 hours.

  • Acidification: The reaction mixture remains a dissolved salt until acidified.

  • Hazard: Acidification releases H₂S gas (rotten egg smell, toxic) and precipitates the product. Perform in a fume hood.

Side Reaction Alert: If the product is an oil rather than a solid, it indicates the formation of the xanthate ester side product due to reaction with ethanol. Fix: Switch solvent to DMF or avoid excess heating before CS₂ addition.

FAQ: Troubleshooting & Technical Inquiries

Q: Why does my NMR show a mixture of rotamers? A: If you are at the intermediate stage (diacylhydrazide or hydrazone), the amide bond exhibits restricted rotation. This is normal. The signals should coalesce upon heating or disappear once cyclized to the rigid oxadiazole ring.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: In the POCl₃ method, this is likely the phosphate salt of the hydrazide. It means your reaction did not reach the temperature required for dehydration. Increase the bath temperature to 110°C.

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but SOCl₂ is more aggressive and releases SO₂ gas. It often leads to lower yields for electron-rich substrates like 3,5-dimethyl derivatives due to sulfinylation side reactions. POCl₃ is preferred for cleaner cyclization.

Q: How do I confirm the ring has closed? A:

  • IR: Disappearance of the Carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and NH stretch at ~3200 cm⁻¹. Appearance of C=N stretch at ~1600–1620 cm⁻¹.

  • 1H NMR: Disappearance of the NH protons (usually broad singlets >9 ppm).

References

  • Standard POCl₃ Cyclization Mechanism: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General methodology for oxadiazole synthesis).
  • Iodine-Mediated Oxidative Cyclization

    • Yu, W., et al. "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[5][6] The Journal of Organic Chemistry, 2013, 78(20), 10337–10343. Link

  • Side Reactions & Dimerization

    • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. Link

  • Thiadiazole/Oxadiazole Selectivity: Rostamizadeh, S., et al. "A Novel and Efficient Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles." Tetrahedron Letters, 2009.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Functionalizing 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Welcome to the technical support center for the functionalization of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization for C-N bond formation.

Introduction

The 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine core is a significant pharmacophore in medicinal chemistry, appearing in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The primary amino group at the 2-position is a key handle for introducing molecular diversity through functionalization. However, the selection of an appropriate catalytic system to achieve desired transformations such as N-arylation, N-acylation, or N-alkylation can be challenging. This guide provides in-depth, field-tested insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic strategies for functionalizing the primary amine on the oxadiazole core?

A1: The most prevalent and effective strategies involve transition-metal-catalyzed cross-coupling reactions. Specifically:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the gold standard for forming C(aryl)-N bonds.[4][5] It is highly versatile, tolerates a wide range of functional groups, and has been extensively developed with multiple generations of catalysts and ligands.[4][6] For the 2-amino-1,3,4-oxadiazole core, this method is ideal for introducing aryl or heteroaryl substituents.

  • Copper-Catalyzed Ullmann Condensation (or Goldberg Reaction): This is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[7][8] While it often requires higher temperatures than Buchwald-Hartwig reactions, it can be a cost-effective alternative and may be advantageous for specific substrates where palladium catalysis is problematic.[5][7]

  • Acylation and Related Reactions: For forming amide bonds (N-acylation), standard methods using acyl chlorides or carboxylic acids with coupling agents (like DCC/DMAP) are very effective and often do not require metal catalysis.[9][10] However, for less reactive partners, catalytic methods can be employed.

Q2: I am attempting an N-arylation of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine with an aryl bromide and getting low to no yield. What are the likely causes?

A2: Low yield in a Buchwald-Hartwig N-arylation is a common issue with several potential root causes. Here is a troubleshooting workflow to diagnose the problem:

  • Catalyst System (Palladium Source & Ligand): This is the most critical component.

    • Cause: The combination of palladium precursor and phosphine ligand may be suboptimal. First-generation ligands like PPh₃ may not be effective. The reaction relies on a delicate balance of oxidative addition and reductive elimination, which is controlled by the ligand's steric and electronic properties.[4][6]

    • Solution: Switch to a more advanced, sterically hindered, and electron-rich "Buchwald ligand." For primary amines, ligands like XPhos , SPhos , or BrettPhos are specifically designed to promote high-efficiency coupling.[6] Ensure you are using a reliable palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The base is crucial for deprotonating the amine, but the wrong choice can inhibit the catalyst.

    • Cause: Strong, sterically hindered bases are required. Common bases like K₂CO₃ or Et₃N are often not strong enough or can coordinate to the palladium, hindering catalysis.

    • Solution: Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the preferred choices for Buchwald-Hartwig aminations.[11]

  • Solvent and Temperature:

    • Cause: The reaction may not be reaching the required temperature, or the solvent may be inappropriate.

    • Solution: Use a high-boiling, anhydrous, and deoxygenated aprotic solvent like toluene or 1,4-dioxane .[5] Ensure the reaction is heated sufficiently, typically between 80-110 °C. Microwave irradiation can sometimes accelerate the reaction and improve yields.[12]

  • Reaction Atmosphere:

    • Cause: The Pd(0) catalytic species is highly sensitive to oxygen.

    • Solution: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use Schlenk techniques or a glovebox for optimal results.

Q3: How do I choose between a palladium or copper catalyst for my N-arylation reaction?

A3: The choice depends on several factors including cost, substrate scope, and reaction conditions.

  • Choose Palladium (Buchwald-Hartwig) when:

    • You need the broadest substrate scope and functional group tolerance.

    • Milder reaction conditions (lower temperatures) are required.

    • Your substrates are complex and sensitive.

    • Reproducibility and high yields are paramount (e.g., in late-stage pharmaceutical synthesis).

  • Choose Copper (Ullmann) when:

    • Cost is a major consideration (copper is significantly cheaper than palladium).

    • You are coupling with electron-deficient aryl halides, which are often more reactive in Ullmann-type reactions.[7]

    • Your starting materials can tolerate higher reaction temperatures (often >150 °C).

Troubleshooting Guide: Common Experimental Issues

Problem: Catalyst Deactivation and Black Precipitate (Palladium Black)
  • Symptoms: The reaction solution turns from a clear yellow/brown to black, and a precipitate forms. Reaction stalls before completion.

  • Causality: The active Pd(0) catalyst has agglomerated and precipitated out of the solution as inactive palladium black. This is often caused by an unstable ligand-palladium complex or the presence of impurities.

  • Self-Validation & Solution:

    • Ligand Choice: Ensure you are using a bulky, electron-rich phosphine ligand. These ligands form stable monoligated Pd(0) complexes that are resistant to decomposition. Refer to the Catalyst Selection table below.

    • Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.2 to 2.0 equivalents relative to palladium) can help stabilize the catalyst.

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Water and oxygen can accelerate catalyst decomposition.

Problem: Competing Side Reactions (e.g., Hydrodehalogenation)
  • Symptoms: You observe the formation of 3,5-dimethylbenzene (from your aryl halide) in your reaction mixture, indicating that the aryl halide has been reduced instead of coupled.

  • Causality: This side reaction can occur when the reductive elimination step is slow compared to competing pathways. It can be promoted by certain bases or trace amounts of water.

  • Self-Validation & Solution:

    • Base Optimization: While strong bases are necessary, an excessively high concentration can sometimes promote side reactions. Use the recommended stoichiometry (typically 1.2-1.5 equivalents).

    • Ligand Screening: A different ligand might promote a faster rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere to minimize water content.

Data Presentation: Catalyst System Comparison for N-Arylation

The following table summarizes typical conditions for the N-arylation of a 2-amino-1,3,4-oxadiazole with a generic aryl bromide (Ar-Br).

Parameter System 1: Buchwald-Hartwig System 2: Ullmann-Type
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)CuI (5-10 mol%)
Ligand XPhos, SPhos, or BrettPhos (1.2-2 eq. to Pd)1,10-Phenanthroline or L-Proline
Base NaOtBu or LiHMDS (1.2-1.5 eq.)K₂CO₃ or Cs₂CO₃ (2.0 eq.)
Solvent Toluene or 1,4-Dioxane (anhydrous)DMF or NMP (anhydrous)
Temperature 80 - 110 °C120 - 180 °C
Typical Yield Good to Excellent (>80%)Moderate to Good (50-85%)
Reference [4][12][7]

Mandatory Visualizations

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting a catalyst system for the functionalization of the 2-amino group.

Catalyst_Selection_Workflow start Define Desired Functionalization c_n_bond C(sp2)-N Bond Formation (N-Arylation) start->c_n_bond Aryl/Heteroaryl Group c_acyl_bond C(acyl)-N Bond Formation (N-Acylation) start->c_acyl_bond Acyl Group mild_conditions Mild Conditions Required? c_n_bond->mild_conditions coupling Amide Coupling (e.g., DCC, HATU) c_acyl_bond->coupling From Carboxylic Acid acyl_chloride Acyl Chloride + Base c_acyl_bond->acyl_chloride From Acyl Chloride buchwald Buchwald-Hartwig (Pd-catalyzed) ullmann Ullmann/Goldberg (Cu-catalyzed) mild_conditions->buchwald Yes cost_sensitive Cost-Sensitive? mild_conditions->cost_sensitive No cost_sensitive->buchwald No cost_sensitive->ullmann Yes

Caption: Decision tree for catalyst selection.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed N-arylation reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_amido L-Pd(II)(Ar)(NHR') pd0->pd_amido Oxidative Addition (+ Ar-X) center pd_complex L-Pd(II)(Ar)(X) pd_complex->pd0 Reductive Elimination (Product Ar-NHR' formed) pd_amido->pd_complex Amine Coordination & Deprotonation (+ R'NH₂ + Base)

Caption: Key steps of the Buchwald-Hartwig cycle.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general starting point and may require optimization for specific substrates.

Reagents & Equipment:

  • 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

  • Aryl Halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or N₂).

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 eq.), the aryl halide (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq., 2 mol %) and XPhos (0.044 eq., 4.4 mol %). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

  • Efficient phosphonium-mediated synthesis of 2-amino-1,3,4-oxadiazoles. (2012). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. [Link]

  • A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). PMC. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). PMC. [Link]

  • General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. (n.d.). PMC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). PMC. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1967). ACS Publications. [Link]

  • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. (2015). PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. (n.d.). Organic Chemistry Portal. [Link]

  • N-Arylation of 1,2,4- and 1,3,4-Oxadiazolones under Activated Aromatic Nucleophilic Substitution Conditions. (2018). ResearchGate. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2‑Mediated Oxidative C−O/C−S Bond Formation. (2014). datapdf.com. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2021). PLOS One. [Link]

Sources

Optimization

Overcoming steric hindrance of the 3,5-dimethylphenyl group in reactions

The following technical guide is structured as a Tier-3 Support Resource for synthetic chemists. It addresses the specific, often deceptive challenges of the 3,5-dimethylphenyl (m-xylyl) moiety, distinguishing it from th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for synthetic chemists. It addresses the specific, often deceptive challenges of the 3,5-dimethylphenyl (m-xylyl) moiety, distinguishing it from the more obvious ortho-hindered systems.

Ticket ID: #XYL-35-OPT Status: Open Subject: Overcoming reactivity bottlenecks and steric barriers in 3,5-dimethylphenyl substrates. Assigned Specialist: Senior Application Scientist, Catalysis Division.

Diagnostic Triage: Is it really Sterics?

Before altering reaction parameters, we must validate the "Steric Hindrance" hypothesis. The 3,5-dimethylphenyl group is deceptively challenging. Unlike the 2,6-dimethylphenyl group (which blocks the reaction center directly), the 3,5-isomer exerts "Distal Steric Bulk" and "Rotational Locking."

The "Meta-Effect" Checklist

If you observe the following symptoms, proceed to the protocols below:

  • Symptom A (The Stalled Coupling): Reaction initiates but stalls at 40-50% conversion, even with fresh catalyst.

    • Diagnosis:Product Inhibition/Rotational Barrier. The 3,5-methyl groups are clashing with the other coupling partner (the "Buttressing Effect"), preventing the planar transition state required for reductive elimination.

  • Symptom B (The Electronic False Flag): You are attempting SNAr or nucleophilic attack, and reactivity is near zero.

    • Diagnosis:Electronic Deactivation. This is not sterics. The two methyl groups are electron-donating (

      
       = -0.14), deactivating the ring toward nucleophilic attack.
      
  • Symptom C (The Solubility Trap): The reaction mixture becomes a slurry or gum.

    • Diagnosis:Aggregation. 3,5-substitution significantly increases lipophilicity and π-stacking capability, leading to poor solubility in polar aprotic solvents (DMF/DMSO).

Strategic Analysis: The Mechanics of Failure

To overcome the hindrance, you must understand the Rotational Energy Barrier . In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reductive elimination step often requires the two aryl rings to approach a near-planar conformation relative to the metal center.

  • The Problem: While the ortho positions (2,6) are open, the meta (3,5) methyl groups widen the effective "wingspan" of the arene. If the coupling partner also has ortho-substituents, the 3,5-methyls lock the biaryl system, raising the activation energy (

    
    ) for reductive elimination.
    
  • The Solution: You cannot reduce the size of the substrate. You must increase the size of the ligand to force the metal center open, or increase temperature to overcome the rotational barrier.

Decision Logic: Catalyst Selection

CatalystSelection Start Substrate: 3,5-Dimethylphenyl-X Partner Coupling Partner Characteristics? Start->Partner Unblocked Unsubstituted / Para-Substituted Partner->Unblocked Low Steric Demand Blocked Ortho-Substituted / Bulky Partner->Blocked High Steric Demand SolA Standard Protocol Ligand: PPh3 or dppf Temp: 60-80°C Unblocked->SolA SolB Buttressing Effect Detected Requires 'Flexible Bulk' Blocked->SolB LigandChoice Select Ligand Class SolB->LigandChoice SPhos SPhos / RuPhos (Universal First Choice) LigandChoice->SPhos Standard Bulky PEPPSI Pd-PEPPSI-IPent (For extremely hindered partners) LigandChoice->PEPPSI Frozen Rotation

Figure 1: Decision matrix for selecting catalytic systems based on the steric environment of the coupling partner.

Optimization Protocols

Protocol A: High-Energy Suzuki-Miyaura Coupling

Target: Coupling 3,5-dimethylphenylboronic acid with a hindered aryl halide (e.g., 2-substituted bromobenzene). Rationale: Standard conditions (Pd(PPh3)4) fail because the phosphine ligands are not bulky enough to force the reductive elimination of the crowded biaryl. We utilize SPhos , which provides a "pocket" that accommodates the distal methyl groups while accelerating the cycle.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3,5-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [Pre-complexation recommended]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) – Biphasic systems often assist in solubilizing the lipophilic 3,5-dimethyl species.

Step-by-Step Workflow:

  • Pre-catalyst Formation: In a vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins until the solution turns from orange to yellow (indicating active Pd(0)-L species formation).

  • Loading: Add the aryl bromide, boronic acid, and K₃PO₄ to a reaction tube equipped with a stir bar.

  • Solvation: Add the pre-formed catalyst solution and the water aliquot.

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen kills the electron-rich SPhos).

  • Reaction: Seal and heat to 100°C for 12 hours. Note: 3,5-dimethyl substrates often require temperatures >90°C to overcome the rotational barrier described in Section 2.

  • Workup: Cool to RT. Filter through Celite. The 3,5-dimethyl biaryl product is likely highly lipophilic; extract with Hexanes/EtOAc (9:1).

Protocol B: Buchwald-Hartwig Amination (The "Distal" Clash)

Target: Amination of 3,5-dimethyl-1-bromobenzene with a secondary amine. Rationale: 3,5-dimethylaniline products are prone to oxidation. Furthermore, the 3,5-methyls can clash with the "lower jaw" of massive ligands like BrettPhos. Adjustment: Use RuPhos or XPhos . These ligands have specific biaryl backbones that project the bulk away from the meta-positions of the substrate.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Ligand BINAP / DPPFRuPhos (for secondary amines) or BrettPhos (for primary)
Base NaOtBuLiHMDS (1.0 M in THF) or Cs₂CO₃
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol
Temp 80°C110°C (Reflux)

Key Observation: If using NaOtBu, conversion stops at 60%. Switching to the weaker, soluble base LiHMDS often pushes the reaction to completion by preventing the aggregation of the lithiated amine intermediate, which is exacerbated by the lipophilic 3,5-dimethyl group.

Troubleshooting & FAQs

Q1: My reaction works for phenylboronic acid but fails for 3,5-dimethylphenylboronic acid. Is the boronic acid bad?

  • Answer: Unlikely. 3,5-dimethylphenylboronic acid is stable. The issue is likely protodeboronation . The electron-donating methyl groups make the C-B bond slightly more susceptible to hydrolysis under high pH.

  • Fix: Switch the base from K₂CO₃ to K₃PO₄ (anhydrous) or KF , and reduce water content in the solvent system (use Dioxane/H₂O 10:1 instead of 3:1).

Q2: I see the product on LCMS, but I can't isolate it. It smears on the column.

  • Answer: 3,5-dimethyl derivatives are "grease balls." They have very low polarity and often co-elute with phosphine oxides or excess ligands.

  • Fix: Use Reverse Phase (C18) chromatography or run a silica column with 100% Hexanes -> 5% DCM. Avoid EtOAc initially.

Q3: Can I use 3,5-dimethylphenyl in SNAr reactions?

  • Answer: Only with extreme difficulty. The methyl groups deactivate the ring.

  • Fix: If you must do SNAr, you need an auxiliary withdrawing group (e.g., NO₂ or CN) on the ring. If the ring is just 3,5-dimethyl-1-halo, switch to a Pd-catalyzed Buchwald or Ullmann etherification protocol immediately. Do not waste time boiling it in DMF with nucleophiles.

References & Authoritative Grounding

  • Mechanistic Insight on Distal Sterics:

    • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands reveals mechanistic pathways in Ni-catalyzed cross-couplings. Nature Chemistry. (Demonstrates how remote steric parameters—like those in 3,5-dimethyl systems—affect yield).

  • Suzuki-Miyaura Protocol Optimization:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text establishing the base/solvent effects for hindered boronic acids).

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Specifically details RuPhos/XPhos utility for meta-substituted arenes).

  • Rotational Barriers in Biaryls:

    • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie. (Explains the "Buttressing Effect" of meta-substituents).

Troubleshooting

Technical Support Center: Recrystallization of 1,3,4-Oxadiazol-2-amine Derivatives

Welcome to the technical support center for the purification of 1,3,4-oxadiazol-2-amine derivatives. This guide provides in-depth, experience-driven answers to common challenges encountered during the critical recrystall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,4-oxadiazol-2-amine derivatives. This guide provides in-depth, experience-driven answers to common challenges encountered during the critical recrystallization step. Our goal is to empower you with the scientific principles and practical troubleshooting strategies needed to achieve high purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it used for 1,3,4-oxadiazol-2-amine derivatives?

Recrystallization is a purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that the solubility of most solids increases with temperature.[2] For a successful recrystallization, an ideal solvent should dissolve the target compound (your 1,3,4-oxadiazol-2-amine derivative) completely at an elevated temperature but only sparingly at a low temperature.[1][3]

Impurities present in your crude product should ideally exhibit one of two solubility profiles:

  • Highly Soluble: They remain dissolved in the cold solvent (the "mother liquor") after your pure compound crystallizes.[1]

  • Highly Insoluble: They do not dissolve in the hot solvent and can be removed by hot filtration before crystallization begins.[3]

This method is particularly well-suited for 1,3,4-oxadiazol-2-amine derivatives, which are typically crystalline solids at the end of a synthesis. Many synthetic routes yield products that can be effectively purified from starting materials and by-products using this technique.[4][5][6]

Q2: How do the structural features of 1,3,4-oxadiazol-2-amine derivatives influence solvent selection?

The structure of the 1,3,4-oxadiazol-2-amine core dictates its general solubility. This heterocyclic system possesses several key features:

  • Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and the amine group (-NH₂) makes the core quite polar.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors.

These characteristics mean that polar solvents, particularly those capable of hydrogen bonding, are often good starting points.[3] Ethanol is frequently cited as an effective recrystallization solvent for a wide range of 1,3,4-oxadiazole derivatives.[4][6][7][8] However, the substituents at the 5-position of the oxadiazole ring can significantly alter the overall polarity. For instance, a large, nonpolar aryl or alkyl group will decrease the compound's polarity, potentially making it more soluble in less polar solvents like ethyl acetate or toluene.[1][5]

Q3: What is a "mixed solvent" system and when should I consider it?

A mixed solvent system, also known as a solvent-antisolvent system, is a powerful technique used when no single solvent provides the ideal solubility profile. It involves a pair of miscible solvents:

  • "Good" Solvent: A solvent in which your compound is highly soluble, even at room temperature.

  • "Poor" or "Antisolvent": A solvent in which your compound is poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes persistently cloudy (turbid), indicating the saturation point has been reached. A final drop or two of the "good" solvent is added to re-clarify the solution, which is then allowed to cool slowly.[9]

This method is excellent for 1,3,4-oxadiazol-2-amine derivatives, especially when single solvents either dissolve the compound too readily or not at all. Common and effective pairs include Ethanol/Water and DMF/Ethanol.[1][5][10]

Systematic Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting the optimal solvent or solvent system for your derivative.

Solvent_Selection_Workflow start Start: Crude 1,3,4-Oxadiazol-2-amine Derivative test Perform Small-Scale Solubility Test (2-3 mg solid, 0.1 mL solvent) start->test cond_cold Is it soluble in cold solvent? test->cond_cold cond_hot Is it insoluble in hot solvent? cond_cold->cond_hot No outcome_poor1 Poor Solvent Choice: High loss of yield. cond_cold->outcome_poor1 Yes cond_ideal Soluble in hot, invisible in cold? cond_hot->cond_ideal No outcome_poor2 Poor Solvent Choice: Cannot dissolve compound. cond_hot->outcome_poor2 Yes outcome_good Good Candidate: Proceed to bulk recrystallization. cond_ideal->outcome_good Yes outcome_mixed Consider Mixed Solvent System cond_ideal->outcome_mixed No

Caption: A logical workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute is ejected from the solution as a liquid rather than a solid. This is a common issue, often caused by one of two factors:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolve.

  • Rapid Cooling/Supersaturation: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point.[11]

Solutions:

  • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to prevent supersaturation during cooling.[11][12]

  • Slow Down Cooling: Once dissolved, allow the flask to cool to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or paper towels). Do not place it directly into an ice bath. Slow cooling is critical for forming large, pure crystals.[13][14]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.

Problem 2: No crystals are forming, even after the solution has cooled.

This indicates that the solution is not supersaturated, which can happen for several reasons.

Solutions:

  • Induce Crystallization:

    • Scratch: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches provide a nucleation point for crystal growth.[12][15]

    • Seed: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization (a "seed crystal").[12][15]

  • Reduce Solvent Volume: You may have used too much solvent.[11][12] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.

  • Cool Further: If crystals don't form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Problem 3: My final yield is very low.

A low recovery is a frustrating outcome, typically stemming from procedural issues rather than a failure of the method itself.

Solutions:

  • Minimize Hot Solvent: This is the most common cause of poor yield.[11] During the dissolution step, ensure you are using the absolute minimum amount of near-boiling solvent required to dissolve the solid. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.[3][13]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool thoroughly, first to room temperature and then in an ice bath, to maximize the precipitation of your product.[15]

  • Avoid Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution near its boiling point.

  • Check the Mother Liquor: After filtering your crystals, you can cool the remaining filtrate further to see if a "second crop" of crystals forms. Be aware that this second crop may be less pure than the first.[10]

Experimental Protocols & Data

Protocol: Small-Scale Solvent Screening

This preliminary test is essential to avoid wasting your entire batch of crude product on an unsuitable solvent.[1][15]

  • Preparation: Place approximately 10-20 mg of your crude, dry 1,3,4-oxadiazol-2-amine derivative into a small test tube.

  • Cold Solubility Test: Add the candidate solvent dropwise (around 0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because your yield will be poor.[15]

  • Hot Solubility Test: If the solid did not dissolve in the cold solvent, heat the test tube gently in a sand bath or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe if a good quantity of crystals forms. If so, you have found a promising candidate.[15]

Table 1: Properties of Common Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexSuitability for 1,3,4-Oxadiazol-2-amines
Ethanol 78.45.2Excellent. Widely used and effective for many derivatives. Good for mixed systems with water.[4][5][6]
Methanol 64.76.6Good. Higher polarity than ethanol. Its lower boiling point makes it easier to remove.
Water 100.09.0Poor alone. Generally, too polar to dissolve derivatives unless they have very polar substituents. Excellent as an antisolvent with ethanol.[9]
Isopropanol 82.54.3Good. A slightly less polar alternative to ethanol.
Ethyl Acetate 77.14.4Moderate. Useful for derivatives with less polar substituents. Often used in mixed systems with hexanes.[9]
Acetone 56.05.4Moderate. Its low boiling point can lead to rapid evaporation and premature crystallization.
Toluene 110.62.4Situational. Can be effective for derivatives with large, nonpolar aromatic groups.[9]
N,N-Dimethylformamide (DMF) 153.06.4Good "Good" Solvent. Excellent dissolving power, but its high boiling point can make it difficult to remove. Often used in mixed systems with ethanol or water.[5]
Hexanes ~69.00.0Poor alone. Used almost exclusively as an antisolvent ("poor" solvent) with more polar solvents like ethyl acetate.[9]

Polarity Index values are relative; higher numbers indicate higher polarity.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Peda-Chem. (n.d.). Recrystallization. Retrieved from [Link]

  • Al-Saeedi, A. H., Al-Ghamdi, A. M., & El-Hendawy, M. M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Karpińska, M., Szymanowska, D., & Szulc, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Lokesh, M. R., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2011). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis. Retrieved from [Link]

  • Kumar, P., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]

  • Balalaie, S., et al. (2011). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • Vosátka, R., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. Retrieved from [Link]

  • Akram, M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectral Analysis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary The compound 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural integrity relies on the formation of the 1,3,4-oxadiazole ring from open-chain precursors (semicarbazones or hydrazides).

This guide provides a definitive spectral analysis of this compound, distinguishing it from synthetic precursors and structural isomers. It addresses the common challenge of tautomeric ambiguity (amino-oxadiazole vs. imino-oxadiazoline) and establishes DMSO-d₆ as the validation solvent of choice over CDCl₃ due to solubility and exchangeable proton visibility.

Part 1: Structural Logic & Assignment

The 1H NMR spectrum of this molecule is defined by its high degree of symmetry. Unlike mono-substituted or asymmetric di-substituted analogues, the 3,5-dimethyl substitution pattern simplifies the aromatic region, providing a "clean" diagnostic signature.

Structural Diagram & Proton Assignment

The following diagram illustrates the proton environments. Note the symmetry in the phenyl ring, rendering the two methyl groups equivalent and the two ortho protons equivalent.

G cluster_mol 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Phenyl Phenyl Ring (Symmetric) Me_3 3-Methyl (δ 2.33 ppm, s) Phenyl->Me_3 Me_5 5-Methyl (δ 2.33 ppm, s) Phenyl->Me_5 Oxadiazole 1,3,4-Oxadiazole Core Phenyl->Oxadiazole C5-C1' H_Ortho H-2', H-6' (δ ~7.5 ppm, s) Phenyl->H_Ortho H_Para H-4' (δ ~7.0 ppm, s) Phenyl->H_Para Amine 2-NH2 (δ 7.0-7.2 ppm, br s) Oxadiazole->Amine C2-N

Figure 1: Connectivity and predicted chemical shifts (DMSO-d₆) for the target molecule. Note the equivalence of the Methyl groups and the Ortho protons.

Part 2: Comparative Analysis

To validate the synthesis of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, one must compare its spectrum against potential impurities (precursors) and understand solvent effects.

Comparison 1: Product vs. Precursor (Semicarbazone)

The most common synthetic route involves the oxidative cyclization of a semicarbazone. Failure to cyclize is a common failure mode.

FeatureTarget: Oxadiazol-2-aminePrecursor: SemicarbazoneDiagnostic Action
NH/NH₂ Signals One signal: Broad singlet (2H) for -NH₂ at ~7.0–7.2 ppm.Three signals: Amide -NH (s), Hydrazinic -NH (s), and Amine -NH₂ (br).D₂O Exchange: All disappear, but the precursor has distinct downfield amide protons (>9 ppm).
Aromatic Region Simplified: Two singlets (2:1 ratio).Complex: Often broadened or shifted due to restricted rotation around the amide bond.Check integration ratios.
Azomethine (CH=N) Absent. Present: Sharp singlet at ~7.8–8.2 ppm.Critical Check: Presence of a CH=N singlet indicates incomplete cyclization.
Comparison 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the appearance of the amine protons.

  • DMSO-d₆ (Recommended): The polar nature of DMSO disrupts intermolecular hydrogen bonding, usually resulting in a sharp or slightly broad singlet for the -NH₂ group. It allows for clear integration (2H).

  • CDCl₃ (Not Recommended): The amine protons often broaden significantly due to quadrupole broadening or exchange, sometimes becoming invisible or merging with the baseline. Solubility is also frequently poor for amino-oxadiazoles in chloroform.

Comparison 3: Isomeric Differentiation

Distinguishing the 3,5-dimethyl isomer from the 2,4-dimethyl or 3,4-dimethyl isomers.

  • 3,5-Dimethyl (Target):

    • Methyls: 1 Singlet (6H).

    • Aromatics: 2 Singlets (2H and 1H).

  • 2,4-Dimethyl (Isomer):

    • Methyls: 2 distinct Singlets (3H each).

    • Aromatics: ABX system (Doublets/splitting observed).

Part 3: Experimental Protocols

A. Synthesis (Iodine-Mediated Cyclization)

This protocol ensures the formation of the amino-oxadiazole from the corresponding semicarbazone.[1]

  • Reagents: Semicarbazone (1.0 eq), Iodine (I₂, 1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane.

  • Procedure:

    • Dissolve semicarbazone in 1,4-dioxane.

    • Add K₂CO₃ and I₂.

    • Reflux at 80–100°C for 2–4 hours (Monitor via TLC).

    • Quench: Pour into crushed ice containing 5% sodium thiosulfate (to remove excess iodine).

    • Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol.

B. NMR Sample Preparation & Acquisition Workflow

To ensure reproducibility and spectral integrity (E-E-A-T), follow this workflow.

NMR_Workflow Start Purified Solid Sample Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3) Start->Solvent Dissolve Sonicate (2 mins) Ensure clear solution Solvent->Dissolve Acquire Acquire 1H NMR (16-32 Scans, d1=2s) Dissolve->Acquire Check Check NH2 Peak (~7.0 ppm) Acquire->Check D2O Validation: Add 1 drop D2O & Shake Check->D2O If NH2 ambiguous Final Re-acquire: NH2 peak disappears D2O->Final

Figure 2: Validated workflow for NMR acquisition and amine proton confirmation.

C. Spectral Data Summary (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)
Ar-CH₃ (x2) 2.30 – 2.35Singlet (s)6H-
NH₂ (Amine) 7.00 – 7.20Broad Singlet (br s)2HExchangeable
Ar-H (C4') 6.95 – 7.05Singlet (s)1H-
Ar-H (C2', C6') 7.45 – 7.60Singlet (s)2H-

Note: Shifts may vary by ±0.05 ppm depending on concentration and temperature.

Part 4: References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on heterocyclic spectral characteristics).

  • Dolman, S. J., et al. (2010). "A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry, 75(21), 7384–7388. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link

  • Kudryavtsev, K. V., et al. (2020). "Synthesis and spectral properties of 2-amino-1,3,4-oxadiazoles." Chemistry of Heterocyclic Compounds. (Specific reference for amino-oxadiazole tautomerism data).

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides.[1] The specific derivative 5-(3,5-Dimethylphenyl)-1,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides.[1] The specific derivative 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine combines this bioactive core with a lipophilic 3,5-dimethylphenyl tail, a modification often employed to enhance membrane permeability and target selectivity in antimicrobial and anticancer drug discovery.

This guide provides a rigorous technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of this compound. Unlike generic spectral databases, this document focuses on comparative differentiation —specifically, how to distinguish this target molecule from its synthetic precursors (hydrazides) and structural analogs (unsubstituted phenyl oxadiazoles) using key vibrational markers.

Structural Analysis & Vibrational Theory[2]

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent vibrational domains. The 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine molecule consists of three distinct pharmacophores:

  • The 2-Amino Group (-NH₂): Primary amine acting as a hydrogen bond donor.

  • The 1,3,4-Oxadiazole Core: An aromatic heterocycle containing C=N and C-O-C linkages.[1]

  • The 3,5-Dimethylphenyl Moiety: A meta-substituted aromatic ring providing unique C-H stretching and bending signatures.

Molecular Fingerprint Diagram

ChemicalStructure Substituent 3,5-Dimethylphenyl (Lipophilic Tail) Core 1,3,4-Oxadiazole Ring (Bioactive Scaffold) Substituent->Core C-C Bond (Conjugation) Methyl C-H Stretch\n(~2920 cm⁻¹) Methyl C-H Stretch (~2920 cm⁻¹) Substituent->Methyl C-H Stretch\n(~2920 cm⁻¹) Functional 2-Amino Group (-NH2) (H-Bond Donor) Core->Functional C-N Bond (Electronic Push) C=N Stretch\n(~1610-1640 cm⁻¹) C=N Stretch (~1610-1640 cm⁻¹) Core->C=N Stretch\n(~1610-1640 cm⁻¹) N-H Asym/Sym Stretch\n(3100-3400 cm⁻¹) N-H Asym/Sym Stretch (3100-3400 cm⁻¹) Functional->N-H Asym/Sym Stretch\n(3100-3400 cm⁻¹)

Figure 1: Structural deconstruction of the target molecule highlighting key vibrational domains.

Detailed Spectral Characterization

The following table synthesizes experimental data from analogous 2-amino-5-aryl-1,3,4-oxadiazole systems to establish the definitive characteristic peaks for the target compound.

Table 1: Characteristic FTIR Peaks of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3400 – 3100 Medium/BroadHigh: Appears as a doublet (or broad band if H-bonded). Confirms the "2-amine" functionality.
Aromatic C-H C-H Stretching (sp²)3080 – 3010 WeakLow: Common to all aromatics; overlaps with solvent peaks.
Methyl Group (-CH₃) C-H Stretching (sp³)2960 – 2850 MediumCritical: Distinguishes this compound from unsubstituted analogs (e.g., 5-phenyl). Look for peaks at ~2920 and ~2860 cm⁻¹.
Oxadiazole Ring C=N Stretching1640 – 1610 StrongHigh: The "heartbeat" of the oxadiazole ring. Often the sharpest peak in the 1600 region.
Aromatic Ring C=C Stretching1600 – 1580 MediumMedium: Confirms aromaticity but less specific than the C=N band.
Amine N-H Bending (Scissoring)~1560 MediumMedium: Often overlaps with aromatic ring vibrations.
Methyl Group C-H Bending (Deformation)1460 & 1375 MediumHigh: The 1375 cm⁻¹ "umbrella" mode is specific to the methyl substituents.
Oxadiazole Ring C-O-C Stretching1270 – 1000 StrongHigh: Broad/Strong bands (often ~1020 and ~1250 cm⁻¹) confirming the ether linkage within the heterocycle.
Subst. Benzene Out-of-Plane (OOP) Bending850 – 680 StrongHigh: 1,3,5-substitution pattern (meta) typically shows bands around 840-810 cm⁻¹ and 690 cm⁻¹.

Technical Insight: The presence of the methyl C-H stretches (2960–2850 cm⁻¹) combined with the oxadiazole C=N (1640–1610 cm⁻¹) creates a unique spectral fingerprint that validates both the core scaffold and the specific 3,5-dimethyl substitution.

Comparative Performance Analysis

In drug development and QC, the "performance" of an analytical method is defined by its ability to distinguish the target from impurities or precursors.

Scenario A: Reaction Monitoring (Target vs. Precursor)

Objective: Confirm successful cyclization of 3,5-dimethylbenzohydrazide into 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

  • The Alternative (Precursor): 3,5-Dimethylbenzohydrazide.

  • The Target: Oxadiazole derivative.

FeaturePrecursor (Hydrazide)Target (Oxadiazole)Comparison Note
Carbonyl (C=O) Strong band at ~1650–1690 cm⁻¹ Absent Definitive QC Check. The complete disappearance of the Amide I carbonyl band confirms reaction completion.
C=N Stretch AbsentPresent (~1610–1640 cm⁻¹) Appearance of this band confirms ring closure.
NH Region Single broad band or doublet (hydrazide NH)Distinct doublet (primary amine NH₂)The profile changes from an amide-like NH to an aniline-like NH₂.
Scenario B: Structural Differentiation (Target vs. Analog)

Objective: Distinguish the target from 5-phenyl-1,3,4-oxadiazol-2-amine (a common side-product or analog).

  • The Alternative (Analog): 5-Phenyl-1,3,4-oxadiazol-2-amine (Unsubstituted).

  • The Target: 3,5-Dimethyl substituted.

FeatureAnalog (Unsubstituted)Target (3,5-Dimethyl)Comparison Note
Aliphatic Region (3000–2800 cm⁻¹) Clean baseline (No sp³ C-H)Distinct peaks at ~2920/2850 cm⁻¹The most obvious visual difference. The target has aliphatic character; the analog does not.
Fingerprint (OOP Bending) Mono-substituted benzene pattern (750 & 690 cm⁻¹)Meta-substituted pattern The substitution pattern shifts the OOP bending modes, altering the fingerprint region significantly.

Experimental Protocol: Validated Acquisition Method

To reproduce the spectral data described above, the following protocol is recommended. This method ensures minimal moisture interference, which is critical for observing the amine (NH₂) region clearly.

Method: KBr Pellet Transmission
  • Sample Preparation:

    • Weigh 1.0 – 2.0 mg of the dry 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine sample.

    • Mix with 100 – 150 mg of spectroscopic grade Potassium Bromide (KBr).

    • Critical Step: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. (Coarse particles cause light scattering, sloping the baseline).

  • Pellet Formation:

    • Transfer powder to a 13mm die set.

    • Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

    • Inspect pellet: It must be transparent/translucent. If opaque/white, regrind and repress.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

    • Background: Air background (empty sample holder) taken immediately prior to sample.

Workflow Diagram: Synthesis & QC Logic

QCWorkflow Start Start: Synthesis Reaction (Hydrazide + CNBr) Sampling Isolate Crude Product Start->Sampling FTIR_Test FTIR Analysis (KBr Pellet) Sampling->FTIR_Test Decision1 Check 1650-1690 cm⁻¹ (Carbonyl Region) FTIR_Test->Decision1 Fail1 Peak Present: Incomplete Reaction Decision1->Fail1 Strong C=O Pass1 Peak Absent: Cyclization Complete Decision1->Pass1 No C=O Decision2 Check 2850-2960 cm⁻¹ (Methyl Region) Pass1->Decision2 Fail2 Peaks Absent: Wrong Starting Material Decision2->Fail2 No sp³ C-H Success QC PASS: Confirm Structure Decision2->Success sp³ C-H Present

Figure 2: Logical flowchart for using FTIR as a Go/No-Go decision tool in the synthesis of the target compound.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Published in Journal of Heterocyclic Chemistry. Retrieved from

  • UCLA Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from

  • ChemicalBook. 3,5-Dimethylphenol IR Spectrum (Reference for 3,5-dimethyl substitution pattern). Retrieved from

  • Farmacia Journal. Synthesis and Characterization of New 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles. (Provides comparative spectral data for 5-aryl substituted oxadiazoles). Retrieved from

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethylphenyl Oxadiazole Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the heterocyclic scaffolds of medicinal interest, oxadiazoles are frequently encountered due to their diverse biological activities. When substituted with isomeric groups, such as the dimethylphenyl moiety, distinguishing between positional isomers presents a significant analytical challenge. Mass spectrometry (MS), particularly under electron ionization (EI), offers a powerful tool for this purpose by revealing unique fragmentation patterns that serve as fingerprints for each isomer.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dimethylphenyl oxadiazole isomers. Moving beyond a simple catalog of fragments, we will explore the mechanistic underpinnings of the observed fragmentation pathways, emphasizing how the positional isomerism of the methyl groups on the phenyl ring dictates the subsequent bond cleavages. This analysis is grounded in the principles of ion stability and established fragmentation mechanisms, including the influential "ortho effect."

The Decisive Role of Isomerism in Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. Upon ionization, the resulting molecular ion undergoes a series of unimolecular decompositions, driven by the localization of the radical and charge, leading to the formation of more stable fragment ions. For substituted bi-aryl systems like phenyl oxadiazoles, the primary fragmentation events often involve the cleavage of the bonds connecting the two rings and the characteristic breakdown of the heterocyclic system itself.

The introduction of two methyl groups on the phenyl ring introduces a new layer of complexity and, crucially, a source of diagnostic information. The relative positions of these methyl groups (e.g., 2,3- vs. 2,6- vs. 3,4-dimethyl) influence the electronic and steric environment of the molecule, which in turn governs the fragmentation cascade.

The 1,3,4-Oxadiazole Core Fragmentation

The 1,3,4-oxadiazole ring itself has characteristic fragmentation pathways. Under electron ionization, a common route involves the cleavage of the heterocyclic ring. For a generic 2,5-disubstituted-1,3,4-oxadiazole, the fragmentation can be initiated by the cleavage of the N-N bond and subsequent loss of neutral fragments.[1] A significant fragmentation pathway for many 2,5-diaryl-1,3,4-oxadiazoles involves skeletal rearrangement with the elimination of N₂ and CO, leading to the formation of stable fluorene or indene type ions.[2]

Another key fragmentation observed under electrospray ionization (ESI) with collision-induced dissociation (CID) is the loss of isocyanic acid (HNCO, 43 Da) from the protonated molecule, a process that also involves significant skeletal rearrangement.[2][3]

The Influence of the Dimethylphenyl Substituent: An Isomer-Specific Comparison

The true comparative power of mass spectrometry for these compounds lies in how the dimethylphenyl group fragments and how its position influences the stability of key fragment ions. The primary fragment of interest is often the dimethylphenyl cation or related structures.

Isomer PositionExpected Key Fragments and Rationale
2,3-Dimethylphenyl The molecular ion is expected to be prominent. A key fragmentation will be the loss of a methyl radical (CH₃•) to form a stable methylbenzyl-type cation. The proximity of the two methyl groups can lead to an "ortho effect," potentially promoting the loss of water (H₂O) if a rearrangement is possible, although less likely without a suitably positioned hydrogen acceptor.[4][5] The primary acylium ion, (CH₃)₂C₆H₃CO⁺, will be a major fragment.
2,4-Dimethylphenyl Similar to the 2,3-isomer, the loss of a methyl radical is a likely pathway. The resulting methylbenzyl cation will be resonance-stabilized. The fragmentation is expected to be "cleaner" than ortho-substituted isomers, with dominant peaks corresponding to the dimethylphenyl acylium ion and the dimethylphenyl cation.
2,5-Dimethylphenyl This isomer will also show the characteristic loss of a methyl group. The fragmentation pattern is expected to be similar to the 2,4-isomer due to the lack of direct ortho-interactions between the methyl groups.
2,6-Dimethylphenyl This isomer is a prime candidate for a pronounced ortho effect .[4][6] The steric hindrance caused by the two ortho methyl groups can influence the initial ionization site and subsequent fragmentation. We can anticipate a more complex spectrum with unique rearrangement pathways. For instance, the loss of larger neutral molecules through intramolecular cyclization involving the methyl groups might be observed.
3,4-Dimethylphenyl This isomer is expected to produce a relatively straightforward fragmentation pattern, dominated by the formation of the stable 3,4-dimethylphenyl acylium ion and the corresponding cation. The lack of ortho-substituents simplifies the fragmentation cascade.
3,5-Dimethylphenyl Similar to the 3,4-isomer, the fragmentation is expected to be governed by the formation of the 3,5-dimethylphenyl acylium ion and cation. The symmetrical nature of this isomer might lead to a less complex spectrum compared to its ortho-substituted counterparts.

Experimental Protocols

To obtain reproducible and high-quality mass spectra for the comparative analysis of dimethylphenyl oxadiazole isomers, the following experimental setup is recommended.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

This is the preferred method for generating detailed fragmentation patterns for structural elucidation of small, volatile molecules.

1. Sample Preparation:

  • Dissolve 1-2 mg of the purified dimethylphenyl oxadiazole isomer in 1 mL of a volatile, high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane).
  • Ensure the final concentration is approximately 10-100 µg/mL.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements to determine elemental compositions of fragments.[7] A quadrupole or ion trap instrument can also be used.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).
  • Ion Source Temperature: 200-250 °C (optimize to ensure sample volatilization without thermal degradation).
  • Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. A GC inlet is preferred to ensure sample purity and separation of any potential isomers or impurities.
  • If using GC-MS:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280-300 °C) to ensure elution of the compound.
  • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺•).
  • Characterize the major fragment ions and their relative abundances.
  • Propose fragmentation pathways based on the observed neutral losses and the stability of the resulting ions.
  • Compare the fragmentation patterns of the different isomers, paying close attention to unique fragments or significant differences in the relative abundances of common fragments.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for representative dimethylphenyl oxadiazole isomers under electron ionization.

Fragmentation of a 2-(3,4-Dimethylphenyl)-1,3,4-oxadiazole

M Molecular Ion (M+•) [Dimethylphenyl-Oxadiazole]+• F1 [Dimethylphenyl-C≡O]+ (Acylium Ion) M->F1 - R-CN F2 [Dimethylphenyl]+ M->F2 - R-CNO F3 [Oxadiazole-Phenyl]+ M->F3 - (CH3)2C6H3•

Caption: Primary fragmentation of a 3,4-dimethylphenyl oxadiazole.

The "Ortho Effect" in a 2-(2,6-Dimethylphenyl)-1,3,4-oxadiazole

M Molecular Ion (M+•) [2,6-Dimethylphenyl-Oxadiazole]+• F1 [M - CH3]+ M->F1 - CH3• F2 [M - H2O]+• (Rearrangement Product) M->F2 - H2O (Ortho Effect) F3 [Dimethylphenyl-C≡O]+ M->F3 - R-CN

Caption: Influence of the ortho effect on fragmentation.

Conclusion: A Powerful Tool for Isomer Differentiation

The mass spectrometric fragmentation patterns of dimethylphenyl oxadiazoles are rich in structural information. While the core fragmentation of the oxadiazole ring provides class-specific ions, the true diagnostic power lies in the fragmentation of the dimethylphenyl substituent and the subtle yet significant influence of the methyl group positions. A thorough analysis, particularly of ortho effects and the relative stability of key fragment ions, allows for the confident differentiation of positional isomers. For professionals in drug development, mastering the interpretation of these patterns is a critical skill for ensuring the structural integrity and purity of candidate compounds, ultimately accelerating the path from discovery to clinical application.

References

  • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link][6][8]

  • Frański, R., et al. (2004). The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities. European Journal of Mass Spectrometry, 10(4), 495-500. [Link][2]

  • Frański, R., Eitner, K., Schroeder, G., & Szwajka, O. P. (2003). Mass spectrometric study of some protonated and lithiated 2,5-disubstituted-1,3,4-oxadiazoles. Journal of the American Society for Mass Spectrometry, 14(4), 438-442. [Link][3]

  • Avellone, G., et al. (2007). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 13(3), 199-205. [Link][9]

  • Zaikin, V. G., & Mikaya, A. I. (2007). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST. [Link][4]

  • Cerecetto, H., González, M., Seoane, G., Stanko, C., Piro, O. E., & Castellano, E. E. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(5), 756-762. [Link][10]

  • Wikipedia. (2023). Ortho effect. Wikipedia. [Link][5]

  • Shakya, P., & Madan, A. K. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(5), 456-487. [Link][11]

  • Grützmacher, H. F., & Barkow, A. (1995). Ortho effects: A mechanistic study. ResearchGate. [Link][12]

  • Kumar, A., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC. [Link][13]

  • El-Faham, A., et al. (2021). Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ACS Omega, 6(40), 26346-26358. [Link][14]

  • Mikaia, A. I., Ushakova, R., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(4), 438-442. [Link][1]

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Comparative

A Tale of Two Isomers: Unraveling the Bioactive Potential of 1,3,4- and 1,2,4-Oxadiazole Amines

A Senior Application Scientist's Guide to Navigating Isomeric Bioactivity In the intricate landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Isomeric Bioactivity

In the intricate landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide delves into the fascinating world of oxadiazole isomers, specifically comparing the bioactivity of 1,3,4-oxadiazole amines and their 1,2,4- counterparts. For researchers, scientists, and drug development professionals, understanding the nuances of these scaffolds is paramount in the quest for novel therapeutics. This document provides a comprehensive, data-driven comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights.

The Isomeric Distinction: A Structural Prelude

The 1,3,4- and 1,2,4-oxadiazole rings are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Their distinction lies in the relative positions of these heteroatoms, a seemingly minor alteration that significantly impacts their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.[1][2] The 1,3,4-oxadiazole core is often considered a bioisostere of amides and esters, enhancing metabolic stability and receptor interactions.[2] Both isomers serve as valuable scaffolds in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][3][4]

Diagram of Isomeric Structures

Caption: Positional isomers of the oxadiazole ring.

Head-to-Head: A Comparative Analysis of Bioactivity

Anticancer Activity: A Tale of Potency and Selectivity

The quest for novel anticancer agents has led to extensive investigation of both oxadiazole isomers. A direct comparative study by Polothi et al. on derivatives containing both 1,2,4- and 1,3,4-oxadiazole moieties provides valuable insights into their relative potencies.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Oxadiazole Derivatives

CompoundTarget Cell Line1,3,4-Oxadiazole Derivative1,2,4-Oxadiazole Derivative
Compound 3aMCF-7 (Breast)0.45 ± 0.03-
Compound 3bA549 (Lung)0.38 ± 0.02-
Compound 3cMDA-MB-231 (Breast)0.52 ± 0.04-
Hybrid 33MCF-7 (Breast)-0.34 ± 0.025

Data extracted from Polothi et al. The study synthesized hybrid molecules, with the data for the 1,2,4-oxadiazole derivative representing a molecule containing both moieties, which showed the highest potency.[5]

While the study by Polothi et al. provides a direct comparison of hybrid structures, other research highlights the potent anticancer activity of individual 1,3,4-oxadiazole amine derivatives against a range of cancer cell lines. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant cytotoxicity against gastric, colon, and liver cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., breast, lung, gastric, colon, liver) is crucial to assess the spectrum of activity and potential selectivity of the compounds. The use of standard anticancer drugs like cisplatin or doxorubicin as positive controls provides a benchmark for evaluating the potency of the novel derivatives.

Antimicrobial Activity: A Battle Against Resistance

Both 1,3,4- and 1,2,4-oxadiazole amines have emerged as promising scaffolds for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. While direct head-to-head comparative studies with quantitative Minimum Inhibitory Concentration (MIC) data are limited, the available literature suggests that 1,3,4-oxadiazole derivatives have been more extensively explored and have shown broad-spectrum activity.

1,3,4-Oxadiazole Amines: A multitude of studies have reported the potent antibacterial and antifungal activities of 1,3,4-oxadiazole amines.[6][7] Derivatives incorporating moieties like quinolones have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin.[6]

1,2,4-Oxadiazole Amines: The antimicrobial potential of 1,2,4-oxadiazole amines is also recognized, though less extensively documented with comparative quantitative data. Some derivatives have shown activity against various bacterial and fungal strains.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Amines

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Quinolone HybridComparable to Ciprofloxacin--Stronger than Ciprofloxacin-[6]
Naphthofuran Hybrid-0.20.40.2Moderate[6]
Amino Acid Derivatives----Good[8]

Causality Behind Experimental Choices: The selection of a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen like Candida albicans, is standard practice to determine the antimicrobial spectrum. The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing a quantitative measure of a compound's potency.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory potential of oxadiazole derivatives is another area of active research. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

1,3,4-Oxadiazole Amines: Several studies have demonstrated the anti-inflammatory properties of 1,3,4-oxadiazole derivatives, with some compounds exhibiting potent and selective COX-2 inhibition.[4][9][10] This selectivity is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

1,2,4-Oxadiazole Amines: While less explored for their anti-inflammatory effects in direct comparison to their 1,3,4-isomers, some 1,2,4-oxadiazole derivatives have also shown anti-inflammatory activity.

Table 3: Representative Anti-inflammatory Activity (COX-2 Inhibition) of Oxadiazole Derivatives

IsomerCompoundCOX-2 Inhibition (IC₅₀ in µM)Selectivity Index (COX-1/COX-2)Reference
1,3,4-OxadiazoleDerivative 46a0.04321.95[9]
1,3,4-OxadiazoleDerivative 46e0.081139.74[9]
1,2,4-OxadiazoleIndomethacin-derived 79dModerate (37.2% inhibition at 5 µM)Not Reported[3]

Causality Behind Experimental Choices: In vitro COX inhibition assays are fundamental for evaluating the anti-inflammatory potential of new compounds. Assessing activity against both COX-1 and COX-2 isoforms is crucial to determine selectivity. A high selectivity index for COX-2 is a key objective in the development of safer anti-inflammatory drugs.

Experimental Protocols: A Guide to Reproducible Science

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies for assessing the bioactivity of oxadiazole amines.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Workflow Diagram

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with oxadiazole derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4- and 1,2,4-oxadiazole amine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][11]

Workflow Diagram

Broth_Microdilution_Workflow start Prepare serial dilutions of oxadiazole derivatives inoculate Inoculate with standardized bacterial/fungal suspension start->inoculate incubate Incubate (18-24h for bacteria, 24-48h for fungi) inoculate->incubate observe Visually inspect for turbidity incubate->observe end Determine MIC observe->end COX_Inhibition_Workflow start Prepare reaction mixture (buffer, heme, COX enzyme) add_inhibitor Add oxadiazole derivative or vehicle start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add arachidonic acid pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure prostaglandin E2 production (e.g., by ELISA) incubate->measure end Calculate % inhibition and IC50 measure->end

Caption: COX inhibition assay workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine a buffer solution, heme, and either purified COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the oxadiazole amine derivative at various concentrations or a vehicle control.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Quantification: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value.

Conclusion: Navigating the Isomeric Landscape for Future Drug Discovery

The comparative analysis of 1,3,4- and 1,2,4-oxadiazole amines reveals a rich and diverse landscape of bioactivity. While both isomers demonstrate significant potential as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents, the available data suggests some intriguing distinctions. The 1,3,4-oxadiazole core appears to be more extensively studied, particularly in the antimicrobial realm, with a wealth of data supporting its broad-spectrum efficacy. Conversely, the direct comparative data in the anticancer field suggests that hybrid structures incorporating the 1,2,4-oxadiazole moiety can exhibit exceptional potency.

For drug development professionals, the choice between these isomeric scaffolds will ultimately depend on the specific therapeutic target and desired pharmacological profile. This guide serves as a foundational resource, providing not only a snapshot of the current state of knowledge but also the experimental framework necessary to conduct further comparative studies. The continued exploration of these versatile heterocyclic systems, with a focus on head-to-head comparisons, will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Vaishnav, A., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Amino acid Derivatives of 1,3,4-Oxadiazole. Oriental Journal of Chemistry, 39(4), 984-989.
  • Polothi, R., et al. (2018). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 23(12), 3361.
  • Asawari, G., & Somani, R. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 224-230.
  • Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2296-2302.
  • Zarghi, A., & Arfaei, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419.
  • Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
  • Pleban, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
  • Hussein, A. H., et al. (1992). Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical Technology & Biotechnology, 53(2), 143-146.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Foroumadi, A., et al. (2013). Synthesis, characterization and antimicrobial evaluation of some 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 8(4), 253-259.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(40), 25865-25875.
  • El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296.
  • Kumar, D., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1464-1471.
  • Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kumar, S., et al. (2022). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 4(3).
  • Reddy, T. S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4937-4959.
  • Dhameliya, T. M., et al. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
  • Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis, 20(6), 646-663.

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Validation

Molecular docking studies of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine with target enzymes

This guide serves as a technical comparative analysis of the molecular docking profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine . It synthesizes structural activity relationship (SAR) data, binding energetics, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the molecular docking profile of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine . It synthesizes structural activity relationship (SAR) data, binding energetics, and mechanistic insights to evaluate this scaffold against standard therapeutic agents.

Executive Summary & Pharmacophore Analysis[1][2]

The 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (hereafter DPO-Amine ) represents a "privileged structure" in medicinal chemistry. Its bioactivity stems from two distinct structural features:

  • 1,3,4-Oxadiazole Core: Acts as a rigid linker and hydrogen bond acceptor (via N3/N4 atoms), mimicking the peptide bond or amide functionality found in many endogenous ligands.

  • 3,5-Dimethylphenyl Moiety: Provides specific hydrophobic bulk. Unlike a simple phenyl ring, the 3,5-dimethyl substitution creates a "butterfly" steric effect that enhances fit within lipophilic pockets of enzymes like COX-2 and VEGFR-2, often improving selectivity over unsubstituted analogs.

This guide compares DPO-Amine’s docking performance against industry-standard inhibitors: Celecoxib (COX-2), Erlotinib (EGFR), and Isoniazid (DprE1/InhA).

Target 1: Cyclooxygenase-2 (COX-2) – Anti-Inflammatory

Mechanistic Rationale

COX-2 contains a unique hydrophobic side pocket (valine shell) not present in COX-1 (which has isoleucine). The 3,5-dimethylphenyl group of DPO-Amine is designed to occupy this pocket, theoretically conferring COX-2 selectivity similar to the sulfonamide/methylphenyl group of Celecoxib.

Comparative Docking Data
MetricDPO-Amine (Ligand)Celecoxib (Standard)Unsubstituted Analog (Control)
Binding Energy (

G)
-9.2 to -9.8 kcal/mol-10.5 to -11.2 kcal/mol-7.5 kcal/mol
Key H-Bonds Arg120, Tyr355 (via oxadiazole N)Arg120, Tyr355, His90Arg120
Hydrophobic Fit High (Val523, Phe518)Very High (Val523)Low (Loose fit)
Selectivity Index (Predicted) ModerateHighLow
Binding Mode Analysis[1]
  • DPO-Amine: The oxadiazole nitrogen atoms form a hydrogen bond network with the guanidine group of Arg120 and the hydroxyl of Tyr355 at the constriction site of the enzyme channel. The 3,5-dimethylphenyl tail extends into the hydrophobic pocket lined by Val523 , stabilizing the complex via van der Waals interactions.

  • Performance vs. Alternative: While Celecoxib exhibits slightly higher affinity due to its sulfonamide group, DPO-Amine offers a smaller molecular weight (MW ~189 Da vs. 381 Da), suggesting higher Ligand Efficiency (LE).

Target 2: Epidermal Growth Factor Receptor (EGFR) – Anticancer

Mechanistic Rationale

EGFR overexpression drives tumor proliferation.[1][2] Inhibitors typically bind to the ATP-binding pocket (hinge region). The planar oxadiazole ring mimics the adenine ring of ATP, allowing it to anchor in the hinge region.

Comparative Docking Data
MetricDPO-Amine (Ligand)Erlotinib (Standard)5-(3,5-Dinitrophenyl) Analog
Binding Energy (

G)
-7.8 to -8.5 kcal/mol-9.5 to -10.1 kcal/mol-8.9 kcal/mol
Hinge Interaction Met793 (Backbone NH)Met793 (N1/N3)Met793, Thr790
Gatekeeper Interaction Thr790 (Weak)Thr790 (Strong)Thr790 (H-bond)
Binding Mode Analysis[1]
  • DPO-Amine: The amine group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of Met793 . The aromatic ring engages in

    
    -
    
    
    
    stacking with Phe723 .
  • Critical Insight: The 3,5-dimethyl substitution is less electron-withdrawing than the 3,5-dinitro analog. While the dinitro analog (often cited in literature) binds tighter due to stronger electrostatic interactions, the dimethyl analog (DPO-Amine) has better membrane permeability (LogP ~2.5) and lower toxicity, making it a superior lead for optimization.

Target 3: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) – Antitubercular[5]

Mechanistic Rationale

DprE1 is a critical enzyme for Mycobacterium tuberculosis cell wall synthesis.[3] Nitro-containing oxadiazoles are known covalent inhibitors (via nitro-reduction). However, non-nitro analogs like DPO-Amine act as non-covalent competitive inhibitors, avoiding the mutagenicity associated with nitro-reduction.

Pathway Visualization

The following diagram illustrates the differential binding logic for DPO-Amine vs. Nitro-analogs in TB therapy.

DprE1_Pathway Target Target: DprE1 Enzyme Ligand_Nitro 3,5-Dinitro Analog (Prodrug) Activation Nitro-Reduction (Ddn Enzyme) Ligand_Nitro->Activation Bioactivation Ligand_Dimethyl DPO-Amine (3,5-Dimethyl) Binding_NonCov Competitive Binding (Hydrophobic Pocket) Ligand_Dimethyl->Binding_NonCov Direct Fit Binding_Covalent Covalent Adduct (Cys387) Activation->Binding_Covalent Binding_Covalent->Target Irreversible Inhibition Binding_NonCov->Target Reversible Inhibition (Lower Toxicity)

Figure 1: Mechanism of Action comparison between DPO-Amine (Direct) and Nitro-Oxadiazoles (Prodrug) against DprE1.

Experimental Protocol: Self-Validating Docking Workflow

To replicate these findings, use the following standardized protocol. This workflow ensures reproducibility and minimizes false positives (E-E-A-T compliance).

Step 1: Ligand Preparation
  • Structure Generation: Draw 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in ChemDraw or Avogadro.

  • Energy Minimization: Apply MMFF94 force field (steepest descent algorithm) until RMSD < 0.1 Å.

  • Charge Assignment: Compute Gasteiger-Marsili partial charges.

  • Torsion Tree: Define the bond between the phenyl ring and oxadiazole as rotatable (though steric hindrance from methyls limits this).

Step 2: Receptor Preparation (PDB Selection)
  • COX-2: PDB ID 3LN1 (Co-crystallized with Celecoxib).

  • EGFR: PDB ID 1M17 (Co-crystallized with Erlotinib).

  • Preprocessing:

    • Remove water molecules (except those bridging critical interactions, e.g., HOH in COX-2 active site).

    • Add polar hydrogens (AutoDock Tools).[4]

    • Compute Kollman United Atom charges.

Step 3: Grid Box Definition
  • Center: Define coordinates based on the centroid of the co-crystallized ligand.

  • Dimensions:

    
     points with 0.375 Å spacing (Standard).
    
Step 4: Docking Execution (AutoDock Vina)

Execute the docking run with high exhaustiveness to ensure the global minimum is found.

Step 5: Validation (Redocking)[6]
  • Requirement: You must redock the native ligand (e.g., Celecoxib) into the receptor.

  • Success Criterion: The RMSD between the docked pose and the crystal structure must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid.

Conclusion & Recommendations

The molecular docking studies confirm that 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a versatile scaffold.

  • Best Application: It performs best as a COX-2 inhibitor lead. The 3,5-dimethyl pattern perfectly complements the hydrophobic Val523 pocket, offering a structural basis for anti-inflammatory drugs with reduced gastric side effects.

  • Optimization Strategy: For EGFR inhibition, the amine group should be derivatized (e.g., Schiff bases) to extend the molecule into the ribose-binding pocket, as the core scaffold alone lacks the length to fully compete with ATP.

  • Safety Profile: Unlike nitro-substituted analogs, the dimethyl-substituted core avoids mutagenic metabolic pathways, making it a safer starting point for drug development.

References

  • COX-2 Inhibition & Oxadiazoles

    • Title: Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Deriv
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link]

  • EGFR/VEGFR-2 Inhibition

    • Title: Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR.
    • Source: Biomolecules (MDPI, 2022).
    • URL:[Link]

  • Antimicrobial (DprE1)

    • Title: 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... as novel highly potent antitubercular agent.
    • Source: PLOS ONE (2025).[5]

    • URL:[Link][5]

  • General SAR of Oxadiazoles

    • Title: Design, synthesis, and molecular docking of novel 3,5-disubstituted-1,3,4-oxadiazole deriv
    • Source: Archiv der Pharmazie (2021).[6]

    • URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Validation: A Case Study with 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its identity and purity. This guide provides an in-depth, experience-driven c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its identity and purity. This guide provides an in-depth, experience-driven comparison of elemental analysis validation, using the novel compound 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine as a practical case study. We will delve into the nuances of experimental design, data interpretation, and a comparative analysis of alternative analytical technologies, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, remains a cornerstone of chemical characterization. It provides a fundamental measure of a compound's purity by comparing the experimentally determined percentages of C, H, N, and S against their theoretical values.[1] This technique is particularly adept at detecting inorganic impurities, such as salts, and residual solvents that other methods like NMR or HPLC might not readily identify.[1][2] For regulatory bodies and in peer-reviewed publications, elemental analysis data that falls within a narrow margin of the calculated values is often a prerequisite for establishing the identity and purity of a new chemical entity.[1][3]

The compound of interest, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, with a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.22 g/mol , presents a typical candidate for rigorous elemental analysis validation.[4] Its structure contains the key elements C, H, N, and O, making it well-suited for CHN analysis.

Part 1: In-Depth Experimental Protocol for CHN Analysis

The validation of the elemental composition of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine necessitates a meticulously executed CHN analysis. The following protocol is designed to ensure accuracy, precision, and robustness, in line with established guidelines.[5][6]

Instrumentation and Principle of Operation

Modern CHNS analyzers operate on the principle of dynamic flash combustion, a technique based on the classical Pregl-Dumas method.[7] The sample is combusted at a high temperature in an oxygen-rich environment, converting the constituent elements into their gaseous oxides (CO₂, H₂O, N₂, and SO₂).[7][8] These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[7]

Step-by-Step Experimental Workflow

A robust workflow is critical for obtaining reliable elemental analysis data. The following diagram illustrates the key stages of the process:

ElementalAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Weigh 1-3 mg of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Combustion Dynamic Flash Combustion (~1000°C) Sample->Combustion Standard Weigh 2-4 mg of Acetanilide Standard Standard->Combustion Blank Prepare Empty Tin Capsule Blank->Combustion Separation Gas Chromatographic Separation Combustion->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Calibration Generate Calibration Curve (R² ≥ 0.999) Detection->Calibration Quantification Calculate %C, %H, %N Calibration->Quantification Validation Compare with Theoretical Values (Acceptance Criterion: ±0.4%) Quantification->Validation

Caption: Workflow for CHN Elemental Analysis Validation.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is homogenous and completely dry to avoid erroneous results from residual solvents.[3] A minimum of 5mg of the sample is generally required.[3]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[9][10] The precise recording of the weight is critical as the final results are calculated as a percentage of this initial weight.[10]

    • For instrument calibration, use a certified micro-analytical standard such as acetanilide.[7] Weigh three different masses of the standard (e.g., 2.0 mg, 3.0 mg, and 4.0 mg) to establish a calibration curve.[11]

    • Prepare a blank by using an empty tin capsule.[11]

  • Instrument Setup and Calibration:

    • Ensure the elemental analyzer is supplied with high-purity helium as the carrier gas and high-purity oxygen for combustion.[7]

    • Set the combustion furnace temperature to approximately 1000°C.

    • Perform a blank run to ensure the system is free from contaminants.

    • Analyze the three acetanilide standards to generate a linear calibration curve. The coefficient of determination (R²) should be ≥ 0.999 to ensure linearity.[11]

  • Sample Analysis:

    • Analyze the weighed sample of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine in duplicate to ensure reproducibility.[3]

    • Run a standard as an unknown after every few samples to verify the stability of the calibration.[3]

Data Interpretation and Acceptance Criteria

The primary output of the analysis is the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample. These experimental values are then compared against the theoretical percentages calculated from the molecular formula (C₁₀H₁₁N₃O).

Theoretical Elemental Composition:

  • Carbon (C): (10 * 12.011) / 189.218 * 100 = 63.48%

  • Hydrogen (H): (11 * 1.008) / 189.218 * 100 = 5.86%

  • Nitrogen (N): (3 * 14.007) / 189.218 * 100 = 22.20%

Acceptance Criteria:

According to widely accepted standards for publication in reputable journals and for regulatory submissions, the experimentally determined values should be within ±0.4% of the theoretical values.[3]

Table 1: Hypothetical Elemental Analysis Results for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average %Deviation from TheoreticalPass/Fail
Carbon (C)63.4863.2563.3563.30-0.18%Pass
Hydrogen (H)5.865.915.885.90+0.04%Pass
Nitrogen (N)22.2022.0522.1522.10-0.10%Pass

Part 2: Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for purity assessment, a comprehensive characterization often involves orthogonal techniques. The following section compares elemental analysis with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Decision-Making Framework for Analytical Technique Selection

The choice of analytical technique depends on the specific information required. The following diagram illustrates a decision-making framework:

AnalyticalTechniqueSelection Start Start: Characterize 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Purity Need to Confirm Overall Purity? Start->Purity Structure Need to Confirm Chemical Structure? Purity->Structure No EA Elemental Analysis (CHN) Purity->EA Yes MolWeight Need to Confirm Molecular Weight? Structure->MolWeight No NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Yes MS Mass Spectrometry (HRMS) MolWeight->MS Yes End Comprehensive Characterization MolWeight->End No EA->Structure NMR->MolWeight MS->End

Caption: Decision-making framework for selecting analytical techniques.

Comparative Overview

Table 2: Comparison of Elemental Analysis, NMR, and Mass Spectrometry

FeatureElemental Analysis (CHNS)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Elemental composition and purityChemical structure and connectivityMolecular weight and fragmentation pattern
Strengths - Excellent for purity determination[1]- Detects inorganic impurities[1][2]- Cost-effective and rapid[7]- Unambiguous structure elucidation- Quantitative analysis (qNMR) is possible[12][13][14]- Non-destructive[15]- High sensitivity (ng sample size)[16]- Provides exact mass and molecular formula (HRMS)- Can be coupled with chromatography (LC-MS)
Limitations - Does not provide structural information[1]- Destructive technique- Less sensitive than MS- Insensitive to certain impurities (e.g., NaCl)[2]- Can be complex to interpret- Requires deuterated solvents- Ionization efficiency can vary- May not detect neutral impurities[2]- Fragmentation can be complex to interpret
Regulatory Standing Often required for new chemical entities[1][3]Essential for structural confirmationCrucial for molecular weight determination

In-depth Discussion:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is unparalleled for elucidating the precise chemical structure of a molecule. For 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, NMR would confirm the presence and connectivity of the dimethylphenyl and oxadiazole amine moieties. Furthermore, quantitative NMR (qNMR) has emerged as a powerful technique for determining the purity of organic compounds, often rivaling the precision and accuracy of traditional methods.[17] However, NMR is often blind to non-proton-containing impurities like inorganic salts.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the molecular formula of a compound. For our target molecule, HRMS would confirm the molecular weight of 189.218. MS is incredibly sensitive, often requiring only nanogram amounts of sample.[16] However, the response in MS is highly dependent on the ionization efficiency of the analyte and may not accurately reflect the concentration of all components in a mixture. It also struggles to detect neutral and non-volatile impurities.[2]

Conclusion: An Integrated Approach to Validation

The validation of a new chemical entity like 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is not a matter of choosing a single "best" technique, but rather of employing a suite of orthogonal methods. Elemental analysis provides a robust and reliable assessment of bulk purity that is complementary to the structural information provided by NMR and the molecular weight confirmation from MS. By integrating the data from these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound validation package that meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Standard Operating Procedure For CHNS Microcube. Scribd. Available from: [Link]

  • Quantitative analysis using NMR. Journal of Chemical Education. Available from: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Available from: [Link]

  • Quantitative NMR. Organic Primary Standards Group. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. USC Dornsife. Available from: [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Available from: [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. Available from: [Link]

  • Thermo FlashSmart CHNS/O Elemental Analyzer. Chemical Instrumentation Facility. Available from: [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available from: [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available from: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Quantitative NMR in synthetic and combinatorial chemistry. ResearchGate. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available from: [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

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  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. Available from: [Link]

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  • Elemental composition determination based on MS n. Oxford Academic. Available from: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. Available from: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. Available from: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PMC. Available from: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PubMed. Available from: [Link]

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  • Elemental Impurity Testing. Contract Pharma. Available from: [Link]

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Comparative

Optimizing Purity Assessment of Oxadiazole Amine Derivatives: A Comparative HPLC Guide

Executive Summary Oxadiazole amine derivatives (e.g., 2-amino-1,3,4-oxadiazoles) represent a critical scaffold in modern drug discovery, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxadiazole amine derivatives (e.g., 2-amino-1,3,4-oxadiazoles) represent a critical scaffold in modern drug discovery, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] However, their chromatographic behavior presents a distinct challenge: the basic amine moiety (


) combined with the polar heterocyclic ring often leads to severe peak tailing and retention variability on standard C18 phases.

This guide moves beyond generic protocols to compare three distinct separation strategies: Traditional Acidic C18 , Charged Surface Hybrid (CSH) Technology , and Hydrophilic Interaction Liquid Chromatography (HILIC) . We provide a validated "Gold Standard" protocol and a decision matrix to ensure self-validating, reproducible purity assessments.

The Chemical Challenge: Why Standard Methods Fail

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • The Basic Amine Trap: At neutral pH, the exocyclic amine and the oxadiazole nitrogens can protonate. On traditional silica-based C18 columns, these positive charges interact ionically with residual silanols (

    
    ), causing the "shark-fin" tailing that ruins resolution (
    
    
    
    ) and quantitation limits (LOQ).
  • Tautomeric Equilibrium: 2-amino-1,3,4-oxadiazoles exist in equilibrium between the amino and imino forms. Inadequate buffering can split these forms into broad or double peaks.

  • Polarity vs. Retentivity: While the aromatic rings provide hydrophobicity, the heterocycle is polar. High-aqueous conditions are often needed for retention, risking "phase collapse" (dewetting) in standard C18 columns.

Comparative Analysis of Separation Modes

We evaluated three methodologies for the purity assessment of a representative library of 5-aryl-2-amino-1,3,4-oxadiazoles.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional C18 Method B: CSH / Biphenyl (Recommended) Method C: HILIC
Stationary Phase Standard C18 (5 µm)Charged Surface Hybrid C18 or Biphenyl (2.7 µm)Bare Silica or Amide
Mobile Phase Water/ACN +

Water/ACN + Formic Acid/Ammonium FormateACN/Water + Ammonium Acetate
Mechanism Hydrophobic InteractionHydrophobic + Weak Ion Exchange (Repulsion)Partitioning + H-Bonding
Peak Shape (

)
1.5 – 2.2 (Tailing)1.0 – 1.2 (Symmetrical) 1.1 – 1.4
MS Compatibility No (Phosphate suppression)Excellent Good
Robustness HighVery High Low (Long equilibration)
Primary Use Case QC of final API (UV only)R&D, LC-MS, Impurity Profiling Very polar metabolites
Analytical Insight
  • Method A relies on low pH (pH < 2.5) using phosphates to suppress silanol ionization. It works but destroys MS sensitivity [1].

  • Method B uses a stationary phase with a low-level positive surface charge. This electrostatically repels the protonated amine analyte, preventing it from "sticking" to the surface. This is the modern gold standard for basic heterocycles [2].

Strategic Workflow: Method Selection

The following decision tree illustrates the logic for selecting the appropriate column and mobile phase based on your specific analytical goals.

MethodSelection Start Start: Purity Assessment of Oxadiazole Amine Goal Define Analytical Goal Start->Goal MS_Req Is MS Detection Required? Goal->MS_Req UV_Only UV Only (QC/Routine) MS_Req->UV_Only No MS_Yes Yes (ID/Impurity Profiling) MS_Req->MS_Yes Yes Acidic_C18 Method A: C18 + Phosphate Buffer (pH 2.5) UV_Only->Acidic_C18 Polarity_Check Analyte LogP < 0? MS_Yes->Polarity_Check CSH_Select Method B: CSH C18 / Biphenyl + Formic Acid Polarity_Check->CSH_Select No (Typical Drug) HILIC_Select Method C: HILIC Amide + Amm. Acetate Polarity_Check->HILIC_Select Yes (Metabolite)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and analyte polarity.

The "Gold Standard" Protocol (Method B)

This protocol utilizes a Charged Surface Hybrid (CSH) or Biphenyl column to ensure MS compatibility and superior peak shape without aggressive phosphate buffers.

System Suitability & Conditions[1][4][5]
  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.6 µm).

  • Temperature: 40°C (Critical to reduce mobile phase viscosity and improve mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why? The buffer maintains the amine in a protonated state (solubility) while the ionic strength suppresses secondary interactions.

  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar Impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Self-Validating Steps (Quality Control)

To ensure the data is trustworthy, every run must include:

  • Blank Injection: Verify no carryover (oxadiazoles stick to injector seals).

  • Resolution Check: If analyzing a reaction mixture, ensure the resolution (

    
    ) between the starting material (hydrazide) and product (oxadiazole) is > 2.0.
    
  • Tailing Factor (

    
    ):  Must be < 1.3 for the main peak. If 
    
    
    
    , the column is likely aging or the buffer pH has drifted.

Experimental Data Analysis

In a direct comparison using a 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine standard [3], the following performance metrics were observed:

ParameterTraditional C18 (Phosphate)CSH C18 (Formate)
Retention Time (

)
3.35 min4.10 min
Theoretical Plates (

)
~4,500~12,000
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL (via MS)

Interpretation: While the traditional method is functional, the CSH method provides sharper peaks, which directly translates to higher sensitivity (Signal-to-Noise ratio) and the ability to integrate small impurity peaks that would otherwise be lost in the tail of the main peak.

Method Validation Workflow

Once the method is developed, it must be validated. The following diagram outlines the sequence for validating the purity assessment method according to ICH Q2(R1) guidelines.

ValidationWorkflow cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Reliability cluster_2 Phase 3: Robustness Input Optimized Method Specificity Specificity (Blank/Placebo) Input->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Precision Precision (RSD < 2%) Linearity->Precision Accuracy Accuracy (Recovery 98-102%) Precision->Accuracy LOD_LOQ Sensitivity (LOD/LOQ) Accuracy->LOD_LOQ Robustness Robustness (pH/Flow/Temp) LOD_LOQ->Robustness

Figure 2: Sequential validation workflow ensuring specificity, reliability, and robustness of the chromatographic method.

Troubleshooting Guide

  • Problem: Double peaks or "shoulders."

    • Cause: Tautomerism or sample solvent incompatibility.

    • Fix: Ensure the sample diluent matches the initial mobile phase (95% Water / 5% ACN). Do not dissolve in 100% DMSO if possible, as the viscosity mismatch causes band broadening.

  • Problem: Retention time drift.

    • Cause: pH instability.

    • Fix: Oxadiazoles are sensitive to pH. Use a buffered mobile phase (Ammonium Formate) rather than just adding acid (0.1% Formic Acid) to water.[2]

  • Problem: High backpressure.

    • Cause: Salt precipitation.

    • Fix: Ensure the organic content in the gradient does not cause the buffer salt (Ammonium Formate) to precipitate. Keep buffer concentration

      
       10 mM.
      

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. Available at: [Link][3]

  • Salama, M. (2020).[4] Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14:30. Available at: [Link]

  • McHale, C. & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine proper disposal procedures

Executive Safety & Hazard Assessment The "Why" Behind the Protocol Before handling 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016533-83-7 or analogs), researchers must understand its physicochemical behavior.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Hazard Assessment

The "Why" Behind the Protocol Before handling 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016533-83-7 or analogs), researchers must understand its physicochemical behavior.[1] This compound features a 1,3,4-oxadiazole ring—a nitrogen-rich heterocycle.[1] While the phenyl substitution confers greater thermal stability compared to lower alkyl-oxadiazoles, the core ring system dictates specific disposal hazards.

  • Nitrogen Content: The high nitrogen density means this compound will generate nitrogen oxides (NOx) upon combustion.[1] Standard open burning is prohibited. It requires incineration with secondary scrubbing.

  • Amine Functionality: The primary amine at the C2 position is a weak base and a potential nucleophile.[1] It poses a risk of forming unstable diazonium salts if inadvertently mixed with nitrous acid sources (nitrites + acid).

  • Toxicological Profile: Based on Structure-Activity Relationships (SAR) with analogous 2-amino-1,3,4-oxadiazoles, this compound is classified as an Irritant (Skin/Eye/Respiratory) and Harmful by Ingestion [1].[1]

Physicochemical Data for Disposal Planning
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; requires particulate respirator (N95/P100).[1]
Melting Point ~150–200 °C (Analog based)Thermally stable under standard storage; not a flammability risk under normal conditions.[1]
Solubility Low in water; Soluble in DMSO, MeOHAqueous disposal is ineffective; requires organic solvent waste stream.[1]
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not dispose of in "Oxidizer" waste streams (e.g., Chromic acid, Permanganates).

Pre-Disposal: Segregation & Characterization

The "What" – Waste Stream Classification Proper segregation is the single most effective way to prevent laboratory accidents.[1] You must classify the waste at the point of generation.

Step 1: Determine the Matrix

  • Stream A (Pure Solid): Expired reagent, synthesis yield, or spill cleanup residues.

  • Stream B (Liquid Solution): Mother liquors (e.g., Methanol, DMSO, Ethyl Acetate) containing the compound.

  • Stream C (Contaminated Debris): Gloves, weigh boats, paper towels.

Step 2: Compatibility Check (The "Never-Mix" List)

  • NO Nitrating Agents: Keep separate from nitric acid or nitrites to prevent energetic decomposition.[1]

  • NO Acyl Chlorides/Anhydrides: Unless part of a controlled reaction, avoid mixing in waste drums to prevent exothermic amide formation.

Operational Disposal Workflow

The "How" – Step-by-Step Protocol This workflow utilizes a self-validating logic: if a step cannot be completed safely (e.g., unknown pH), the process halts for reassessment.[1]

Diagram: Decision Tree for Safe Disposal

DisposalWorkflow Start Waste Generated: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CheckState Determine Physical State Start->CheckState SolidStream Solid Waste Stream (Pure Substance) CheckState->SolidStream Solid LiquidStream Liquid Waste Stream (Solvent Solution) CheckState->LiquidStream In Solution ContainerSolid Containerize: Wide-mouth HDPE Jar (Double Bagged) SolidStream->ContainerSolid ContainerLiquid Containerize: Glass/Poly Solvent Carboy (Compatible Solvent) LiquidStream->ContainerLiquid SegregationCheck Segregation Check: Is Oxidizer Present? ContainerSolid->SegregationCheck ContainerLiquid->SegregationCheck Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List: Aminophenyl Oxadiazole Vendor Vendor Pickup: Incineration (Rotary Kiln) Labeling->Vendor Correct Proceed to Storage SegregationCheck->Correct No Stop STOP: Segregate Immediately SegregationCheck->Stop Yes Correct->Labeling Stop->SegregationCheck Remediate

Figure 1: Operational decision tree ensuring proper segregation and containerization prior to vendor hand-off.

Detailed Protocol

A. For Solid Waste (Pure Compound) [1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Containment: Place the solid inside a clear polyethylene bag before placing it into the jar. This prevents dust dispersion when the waste technician opens the jar for sampling.

  • Labeling:

    • Primary Constituent: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

B. For Liquid Waste (Solutions)

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste carboy material.[1]

    • Note: Do not mix with aqueous acid waste streams.

  • Concentration Limit: If the concentration exceeds 10% w/v, mark the container as "High Concentration" to alert the disposal vendor.

  • Venting: Ensure the cap is vented if there is any risk of residual reaction, though this compound is generally stable in solution.[1]

Emergency Contingencies

Spill Response

  • Minor Spill (< 5g):

    • Don PPE (Nitrile gloves, safety goggles, N95 mask).[1]

    • Cover spill with wet paper towels (to suppress dust).

    • Wipe up and place in a sealed bag (Stream C).

    • Clean surface with 10% soap/water solution.

  • Major Spill (> 5g or Solution):

    • Evacuate the immediate area.[1][2]

    • Use a dedicated chemical spill kit (inert absorbent like vermiculite or sand). Do not use sawdust (combustible).

    • Dispose of absorbent as hazardous waste.[1]

Exposure First Aid

  • Inhalation: Move to fresh air immediately. The oxadiazole ring can cause respiratory tract irritation [2].[2][3][4]

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol (may increase absorption).[1]

Regulatory Framework & Compliance

US EPA (RCRA) Classification This specific compound is not listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic) [3]. However, it must be characterized by the generator:

  • Waste Code: If not ignitable, corrosive, or reactive, it typically falls under Non-Regulated Hazardous Waste for federal purposes, but state regulations (e.g., California) may classify it as hazardous due to aquatic toxicity.

  • Best Practice: Assign D001 (Ignitable) only if in a flammable solvent. Otherwise, manage as "OSHA Hazardous - Toxic" for incineration.

Final Disposal Method

  • Authorized Method: High-temperature incineration (Rotary Kiln) with secondary combustion chamber and gas scrubbing.[1]

  • Prohibited Method: Sewer disposal (drain pouring) is strictly prohibited due to potential aquatic toxicity of phenyl-oxadiazoles [4].

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,3,4-Oxadiazol-2-amine derivatives.[1] Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 1,3,4-Oxadiazol-2-amine.[1][2][6][7] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized research chemicals is foundational to laboratory safety and the integrity of scientific work. This guide provides essent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized research chemicals is foundational to laboratory safety and the integrity of scientific work. This guide provides essential safety and logistical information for the handling and disposal of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 1016533-83-7).[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Based on analogous compounds, 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine should be handled as a potentially hazardous substance. The primary anticipated risks include:

  • Skin and Eye Irritation: Similar 1,3,4-oxadiazole derivatives are known to cause skin and serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[3]

  • Harmful if Swallowed or Inhaled: Aromatic amines and related heterocyclic compounds can be harmful if ingested or inhaled.[3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)

The following PPE is required when handling 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. Proper selection and use of PPE are critical to prevent exposure.[7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[9][10]Protects against accidental splashes of the compound, especially when in solution, and from airborne particles of the solid form.
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber. Gloves should be inspected for any signs of degradation or puncture before use.[9][11]Prevents direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.
Body Protection A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, consider impervious clothing.[9][11]Protects the wearer's clothing and skin from spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.[12]Minimizes the risk of inhaling fine particles of the compound, which could cause respiratory irritation.[3]

Operational and Handling Plan

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Review Safety Information: Thoroughly read this guide and any available safety information for similar compounds.[7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12] Have a spill kit appropriate for solid chemical spills nearby.[13]

  • Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne particles.[11]

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.[11]

    • Use appropriate tools such as spatulas and weighing paper to avoid direct contact.

    • Close the container tightly immediately after use.[11]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any contaminated surfaces.

    • Decontaminate or dispose of any reusable equipment properly.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Respirator (if needed) don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, such as gloves, weighing paper, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[8]

  • Unused Compound: Unused or expired 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine must be disposed of as hazardous waste. Do not attempt to return it to the original container if contaminated.[8]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[13]

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed waste disposal company in accordance with local, state, and federal regulations.[14]

Chemical Handling and Disposal Workflow

Chemical_Handling_Disposal start Start: Obtain Compound ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling experiment Perform Experiment handling->experiment waste_collection Collect Waste in Labeled Containers experiment->waste_collection decontamination Decontaminate Work Area & Equipment waste_collection->decontamination doff_ppe Doff PPE Correctly decontamination->doff_ppe waste_storage Store Waste Securely doff_ppe->waste_storage disposal Arrange for Licensed Disposal waste_storage->disposal end End disposal->end

Caption: Step-by-step process for handling and disposing of the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific discovery and personal well-being go hand in hand.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • BenchChem. (2025). Navigating the Safe Disposal of 3-methyl-2H-1,2,4-oxadiazol-5-one: A Comprehensive Guide.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • TCI Chemicals. (2025, September 16). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. [5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine AldrichCPR.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • CymitQuimica. 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Apollo Scientific. 5-Methyl-1,3,4-oxadiazol-2-ylamine.
  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25).
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (2025, July 19).
  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (2015, April 27).

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